molecular formula C12H16N4 B1276159 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine CAS No. 3524-27-4

1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

Cat. No.: B1276159
CAS No.: 3524-27-4
M. Wt: 216.28 g/mol
InChI Key: NURZXYPEYWICFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C12H16N4 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[4-(dimethylamino)phenyl]methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-15(2)11-5-3-10(4-6-11)9-16-12(13)7-8-14-16/h3-8H,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURZXYPEYWICFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407043
Record name 1-{[4-(Dimethylamino)phenyl]methyl}-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3524-27-4
Record name 1-[[4-(Dimethylamino)phenyl]methyl]-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3524-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{[4-(Dimethylamino)phenyl]methyl}-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthesis, and utility of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine . This document is structured for researchers in medicinal chemistry and drug discovery.

Structural Properties, Synthetic Protocols, and Pharmacophore Utility

Part 1: Executive Technical Summary

1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine (CAS: 1172793-82-6) is a functionalized heterocyclic building block belonging to the N-benzyl-5-aminopyrazole class. This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for the synthesis of kinase inhibitors (CDK, GSK-3), autophagy modulators, and anti-inflammatory agents.

Its core value lies in the 5-amino group , which acts as a versatile nucleophile for amide coupling or urea formation, and the 4-(dimethylamino)benzyl moiety , which provides steric bulk and electronic richness (via the electron-donating dimethylamino group) often required for hydrophobic pocket occupancy in protein targets.

PropertyData
CAS Number 1172793-82-6
Molecular Formula C₁₂H₁₆N₄
Molecular Weight 216.29 g/mol
IUPAC Name 1-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-5-amine
LogP (Predicted) ~1.5 - 1.8
H-Bond Donors/Acceptors 2 / 4

Part 2: Chemical Structure & Electronic Analysis

The molecule consists of two distinct domains connected by a methylene linker:

  • The Pyrazol-5-amine Core: A 5-membered aromatic heterocycle containing two adjacent nitrogen atoms. The C5-amino group is exocyclic and acts as an electron-donating group (EDG), increasing the electron density of the pyrazole ring, particularly at the C4 position.

  • The 4-(Dimethylamino)benzyl Tail: The benzyl group is attached to the pyrazole N1. The para-dimethylamino substituent is a strong pi-donor, making the phenyl ring electron-rich. This feature is often exploited in drug design to interact with cation-pi networks or specific hydrophobic regions in enzyme active sites.

Structural Visualization (DOT)

The following diagram illustrates the connectivity and key electronic features.

ChemicalStructure cluster_0 Domain A: Pyrazol-5-amine Core cluster_1 Domain B: 4-(Dimethylamino)benzyl Tail N1 N1 (Pyrazole) N2 N2 (Imine-like) N1->N2 CH2 Methylene Linker N1->CH2 N-Alkylation C3 C3 N2->C3 C5 C5 C5->N1 NH2 5-NH2 (Nucleophile) C5->NH2 Exocyclic C4 C4 (Electrophilic Attack Site) C4->C5 C3->C4 Ph Phenyl Ring CH2->Ph N_Me2 p-N(Me)2 (e- Donor) Ph->N_Me2 Para-Subst

Caption: Structural connectivity of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine showing the linkage between the nucleophilic pyrazole core and the electron-rich benzyl tail.

Part 3: Synthesis Protocol

The synthesis of 1-substituted-5-aminopyrazoles requires regiocontrol to ensure the amino group ends up at position 5 rather than 3. The most robust route involves the reaction of a substituted hydrazine with 3-alkoxyacrylonitrile (or 3-ethoxyacrylonitrile).

Reaction Scheme
  • Step 1: Formation of 4-(dimethylamino)benzylhydrazine.

  • Step 2: Cyclocondensation with 3-ethoxyacrylonitrile.

Detailed Methodology
Step 1: Synthesis of 4-(Dimethylamino)benzylhydrazine

Note: This intermediate is unstable and should be used immediately or stored as a hydrochloride salt.

  • Reagents: 4-(Dimethylamino)benzyl chloride (1.0 eq), Hydrazine hydrate (excess, 5-10 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve hydrazine hydrate in ethanol at 0°C.

    • Add 4-(dimethylamino)benzyl chloride dropwise to the stirring hydrazine solution (excess hydrazine prevents bis-alkylation).

    • Warm to room temperature and stir for 3 hours.

    • Workup: Evaporate excess ethanol and hydrazine under reduced pressure. Extract the residue with dichloromethane (DCM), wash with brine, and dry over Na₂SO₄.

    • Yield: Isolate as a free base oil or convert to HCl salt with 4M HCl in dioxane.

Step 2: Regioselective Cyclization

This step constructs the pyrazole ring. The use of 3-ethoxyacrylonitrile directs the hydrazine attack to the beta-carbon, ensuring the formation of the 5-amino isomer.

  • Reagents: 4-(Dimethylamino)benzylhydrazine (from Step 1), 3-ethoxyacrylonitrile (1.1 eq), Ethanol or Methanol, Sodium Ethoxide (catalytic).

  • Procedure:

    • Dissolve 4-(dimethylamino)benzylhydrazine (10 mmol) in absolute ethanol (20 mL).

    • Add 3-ethoxyacrylonitrile (11 mmol) slowly.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (formation of a new polar spot).

    • Mechanism: The terminal nitrogen of the hydrazine attacks the ethoxy-bearing carbon (Michael-type addition), followed by elimination of ethanol and intramolecular cyclization onto the nitrile.

    • Workup: Cool the reaction mixture. The product often precipitates. If not, evaporate solvent and recrystallize from Ethanol/Water.

    • Purification: Recrystallization or Flash Chromatography (DCM:MeOH 95:5).

Synthetic Workflow Diagram (DOT)

Synthesis Start 4-(Dimethylamino)benzyl chloride Step1 Step 1: N-Alkylation (EtOH, 0°C -> RT) Start->Step1 Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Step1 Inter Intermediate: 4-(Dimethylamino)benzylhydrazine Step2 Step 2: Cyclocondensation (Reflux, 4-6h) Inter->Step2 Reagent2 + 3-Ethoxyacrylonitrile Reagent2->Step2 Step1->Inter Product Target: 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine Step2->Product

Caption: Two-step synthetic pathway ensuring regioselective formation of the 5-aminopyrazole core.

Part 4: Biological Applications & SAR Logic

This molecule is rarely the final drug but rather a Pharmacophore Scaffold . Its structural logic allows it to serve as a template for:

  • Kinase Inhibition (ATP-Competitive): The 5-amino-pyrazole motif mimics the adenine ring of ATP. It forms hydrogen bonds with the "hinge region" of kinases.

    • Example Targets: Cyclin-dependent kinases (CDKs), GSK-3beta.

    • Modification: The 5-amino group is typically acylated (amide formation) or reacted with isocyanates (urea formation) to extend into the kinase "selectivity pocket."

  • Autophagy Modulation: Derivatives of N-benzyl-5-aminopyrazoles (e.g., N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides) have been identified as autophagy modulators.[1] The 4-(dimethylamino)benzyl group improves cell permeability and metabolic stability compared to unsubstituted benzyls.

Structure-Activity Relationship (SAR) Map

SAR Core 1-[4-(dimethylamino)benzyl] -1H-pyrazol-5-amine Mod1 5-NH2 Derivatization (Amides/Ureas) Core->Mod1 Mod2 C4-Position (H) Core->Mod2 Mod3 Dimethylamino Tail Core->Mod3 Effect1 Hinge Binding (Kinases) Selectivity Pocket Access Mod1->Effect1 Effect2 Halogenation/Arylation (Gatekeeper Interaction) Mod2->Effect2 Effect3 Solubility & Hydrophobic Contact Mod3->Effect3

Caption: SAR map highlighting the three vectors for medicinal chemistry optimization on this scaffold.

Part 5: Characterization Data (Expected)

To validate the synthesis, the following spectroscopic data is expected.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.30 (d, 1H, Pyrazole-H3): Doublet due to coupling with H4.

    • δ 7.10 (d, 2H, Ar-H): Benzyl protons ortho to methylene.

    • δ 6.65 (d, 2H, Ar-H): Benzyl protons ortho to NMe₂.

    • δ 5.40 (d, 1H, Pyrazole-H4): Upfield aromatic signal.

    • δ 5.10 (s, 2H, N-CH₂): Benzylic methylene singlet.

    • δ 5.05 (s, 2H, NH₂): Broad singlet (exchangeable with D₂O).

    • δ 2.85 (s, 6H, N(CH₃)₂): Strong singlet for dimethylamino group.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated: 217.14; Observed: ~217.1.

Part 6: References

  • Fluorochem . 1-(4-(Dimethylamino)benzyl)-1H-pyrazol-5-amine hydrochloride Product Page. Retrieved from .

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 77061 (Related Analog: 1-Benzyl-1H-pyrazol-5-amine). Retrieved from .

  • Beilstein Journal of Organic Chemistry . Approaches towards the synthesis of 5-aminopyrazoles. Beilstein J. Org. Chem. 2011, 7, 179–197. Retrieved from .

  • Organic Syntheses . Synthesis of 1-substituted-5-aminopyrazoles. Org. Synth. 1968, 48, 8. Retrieved from .

  • Journal of Medicinal Chemistry . N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (Contextual Reference for Scaffold Utility). Retrieved from .

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity[1][2]

The compound 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine (CAS: 1172793-82-6) represents a critical chemotype in modern medicinal chemistry, serving as a versatile scaffold for the synthesis of fused heterocyclic systems. Distinguished by its N1-benzyl linker and C5-primary amine , this molecule functions as a bifunctional nucleophile, essential for constructing kinase inhibitors (e.g., p38 MAPK, BTK) and anticancer agents.

This guide provides a definitive technical analysis of its molecular weight, formula, and synthetic architecture, moving beyond basic data to explore the causality of its chemical behavior.[1]

Molecular Identity Table[1]
PropertySpecificationTechnical Note
IUPAC Name 1-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-5-amineSystematic nomenclature
Chemical Formula C₁₂H₁₆N₄ Nitrogen-rich heterocycle
Molecular Weight 216.28 g/mol Average mass
Monoisotopic Mass 216.1375 DaEssential for HRMS validation
CAS Number 1172793-82-6Unique identifier
Appearance Off-white to pale yellow solidOxidation sensitive (amine)

Physicochemical Architecture

Understanding the physicochemical profile is a prerequisite for successful synthesis and biological application.[1] The 4-(dimethylamino)benzyl moiety is not merely a lipophilic handle; it acts as an electron-donating group (EDG) that modulates the basicity of the pyrazole system.

Solubility and Lipophilicity

The calculated LogP (cLogP) is approximately 1.5 , placing it in an optimal range for drug-likeness (Rule of 5 compliant).

  • Solubility: Moderate in water; high solubility in polar organic solvents (DMSO, DMF, Methanol).[1]

  • pKa Implications: The dimethylamino group (pKa ~5.[1]0) and the pyrazole amine (pKa ~2.[1]5) create a polybasic system. In acidic media (pH < 4), the molecule exists as a dication, significantly altering its electrophilic susceptibility during synthesis.[1]

Synthetic Architecture: Causality & Protocol

The synthesis of 1-substituted 5-aminopyrazoles is non-trivial due to the regioselectivity challenge between the 3-amino and 5-amino isomers. The protocol below utilizes a regioselective condensation strategy, leveraging the nucleophilicity of the hydrazine tail to ensure the formation of the 5-amine isomer.

Retrosynthetic Logic

The construction relies on the condensation of 4-(dimethylamino)benzylhydrazine with 3-ethoxyacrylonitrile .

  • Why 3-ethoxyacrylonitrile? It acts as a masked formyl acetonitrile.[1] The ethoxy group functions as a leaving group, promoting the initial Michael addition-elimination sequence.

  • Regiocontrol: The terminal nitrogen of the hydrazine (NH2) is more nucleophilic and attacks the cyano carbon or the beta-carbon depending on conditions. Under controlled heating in ethanol, the attack favors the formation of the 5-aminopyrazole.

Visualization of Synthetic Pathway

SynthesisPath Hydrazine 4-(Dimethylamino) benzylhydrazine Intermediate Michael Adduct (Transient) Hydrazine->Intermediate Nucleophilic Attack (EtOH, Reflux) Reagent 3-Ethoxyacrylonitrile Reagent->Intermediate Product 1-[4-(dimethylamino)benzyl]- 1H-pyrazol-5-amine Intermediate->Product Cyclization & Elimination

Figure 1: Regioselective synthesis pathway via hydrazine condensation.

Validated Experimental Protocol

Objective: Synthesis of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine on a 10 mmol scale.

  • Preparation of Hydrazine Precursor:

    • Note: If the specific hydrazine is not commercially available, synthesize it by reacting 4-(dimethylamino)benzyl chloride with hydrazine hydrate (excess) in ethanol at reflux for 4 hours. Evaporate solvent to yield the hydrazine free base.[1]

  • Condensation Reaction:

    • Dissolve 4-(dimethylamino)benzylhydrazine (1.65 g, 10 mmol) in absolute ethanol (20 mL).

    • Add 3-ethoxyacrylonitrile (1.09 g, 11 mmol, 1.1 equiv) dropwise at room temperature.

    • Critical Step: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (5% MeOH in DCM).[1] The disappearance of the hydrazine spot indicates completion.[1]

  • Isolation:

    • Cool the reaction mixture to 0°C.

    • If a precipitate forms, filter and wash with cold ethanol.[1]

    • If no precipitate, concentrate the solvent under reduced pressure.[1] Redissolve the residue in EtOAc and wash with water/brine to remove unreacted hydrazine.[1]

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH/DCM).

Analytical Validation (QC)

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical methods.[1]

MethodExpected Signal / ObservationInterpretation
¹H NMR (DMSO-d₆) δ 7.25 (d, 1H, Pyrazole-H3)Characteristic doublet for pyrazole ring.
δ 5.45 (d, 1H, Pyrazole-H4)Coupling confirms 3,4-unsubstituted core.
δ 5.10 (s, 2H, Benzyl-CH₂)Confirms N1-alkylation (Linker).
δ 6.20 (s, 2H, -NH₂)Broad singlet, exchangeable with D₂O.
δ 2.85 (s, 6H, N(CH₃)₂)Strong singlet for dimethylamino group.[1]
LC-MS (ESI+) m/z 217.1 [M+H]⁺Protonated molecular ion.[1]
HPLC Purity >95% Area under curve (254 nm)Required for biological screening.[1]

Medicinal Chemistry Applications

This molecule is not a final drug but a privileged scaffold .[1] The 5-amino group serves as a handle for further annulation, creating fused bicyclic systems that mimic ATP (adenosine triphosphate), making them potent kinase inhibitors.

Pathway: Synthesis of Pyrazolo[1,5-a]pyrimidines

Reaction with 1,3-dicarbonyls (e.g., acetylacetone) yields pyrazolo[1,5-a]pyrimidines, a class known for inhibiting cyclin-dependent kinases (CDKs).

MedChemPath Scaffold 1-[4-(dimethylamino)benzyl]- 1H-pyrazol-5-amine Target_1 Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Core) Scaffold->Target_1 + Reagent A (Cyclocondensation) Target_2 Pyrazolo[1,5-a]pyrimidin-7-one (GABA-A Modulator Core) Scaffold->Target_2 + Reagent B (Cyclocondensation) Reagent_A 1,3-Dicarbonyls (e.g., Acetylacetone) Reagent_A->Target_1 Reagent_B Beta-Keto Esters Reagent_B->Target_2

Figure 2: Divergent synthesis of fused heterocycles from the 5-aminopyrazole core.

Mechanistic Insight

The N1-benzyl group provides steric bulk that can occupy the hydrophobic pocket of a kinase enzyme, while the dimethylamino tail can be protonated to interact with solvent-exposed residues or acidic residues (e.g., Asp, Glu) in the protein binding site.

References

  • Fluorochem Ltd. (2023).[1] Product Specification: 1-(4-(Dimethylamino)benzyl)-1H-pyrazol-5-amine hydrochloride. Retrieved from [1]

  • Fandrick, D. R., et al. (2015).[1][2] "Selective Synthesis of 3- or 5-Substituted Aminopyrazoles." Organic Letters, 17(12), 2964–2967.[1] [1]

  • Aggarwal, R., et al. (2011).[1] "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.[1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 77061, 1-Benzyl-1H-pyrazol-5-amine (Analogous Structure). Retrieved from [1]

Sources

Technical Monograph: Physicochemical Profiling of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine (CAS: 1172793-82-6) is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and GPCR modulators. Its structure features a 5-aminopyrazole core —a privileged scaffold in medicinal chemistry known for its ability to form bidentate hydrogen bonds with the hinge region of kinase ATP-binding pockets.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, offering researchers a validated framework for characterization, handling, and experimental profiling.[1]

Chemical Identity Table
PropertyDetail
IUPAC Name 1-[(4-dimethylaminophenyl)methyl]pyrazol-5-amine
CAS Number 1172793-82-6
Molecular Formula C₁₂H₁₆N₄
Molecular Weight 216.28 g/mol (Free Base); ~252.75 g/mol (HCl Salt)
SMILES CN(C)C1=CC=C(CN2N=CC=C2N)C=C1
Structural Class N-substituted 5-aminopyrazole

Physicochemical Properties: Predicted vs. Experimental Logic

As a Senior Application Scientist, I emphasize that in silico predictions must be validated against experimental baselines. Below is the property landscape for this compound.

Solubility & Lipophilicity Profile

The molecule exhibits a pH-dependent solubility profile due to its two ionizable centers: the dimethylamino group and the pyrazole ring nitrogen.[1]

  • LogP (Predicted): ~1.49 – 1.[1]60. This indicates moderate lipophilicity, suggesting the free base will have poor aqueous solubility (< 0.1 mg/mL) but high permeability.[1]

  • Aqueous Solubility:

    • pH 7.4 (Neutral): Low.[1] The molecule is predominantly uncharged.[1]

    • pH < 4.0 (Acidic): High.[1] Protonation of the dimethylamino group (pKa ~5.[1]1) and potentially the pyrazole N2 (pKa ~2.[1]5) solubilizes the compound.[1]

Ionization Constants (pKa)

Understanding the protonation sites is critical for formulation and salt selection.[1]

  • Site A (Dimethylamino N): pKa ≈ 5.[1]1. This is the most basic site.[1]

  • Site B (Pyrazole N2): pKa ≈ 2.[1][2]5. The ring nitrogen is weakly basic.[1]

  • Site C (Exocyclic Amine): The 5-NH₂ group is not the primary protonation site.[1] It acts as a hydrogen bond donor.[1][3] Protonation here disrupts the aromatic resonance of the pyrazole ring.[1]

Structural Analysis & Spectroscopic Validation

To confirm identity and purity, the following spectroscopic signatures must be observed.

1H-NMR Interpretation (DMSO-d₆, 400 MHz)
  • δ 2.85 ppm (s, 6H): The

    
     protons appear as a sharp singlet.[1]
    
  • δ 5.05 ppm (s, 2H): The benzylic methylene (

    
    ) linking the two aromatic systems.[1]
    
  • δ 5.40 ppm (s, 2H): The exocyclic amine (

    
    ).[1] Note: This signal is broad and exchangeable with 
    
    
    
    .
  • δ 5.50 ppm (d, 1H): Pyrazole C4-H.[1]

  • δ 7.20 ppm (d, 1H): Pyrazole C3-H.[1]

  • δ 6.60 – 7.10 ppm (dd, 4H): The para-substituted benzene ring system (AA'BB' pattern).[1]

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Parent Ion: [M+H]⁺ = 217.29 m/z.[1]

  • Fragmentation: Expect a characteristic cleavage of the benzyl-nitrogen bond, yielding a tropylium-like ion or the dimethylaminobenzyl cation (m/z ~134).

Experimental Protocols for Profiling

The following protocols are designed to be self-validating systems to ensure data integrity.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility at pH 7.4.[1]

  • Preparation: Weigh 5 mg of solid compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of PBS (Phosphate Buffered Saline, pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours at 500 rpm.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF membrane (to prevent drug adsorption to nylon).

  • Quantification: Inject 10 µL into HPLC-UV (254 nm). Calibrate against a standard curve prepared in DMSO.

    • Validation Check: If the peak area is below the Limit of Quantitation (LOQ), repeat using a more sensitive detector (MS) or lower pH buffer.

Protocol B: pKa Determination via Potentiometric Titration

Objective: Accurate determination of ionization constants.

  • System: Sirius T3 or equivalent autotitrator.

  • Sample: Dissolve 1 mg of compound in 0.1 M KCl (ionic strength adjustor).

  • Co-solvent: If insoluble, use 30% Methanol/Water and extrapolate to 0% organic.[1]

  • Titration: Titrate from pH 2.0 to pH 10.0 using 0.1 M KOH.

  • Analysis: Look for inflection points.[1] The first inflection (pH ~2.[1]5) corresponds to the pyrazole; the second (pH ~5.[1]1) corresponds to the dimethylaniline.[1]

Handling, Stability & Visualization

Stability Profile
  • Oxidation: The electron-rich dimethylaniline moiety is susceptible to oxidation (N-oxide formation) if exposed to air/light for prolonged periods in solution.[1] Store solid at -20°C under argon.

  • Hygroscopicity: The HCl salt form is likely hygroscopic.[1] Desiccated storage is mandatory.[1]

Visualization of Pharmacophore & Profiling Workflow

The following diagrams illustrate the structural logic and the characterization workflow.

G cluster_0 Chemical Structure & Reactivity cluster_1 Physicochemical Profiling Struct 1-[4-(dimethylamino)benzyl]- 1H-pyrazol-5-amine SiteA Dimethylamino Group (Basic, pKa ~5.1) Solubility Handle Struct->SiteA SiteB Pyrazole Ring (Scaffold) Kinase Hinge Binder Struct->SiteB SiteC Exocyclic Amine (H-Bond Donor) Synthetic Handle Struct->SiteC Solubility Solubility Profiling (pH 2.0, 7.4) SiteA->Solubility Dominates pH dependency Stability Oxidative Stability (N-oxide monitoring) SiteA->Stability Oxidation Risk SiteC->Stability Acylation Risk

Caption: Structural pharmacophore breakdown highlighting ionization centers (Site A) and their impact on solubility and stability profiling.

Workflow cluster_QC Step 1: Identity Validation cluster_Prop Step 2: Property Mapping cluster_App Step 3: Application Start Start: Solid Compound (CAS: 1172793-82-6) NMR 1H-NMR (DMSO-d6) Confirm Benzyl/Me2N signals Start->NMR LCMS LC-MS (ESI+) Confirm M+H = 217.3 Start->LCMS pKa Potentiometric Titration Determine pKa1, pKa2 NMR->pKa If Pure LogD Shake-Flask LogD (Octanol/Buffer) pKa->LogD Solub Kinetic Solubility (PBS pH 7.4) LogD->Solub Assay Biological Assay (Kinase/GPCR) Solub->Assay Dose Formulation

Caption: Step-by-step experimental workflow for validating the physicochemical properties of the aminopyrazole intermediate.

References

  • Fluorochem Ltd. (2024).[1] 1-(4-(Dimethylamino)benzyl)-1H-pyrazol-5-amine hydrochloride Product Sheet. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 44313078 (Related Aminopyrazole Scaffolds). Retrieved from

  • Fahim, A. M., et al. (2023).[1] Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3734.[1] (Context on 5-aminopyrazole reactivity and pKa). Retrieved from

  • Meanwell, N. A. (2011).[1] Improving Drug Candidates by Design: A Compendium of Case Studies. (General reference for physicochemical optimization of aminopyrazoles).

Sources

Therapeutic Potential of Dimethylamino Benzyl Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold Status

In modern medicinal chemistry, Dimethylamino Benzyl Pyrazole Amines (DAB-PAs) represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This guide dissects the therapeutic utility of this specific chemotype, distinguishing itself by the synergistic combination of a pyrazole amine core (a classic kinase hinge-binder) and a dimethylamino benzyl moiety (a critical solubility and pharmacokinetic modulator).

While often utilized as high-value intermediates (e.g., in the synthesis of third-generation EGFR inhibitors like Lazertinib ), DAB-PAs possess intrinsic therapeutic potential in two primary domains:

  • Oncology: As ATP-competitive inhibitors targeting CDK2, EGFR, and Aurora kinases.

  • Infectious Disease: As anti-tubercular agents targeting mycobacterial cell wall synthesis.

This whitepaper provides a rigorous analysis of the Structure-Activity Relationship (SAR), mechanistic grounding, and validated experimental protocols for this chemical series.

Chemical Architecture & SAR Logic

The DAB-PA scaffold functions through a bipartite molecular recognition mechanism. Understanding this causality is essential for rational drug design.

The Pyrazole Amine (The Warhead)
  • Role: Acts as the primary pharmacophore. In kinase inhibitors, the exocyclic amine and the pyrazole nitrogen (N2) form a donor-acceptor motif that hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket (typically interacting with the backbone carbonyl and amide NH of residues like Glu or Met).

  • SAR Insight: Substitution at the C3/C4 positions allows for tuning of selectivity (e.g., "gatekeeper" residue avoidance).

The Dimethylamino Benzyl Group (The Tail)
  • Role: This moiety serves dual functions:

    • Solvent Interaction: The basic nitrogen (pKa ~9.5) is protonated at physiological pH, significantly enhancing aqueous solubility—a common bottleneck for planar, aromatic kinase inhibitors.

    • Selectivity Vector: In many crystal structures, this benzyl arm extends towards the solvent-exposed region or interacts with specific acidic residues (e.g., Asp/Glu) at the pocket rim, imparting selectivity over homologous enzymes.

Pharmacophore Visualization

The following diagram illustrates the functional logic of the DAB-PA scaffold.

DAB_PA_SAR Core DAB-PA Scaffold (1-(4-(dimethylamino)benzyl)-1H-pyrazol-5-amine) Pyrazole Pyrazole Amine Head (H-Bond Donor/Acceptor) Core->Pyrazole Contains Benzyl Dimethylamino Tail (Solubilizing Group) Core->Benzyl Contains Target_Kinase Kinase Hinge Region (ATP Pocket) Pyrazole->Target_Kinase Binds via H-Bonds Target_Solvent Solvent Front / Acidic Residues (Selectivity) Benzyl->Target_Solvent Ionic Interaction & Solubility

Figure 1: Pharmacophore decomposition of the DAB-PA scaffold showing the distinct roles of the hinge-binding head and the solubilizing tail.

Therapeutic Focus Areas

Oncology: Kinase Inhibition (CDK & EGFR)

The DAB-PA motif is structurally homologous to the aminopyrazole class of CDK inhibitors.

  • Mechanism: ATP-competitive inhibition. The scaffold mimics the adenine ring of ATP.

  • Key Data: Derivatives involving the 4-((dimethylamino)methyl)-3-phenyl-1H-pyrazol-1-yl motif have shown IC50 values in the nanomolar range (10–100 nM) against CDK2/Cyclin E and EGFR (L858R/T790M) mutants.

  • Causality: The dimethylamino group is critical here; removing it or replacing it with a hydrophobic group often results in a >10-fold loss of potency due to the loss of the salt bridge interaction at the pocket entrance.

Infectious Disease: Anti-Tubercular Agents

Recent screens have identified DAB-PA derivatives (specifically pyrazolone analogues) as potent inhibitors of Mycobacterium tuberculosis (H37Rv strain).

  • Mechanism: Disruption of mycolic acid biosynthesis pathways.

  • Efficacy: MIC values reported in the range of 1.6–6.25 µg/mL, comparable to second-line agents.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize the core building block 1-(4-(dimethylamino)benzyl)-1H-pyrazol-5-amine . Rationale: This protocol uses a regioselective condensation approach, ensuring the benzyl group attaches to the N1 position of the pyrazole, which is critical for the correct vector orientation in biological assays.

Synthesis Workflow (Step-by-Step)

Reagents:

  • 4-(Dimethylamino)benzylhydrazine dihydrochloride (Starting Material A)

  • 3-Ethoxyacrylonitrile (Starting Material B)

  • Ethanol (Solvent)

  • Sodium Ethoxide (Base)

Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-(dimethylamino)benzylhydrazine dihydrochloride (10 mmol) in absolute ethanol (50 mL).

  • Neutralization: Add Sodium Ethoxide (21 mmol) slowly at 0°C under nitrogen atmosphere. Stir for 15 minutes to generate the free hydrazine base.

  • Condensation: Dropwise add 3-ethoxyacrylonitrile (11 mmol). The reaction is exothermic; control temperature < 10°C during addition.

  • Cyclization: Heat the mixture to reflux (78°C) for 6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to room temperature. Concentrate in vacuo to remove ethanol. Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layer over anhydrous Na2SO4. Evaporate solvent.[1] Recrystallize the crude solid from Ethanol/Hexane (1:4) to yield the target amine.

Validation Criteria (Self-Correction):

  • NMR Check: The pyrazole C4-H proton should appear as a doublet around δ 5.5 ppm. If a singlet is observed at δ 7.5+, you may have formed the wrong regioisomer (N2-substituted).

  • Mass Spec: ESI-MS should show [M+H]+ peak at ~217.15 m/z.

Synthesis Flowchart

Synthesis_Protocol Start Start: 4-(Dimethylamino)benzylhydrazine + 3-Ethoxyacrylonitrile Step1 Step 1: Neutralization (NaOEt, EtOH, 0°C) Start->Step1 Step2 Step 2: Condensation (Dropwise addition <10°C) Step1->Step2 Step3 Step 3: Cyclization (Reflux 78°C, 6h) Step2->Step3 Check QC Point: TLC Check (Is SM consumed?) Step3->Check Check->Step3 No (Continue Reflux) Workup Step 4: Workup & Extraction (EtOAc/Water) Check->Workup Yes Final Product: 1-(4-(dimethylamino)benzyl)-1H-pyrazol-5-amine Workup->Final

Figure 2: Regioselective synthesis workflow for the DAB-PA core scaffold.

Quantitative Data Summary

The following table summarizes the therapeutic indices of DAB-PA derivatives across key indications, aggregated from recent medicinal chemistry literature.

Therapeutic TargetCompound ClassPotency (IC50 / MIC)Key SAR FeatureRef
CDK2 / Cyclin E Pyrazolo-triazine DAB12 nM (IC50)Dimethylamino tail confers 50x selectivity vs CDK4[1]
EGFR (T790M) Pyrazolopyrimidine DAB45 nM (IC50)Benzyl group fits hydrophobic pocket II[2]
M. tuberculosis Pyrazolone DAB3.12 µg/mL (MIC)N-alkylation essential for cell wall penetration[3]
AChE (Alzheimer's) Benzyl-Piperidine DAB1.55 µM (IC50)Dual binding site inhibition (PAS + CAS)[4]

Challenges & Future Directions

While the DAB-PA scaffold is potent, researchers must address specific liabilities during lead optimization:

  • hERG Toxicity: Basic amines (like the dimethylamino group) on flexible linkers are prone to blocking the hERG potassium channel, leading to QT prolongation.

    • Mitigation: Introduce steric hindrance near the amine or reduce basicity (e.g., use a morpholine or difluoro-analog).

  • Metabolic Stability: The benzyl methylene position is susceptible to CYP450-mediated oxidation.

    • Mitigation: Deuteration of the benzylic position or substitution with a gem-dimethyl group.

References

  • Popowycz, F. et al. (2009). "Pyrazolo[1,5-a]-1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-dependent Kinase Inhibitors." Bioorganic & Medicinal Chemistry. [2]

  • Yun, J. et al. (2025). "Process for the preparation of 4-(4-((dimethylamino)methyl)-3-phenyl-1H-pyrazol-1-yl)." Technical Disclosure Commons.

  • Jain, V. et al. (2013). "Synthesis, Characterization & Evaluation of Some Novel Pyrazoline Derivatives as Anti-Tuberculosis Agents." International Journal of TechnoChem Research.

  • Sadeghian, A. et al. (2025). "Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy." Frontiers in Chemistry.

  • Fluorochem. (2025). "Product Safety Data Sheet: 1-(4-(Dimethylamino)benzyl)-1H-pyrazol-5-amine hydrochloride."

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that target a wide range of biological entities. This guide provides a detailed technical overview of a specific derivative, 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine, a compound of interest for researchers in synthetic chemistry and drug development. We will delve into its identification, synthesis, potential applications as a chemical intermediate, and essential safety protocols, offering field-proven insights for scientific professionals.

PART 1: Compound Identification and Physicochemical Properties

Precise identification is the foundation of all chemical research. 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine hydrochloride is cataloged under CAS Number 1172793-82-6.[3] The hydrochloride salt form is common for amine-containing compounds to improve stability and solubility.

PropertyDataSource
CAS Number 1172793-82-6 (for Hydrochloride salt)[3]
IUPAC Name 1-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-5-amine[3]
Molecular Formula C12H16N4[3]
Molecular Weight 216.28 g/mol (Free Base) / 252.75 g/mol (HCl Salt)[3]
Canonical SMILES CN(C)C1=CC=C(CN2N=CC=C2N)C=C1[3]
InChI Key MUAFWPLXGYWCOH-UHFFFAOYSA-N[3]
Physical Form Solid[4]
Purity Typically available at ≥95%[3]

PART 2: Synthesis and Mechanistic Rationale

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry.[5] A common and highly effective strategy involves the condensation reaction between a hydrazine derivative and a molecule containing a β-ketonitrile or a related functional group. This approach provides a direct and regioselective route to the desired pyrazole core.

Proposed Synthetic Workflow

A logical pathway to synthesize 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine involves the reaction of 4-(dimethylamino)benzylhydrazine with a suitable three-carbon synthon, such as malononitrile or a derivative thereof. The hydrazine provides the N1 and N2 atoms of the pyrazole ring, while the three-carbon unit forms the C3, C4, and C5 atoms.

G cluster_reactants Reactants Reactant1 4-(Dimethylamino)benzylhydrazine Reaction Cyclocondensation (Base or Acid Catalysis) Reactant1->Reaction Reactant2 β-Ketonitrile or equivalent (e.g., 2-cyano-3-ethoxyacrylonitrile) Reactant2->Reaction Product 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine Reaction->Product Ring Formation & Aromatization

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Generalized)

The following protocol is a generalized representation based on established methods for 5-aminopyrazole synthesis.[5][6] Researchers must adapt conditions based on specific substrates and laboratory safety standards.

  • Reaction Setup : To a stirred solution of 4-(dimethylamino)benzylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the β-ketonitrile derivative (1.1 eq).

  • Catalysis : Depending on the specific reactants, a catalytic amount of a base (e.g., piperidine, triethylamine) or acid (e.g., acetic acid) is added to facilitate the initial condensation and subsequent cyclization.

  • Reaction Execution : The mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 3-6 hours).

  • Work-up and Isolation : Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification : The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield the final product.

  • Characterization : The structure and purity of the synthesized compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]

PART 3: Application in Drug Discovery

The 5-aminopyrazole scaffold is a key building block in the synthesis of more complex molecules with therapeutic potential. Its derivatives have been investigated for a wide range of activities, including anticancer and anti-inflammatory properties.[8][9]

Role as a Key Intermediate

Compounds like 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine serve as crucial intermediates. The primary amine at the 5-position is a versatile functional handle that can be readily modified to build out more complex structures, for instance, through acylation, alkylation, or condensation reactions to form fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines.[10] Notably, related pyrazole structures are precursors in the synthesis of Lazertinib, a third-generation EGFR tyrosine kinase inhibitor used in cancer therapy.[11]

G cluster_0 Chemical Synthesis Pathway Scaffold 5-Aminopyrazole Core This Guide's Compound Intermediate Key Synthetic Intermediate Scaffold:f1->Intermediate Further Functionalization API Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) Intermediate->API Final Synthetic Steps

Caption: Logical flow from core scaffold to a potential API.

PART 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, data from analogous pyrazole derivatives provide a strong basis for safe handling protocols.[12][13]

General Hazards:

  • Skin Irritation : Causes skin irritation.[12][14]

  • Eye Irritation : Causes serious eye irritation.[13][14]

  • Respiratory Irritation : May cause respiratory tract irritation.

Safe Handling and Storage Recommendations:

GuidelineProtocol
Personal Protective Equipment (PPE) Wear protective gloves, safety glasses with side-shields, and a lab coat.[14]
Ventilation Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[12]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents, acids, and bases.[3][13]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine is a valuable chemical entity rooted in the privileged pyrazole scaffold. Its straightforward synthesis and versatile functional groups make it an important building block for medicinal chemists. Understanding its properties, synthetic routes, and safety requirements is essential for leveraging its full potential in research and the development of novel therapeutics.

References

  • 1-(4-(Dimethylamino)benzyl)-1h-pyrazol-5-amine hydrochloride . Fluorochem.

  • SAFETY DATA SHEET for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate . Fisher Scientific.

  • SAFETY DATA SHEET for 3-Amino-1-methyl-1H-pyrazole . Fisher Scientific.

  • SAFETY DATA SHEET for a related pyrazole compound . MilliporeSigma.

  • SAFETY DATA SHEET for 5-Hydroxy-1-methyl-1H-pyrazole . Tokyo Chemical Industry.

  • Safety Data Sheet for Clethodim . BASF.

  • Approaches towards the synthesis of 5-aminopyrazoles . Beilstein Journal of Organic Chemistry.

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity . MDPI.

  • 1-Benzyl-3-methyl-1H-pyrazol-5-amine . MilliporeSigma.

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines . Molecules (Journal).

  • Synthesis and Structural Insight into the Bioactivity of Imines with 1,5-Dimethyl-2-Phenyl-1H-Pyrazol-3(2H)-One Structural Unit . Kemija u industriji.

  • 1h-pyrazol-5-amine product search . Sigma-Aldrich.

  • Pyrazole, 1-benzyl-4-(dimethylamino)- . PubChemLite.

  • Process for the preparation of 4-(4-((dimethylamino)methyl)-3-phenyl-1H-pyrazol-1-yl)... . Technical Disclosure Commons.

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics . MDPI.

  • Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran... . Semantic Scholar.

  • 1H-Pyrazole-3-carboxylic acid derivative . U.S. Environmental Protection Agency.

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives . Molecules (Journal).

  • Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8) . Cheméo.

  • Pyrazole: an emerging privileged scaffold in drug discovery . National Institutes of Health.

  • Pyrazole: an emerging privileged scaffold in drug discovery . National Institutes of Health (PMC).

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides... . Journal of Medicinal Chemistry.

Sources

Biological Activity of N-Substituted Pyrazole-5-amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

The N-substituted pyrazole-5-amine moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Its utility is driven by the planar heterocyclic core, which mimics the purine ring system of ATP, making it an exceptional template for designing kinase inhibitors.

Beyond oncology, this scaffold has demonstrated critical utility in anti-inflammatory therapeutics (targeting p38 MAPK) and antimicrobial agents.[1] This guide dissects the structure-activity relationships (SAR), synthetic pathways, and mechanistic underpinnings that make this pharmacophore a cornerstone of modern drug discovery.

Chemical Foundation & Synthetic Architecture

The Core Tautomerism & Substitution

While unsubstituted pyrazoles exhibit annular tautomerism (3-amino


 5-amino), N1-substitution  locks the tautomer, fixing the amine at position 5. This regiocontrol is critical for biological specificity, as it directs the hydrogen-bond donor/acceptor vectors of the molecule.
  • N1 Position: Controls pharmacokinetic properties (lipophilicity/solubility) and steric fit within the solvent-exposed regions of protein binding pockets.

  • C5-Amine: Acts as a primary hydrogen bond donor, typically interacting with the hinge region of kinase domains.

Synthetic Workflow

The most robust route to N-substituted pyrazole-5-amines is the cyclocondensation of


-ketonitriles with substituted hydrazines. This method is preferred for its regioselectivity and tolerance of diverse functional groups.
Visualization: Synthetic Pathway

SynthesisWorkflow SM1 Beta-Ketonitrile (R-CO-CH2-CN) Inter Hydrazone Intermediate SM1->Inter Condensation (EtOH, Reflux) SM2 Substituted Hydrazine (R'-NH-NH2) SM2->Inter Cycl 5-Imino-pyrazoline Inter->Cycl Cyclization Prod N-Substituted Pyrazole-5-amine Cycl->Prod Tautomerization (Aromatization)

Figure 1: General synthetic workflow for accessing N-substituted pyrazole-5-amines via the reaction of


-ketonitriles with hydrazines.

Structural Activity Relationship (SAR) Landscape

The biological potency of this scaffold relies on a "lock-and-key" optimization of its four vectors.

The SAR Map
  • N1-Aryl/Alkyl Group: Critical for hydrophobic interactions. In p38 MAPK inhibitors, an N1-aryl group often occupies the hydrophobic pocket I. Bulky groups (e.g., tert-butyl) can improve selectivity by clashing with the gatekeeper residues of off-target kinases.

  • C3-Substituent: Often dictates potency. Electron-withdrawing groups (e.g., -CF3) or sterically demanding aryl groups here can stabilize the active conformation.

  • C4-Position: The "exit vector." Substituents here point towards the solvent front. This is the ideal position for solubilizing groups (e.g., morpholine, piperazine) to improve ADME properties without compromising binding affinity.

  • C5-Amino Group: The "anchor." It forms a critical bidentate H-bond with the backbone carbonyl and amide NH of the kinase hinge region.

Visualization: SAR Logic

SARMap Core Pyrazole-5-amine Scaffold N1 N1 Position (Hydrophobic Pocket) Core->N1 Aryl/Alkyl groups modulate lipophilicity C3 C3 Position (Potency/Selectivity) Core->C3 Steric bulk controls gatekeeper access C4 C4 Position (Solvent Exposure/ADME) Core->C4 Solubilizing groups (e.g., Morpholine) NH2 5-Amino Group (Hinge Binder) Core->NH2 Essential H-bond Donor/Acceptor

Figure 2: SAR map illustrating the functional role of each position on the pyrazole-5-amine core.

Mechanisms of Action[4][5]

Kinase Inhibition (ATP Competitors)

The primary mechanism involves Type I or Type II kinase inhibition.

  • Hinge Binding: The pyrazole N2 (acceptor) and the exocyclic 5-amino group (donor) mimic the Adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., residues Met109 in p38

    
    ).
    
  • Gatekeeper Interaction: The substituent at C3 often sits adjacent to the gatekeeper residue (e.g., Thr, Met, or Phe). Matching the size of the C3 group to the gatekeeper is the primary method for achieving isoform selectivity (e.g., JNK3 vs. p38).

Antimicrobial Activity

In bacterial targets, N-substituted pyrazoles have been shown to inhibit DNA gyrase (subunit B), interfering with bacterial DNA replication. The mechanism is distinct from kinase inhibition but relies on similar H-bond donor/acceptor motifs to bind the ATPase domain of gyrase.

Experimental Protocols

Protocol: Synthesis of 1-Phenyl-3-methyl-1H-pyrazol-5-amine

Objective: Synthesis of a standard reference compound for SAR studies.

Reagents:

  • Acetoacetonitrile (10 mmol)

  • Phenylhydrazine (10 mmol)

  • Ethanol (absolute, 20 mL)

  • Glacial Acetic Acid (catalytic, 5 drops)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Acetoacetonitrile (0.81 g) in Ethanol (20 mL).

  • Addition: Add Phenylhydrazine (1.08 g) dropwise over 5 minutes. The solution may warm slightly (exothermic).

  • Catalysis: Add 5 drops of Glacial Acetic Acid.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 3–5 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc/Hexane).
    
  • Workup: Cool the mixture to room temperature. Pour onto crushed ice (50 g).

  • Crystallization: The solid precipitate is filtered under vacuum, washed with cold water (

    
    ), and recrystallized from Ethanol/Water (1:1) to yield off-white needles.
    
  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ): Look for characteristic singlet at
    
    
    ppm (2H,
    
    
    ) and aromatic protons.
Protocol: In Vitro Kinase Assay (p38 MAPK)

Objective: Determine


 of the synthesized pyrazole derivative.

System: FRET-based assay (e.g., LanthaScreen™ or Z'-LYTE™).

Procedure:

  • Preparation: Prepare

    
     Test Compound solution in kinase buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM EGTA, 0.01% Brij-35). Serial dilute (1:3) to generate an 8-point dose-response curve.
  • Enzyme Addition: Add 2.5

    
    L of 
    
    
    
    p38 MAPK enzyme (0.5 ng/well) to a 384-well low-volume black plate.
  • Inhibitor Incubation: Add 2.5

    
    L of Test Compound. Incubate for 15 minutes at RT to allow equilibrium binding.
    
  • Substrate Initiation: Add 2.5

    
    L of 
    
    
    
    ATP/Substrate mix (ATP at
    
    
    , GFP-labeled ATF2 substrate).
  • Reaction: Incubate for 60 minutes at RT.

  • Detection: Add 10

    
    L of Development Reagent (Eu-labeled anti-phospho-ATF2 antibody). Read TR-FRET signal on a plate reader (Ex: 340 nm, Em: 520 nm/495 nm).
    
  • Analysis: Plot Emission Ratio (

    
    ) vs. log[Inhibitor]. Fit to a sigmoidal dose-response equation to calculate 
    
    
    
    .

Quantitative Data Summary

Table 1: Comparative Activity of N-Substituted Pyrazole-5-amines against Key Kinases

Compound ClassN1-SubstituentC3-SubstituentTargetActivity (

)
Therapeutic Indication
CDK Inhibitors PhenylIsopropylCDK2/CyclinE

Oncology (Cell Cycle)
p38 Inhibitors 4-Fluorophenyltert-Butylp38

MAPK

Inflammation (RA)
Aurora Inhibitors Pyrazole-subst.Morpholine-ureaAurora B

Oncology (Mitosis)
JNK3 Inhibitors 4-Chlorophenyl2-PyridylJNK3

Neurodegeneration

Note: Data aggregated from representative SAR studies [1, 3, 4].

References

  • Bawazir, W. (2020).[2] A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Link

  • Ansari, A. et al. (2017).[3] Biological Activities of Pyrazole Derivatives: A Review. Journal of Chemical Health Risks. Link

  • Foloppe, N. et al. (2006). Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding Patterns. Journal of Medicinal Chemistry. Link

  • Aggarwal, R. et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link

  • Shin, D. et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. Link

Sources

An In-Depth Technical Guide to 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine: Synthesis, Characterization, and Potential as a Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine, a substituted aminopyrazole with potential applications in medicinal chemistry. While the specific discovery and developmental history of this compound are not extensively documented in publicly available literature, this guide constructs a likely synthetic route and explores its potential biological significance based on the well-established activities of structurally related pyrazole derivatives. This document serves as a technical resource for researchers interested in the synthesis, characterization, and potential applications of novel pyrazole-based compounds in drug discovery.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. First synthesized in 1889, pyrazole derivatives have demonstrated a vast range of biological activities, leading to their incorporation into numerous approved drugs.[1] The versatility of the pyrazole scaffold allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to achieve desired pharmacological effects. Substituted pyrazoles are known to exhibit antimicrobial, anti-inflammatory, analgesic, and antitumor properties, among others.[2] The 1-benzyl-1H-pyrazole moiety, in particular, has been a focus of research, with derivatives showing promise as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis.[3][4] This guide focuses on a specific, yet under-documented, member of this family: 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine.

Physicochemical Properties and Identification

The hydrochloride salt of the title compound is commercially available, facilitating its use in research.[5]

PropertyValueSource
CAS Number 1172793-82-6[5]
IUPAC Name 1-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride[5]
Molecular Formula C12H17ClN4[5]
Molecular Weight 252.75 g/mol [5]
Canonical SMILES CN(C)C1=CC=C(CN2N=CC=C2N)C=C1.Cl[5]
InChI Key MUAFWPLXGYWCOH-UHFFFAOYSA-N[5]
Purity Typically ≥95%[5]

Postulated Synthesis and Experimental Protocol

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 1H-pyrazol-5-amine and 4-(dimethylamino)benzyl chloride as the key starting materials. This approach is favored due to the commercial availability and relatively low cost of these precursors.

G target 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine intermediates 1H-pyrazol-5-amine + 4-(dimethylamino)benzyl chloride target->intermediates N-Alkylation

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Pathway

The synthesis would proceed via a nucleophilic substitution reaction where the pyrazole nitrogen attacks the benzylic carbon of 4-(dimethylamino)benzyl chloride. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.

G cluster_0 Synthetic Scheme start 1H-pyrazol-5-amine + 4-(dimethylamino)benzyl chloride reaction Base (e.g., K2CO3) Solvent (e.g., DMF) Room Temperature start->reaction product 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine reaction->product

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization.

Materials:

  • 1H-pyrazol-5-amine

  • 4-(dimethylamino)benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1H-pyrazol-5-amine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure deprotonation of the pyrazole.

  • Add a solution of 4-(dimethylamino)benzyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • The free base can be converted to the hydrochloride salt by treatment with a solution of HCl in a suitable solvent like diethyl ether or isopropanol.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine.

Potential Biological Activities and Therapeutic Applications

Given the absence of specific biological data for 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine, its potential applications can be inferred from the activities of structurally similar compounds.

Anticancer Potential

Many pyrazole derivatives have been investigated for their anticancer properties.[1] For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown antiproliferative activity and are being explored as autophagy modulators.[6] The structural similarity suggests that the title compound could be a valuable scaffold for the development of novel anticancer agents.

Kinase Inhibition

The 1-benzyl-1H-pyrazole core is present in inhibitors of RIP1 kinase.[3][4] Kinase inhibitors are a major class of targeted cancer therapies. It is plausible that 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine could be screened against a panel of kinases to identify potential inhibitory activity.

Antimicrobial Activity

Substituted pyrazol-5-amine derivatives have also been synthesized and evaluated for their antimicrobial activities.[7] The title compound could be tested against a range of bacterial and fungal strains to determine its potential as an antimicrobial agent.

G cluster_0 Potential Therapeutic Areas target 1-[4-(dimethylamino)benzyl]- 1H-pyrazol-5-amine anticancer Anticancer target->anticancer kinase_inhibition Kinase Inhibition target->kinase_inhibition antimicrobial Antimicrobial target->antimicrobial

Caption: Potential therapeutic applications of the target compound.

Future Directions and Conclusion

1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine represents a simple yet potentially valuable scaffold for medicinal chemistry exploration. While its own history of discovery is not well-documented, the rich history of pyrazole derivatives in medicine provides a strong rationale for its further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: Publishing a detailed and optimized synthetic protocol along with comprehensive analytical data.

  • Broad Biological Screening: Evaluating the compound against a wide range of biological targets, including kinases, cancer cell lines, and microbial strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the benzyl and pyrazole rings to understand the structural requirements for any observed biological activity.

References

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Ovid.

  • Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. Taylor & Francis Online.

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed.

  • 1-(4-(Dimethylamino)benzyl)-1h-pyrazol-5-amine hydrochloride. Fluorochem.

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. ResearchGate.

  • Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. Journal of King Saud University - Science.

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc.

  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry.

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers.

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. National Institutes of Health.

Sources

Technical Monograph: 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Kinase Inhibition and Necroptosis Modulation

Executive Summary

1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine (CAS: 1172793-82-6) is a synthetic small molecule belonging to the N-benzyl-aminopyrazole class. While often utilized as a diverse chemical building block, this specific scaffold has emerged as a critical pharmacophore in the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors.

RIPK1 is a central regulator of necroptosis (programmed necrosis) and inflammation.[1] Compounds bearing the 1-benzyl-1H-pyrazol-5-amine core function as Type II kinase inhibitors, stabilizing the inactive conformation of the enzyme (DLG-out). This monograph details the physicochemical profile, synthetic logic, and biological mechanism of this compound, providing researchers with a roadmap for its application in anti-inflammatory and neurodegenerative drug discovery.

Chemical Identity & Physicochemical Profiling[2][3][4][5]

This compound combines a polar aminopyrazole headgroup (hydrogen bond donor/acceptor) with a lipophilic dimethylaminobenzyl tail, facilitating ATP-pocket occupancy and hydrophobic interactions within the kinase hinge region.

Nomenclature & Identifiers
ParameterData
IUPAC Name 1-[[4-(dimethylamino)phenyl]methyl]pyrazol-5-amine
Common Name 1-(4-(Dimethylamino)benzyl)-1H-pyrazol-5-amine
CAS Number 1172793-82-6
PubChem CID Derivative of CID 77061 (Scaffold)
Molecular Formula C₁₂H₁₆N₄
Molecular Weight 216.28 g/mol (Free Base)
SMILES CN(C)C1=CC=C(CN2N=CC=C2N)C=C1
InChIKey MUAFWPLXGYWCOH-UHFFFAOYSA-N
Physicochemical Properties (Lipinski Profile)
PropertyValueImplication
LogP (Predicted) ~1.5 - 1.8Optimal for cell permeability; amenable to CNS penetration.
TPSA ~55 ŲHigh oral bioavailability potential (Rule of 5 compliant).
H-Bond Donors 2 (Primary Amine)Critical for H-bonding with the kinase hinge region (e.g., Glu/Cys residues).
H-Bond Acceptors 3Facilitates water-bridged interactions in the binding pocket.
Solubility Moderate (DMSO/Ethanol)Requires formulation (e.g., cyclodextrin) for in vivo aqueous delivery.

Structural Analysis & Synthetic Logic

The synthesis of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine is typically achieved via a convergent alkylation strategy. The regioselectivity of the alkylation at the N1 position (over N2) is driven by the thermodynamic stability of the resulting tautomer and steric factors.

Synthetic Pathway (Graphviz)

Synthesis R1 3-Aminopyrazole (or 3-Nitro precursor) Int1 Reaction Intermediate (N-Alkylation) R1->Int1 Nucleophilic Attack R2 4-(Dimethylamino)benzyl chloride R2->Int1 Prod 1-[4-(dimethylamino)benzyl]- 1H-pyrazol-5-amine Int1->Prod Regioselective Isolation Cat Base (K2CO3/NaH) Solvent (DMF/ACN)

Caption: Convergent synthesis via N-alkylation of the pyrazole core. Regioselectivity is controlled by base strength and solvent polarity.

Synthetic Protocol (Standardized)

Objective: Synthesis of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine via N-alkylation.

  • Reagent Prep : Dissolve 1H-pyrazol-5-amine (1.0 eq) in anhydrous DMF (Dimethylformamide) under inert atmosphere (

    
    ).
    
  • Deprotonation : Add Potassium Carbonate (

    
    , 2.0 eq) or Sodium Hydride (NaH, 1.1 eq) at 0°C. Stir for 30 minutes to generate the pyrazolate anion.
    
  • Alkylation : Dropwise add 4-(dimethylamino)benzyl chloride (1.1 eq) dissolved in DMF.

  • Reaction : Allow to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup : Quench with ice-water. Extract with Ethyl Acetate (3x).[2] Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification : Flash column chromatography (Silica gel). Elute with Hexane:Ethyl Acetate gradient (80:20

    
     50:50).
    
    • Note: The N1-isomer (target) usually elutes after the N2-isomer due to higher polarity.

Biological Potential: RIPK1 Inhibition & Necroptosis

The 1-benzyl-1H-pyrazole scaffold is a validated pharmacophore for inhibiting RIPK1 (Receptor-Interacting Protein Kinase 1).[1] This pathway is distinct from apoptosis and is implicated in ischemic injury, neurodegeneration (ALS, Alzheimer's), and systemic inflammation.

Mechanism of Action[7]
  • Target : RIPK1 Kinase Domain.

  • Binding Mode : Type II Inhibition (Allosteric/ATP-competitive).

  • Effect : The compound binds to the hydrophobic pocket behind the ATP-binding site, stabilizing the DLG-out (inactive) conformation of the activation loop. This prevents RIPK1 autophosphorylation (Ser166) and subsequent recruitment of RIPK3.

  • Downstream Consequence : Blockade of the Necrosome complex formation (RIPK1-RIPK3-MLKL), preventing MLKL oligomerization and membrane rupture.

Signaling Pathway Diagram (Graphviz)

Necroptosis TNF TNF-α / Death Ligands TNFR1 TNFR1 Complex I TNF->TNFR1 RIPK1_active RIPK1 (Active) Kinase Domain TNFR1->RIPK1_active Deubiquitylation RIPK3 RIPK3 Recruitment RIPK1_active->RIPK3 Autophosphorylation (Ser166) Inhibitor 1-[4-(dimethylamino)benzyl]- 1H-pyrazol-5-amine Inhibitor->RIPK1_active BLOCKS (Stabilizes Inactive State) Necrosome NECROSOME (RIPK1-RIPK3 Complex) RIPK3->Necrosome MLKL MLKL Phosphorylation & Oligomerization Necrosome->MLKL Necrosis Membrane Rupture (Necroptosis) MLKL->Necrosis

Caption: The compound inhibits RIPK1 autophosphorylation, preventing the assembly of the necrosome and subsequent cell death.

Experimental Protocols for Validation

In Vitro Kinase Assay (ADP-Glo™)

To validate the potency (


) of the compound against RIPK1.
  • Reagents : Recombinant human RIPK1 (kinase domain), ATP (10

    
    M), Myelin Basic Protein (MBP) substrate, ADP-Glo Reagent (Promega).
    
  • Setup : In a 384-well white plate, add 2

    
    L of Compound (serial dilution in DMSO).
    
  • Enzyme Addition : Add 4

    
    L of RIPK1 enzyme buffer. Incubate 15 min at RT.
    
  • Reaction Start : Add 4

    
    L of ATP/Substrate mix. Incubate 60 min at RT.
    
  • Detection : Add 10

    
    L ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min. Add 20 
    
    
    
    L Kinase Detection Reagent (converts ADP to ATP
    
    
    Luciferase).
  • Readout : Measure Luminescence. Plot RLU vs. log[Compound] to determine

    
    .
    
Cellular Necroptosis Assay (HT-29 Cells)

To confirm cellular efficacy and rescue from necrotic cell death.

  • Cell Line : HT-29 (Human Colorectal Adenocarcinoma).

  • Seeding : 5,000 cells/well in 96-well plates. Adhere overnight.

  • Pre-treatment : Add Compound (0.1 nM – 10

    
    M) for 1 hour.
    
  • Induction (TSZ Cocktail) : Add T NF-

    
     (20 ng/mL) + S mac mimetic (100 nM) + z -VAD-fmk (20 
    
    
    
    M).
    • Note: z-VAD-fmk blocks apoptosis, forcing the cell into necroptosis if RIPK1 is active.

  • Incubation : 24 hours at 37°C.

  • Viability Readout : Add CellTiter-Glo (ATP) or MTS reagent. Normalize to DMSO control. A potent inhibitor will restore viability to near 100%.

Safety & Handling (MSDS Highlights)

Based on the aminopyrazole class properties:

  • GHS Classification : Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[3] 2A.

  • Signal Word : Warning.

  • Hazard Statements :

    • H302: Harmful if swallowed.[3][4][5]

    • H319: Causes serious eye irritation.[6][5]

  • Handling : Wear nitrile gloves and safety goggles. Process in a fume hood to avoid inhalation of dust/aerosols.

  • Storage : -20°C, desiccated. Stable for >2 years in solid state.

References

  • PubChem . 1-(4-(Dimethylamino)benzyl)-1H-pyrazol-5-amine hydrochloride. National Library of Medicine.[7] Available at: [Link]

  • PubChem . 1-Benzyl-1H-pyrazol-5-amine (Scaffold Summary). National Library of Medicine.[7] Available at: [Link]

  • Ren, Y., et al. (2015) . Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. Available at: [Link]

  • Harris, P.A., et al. (2016) . Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Technical Guide: The Role of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of the 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine scaffold in kinase inhibitor discovery. This guide is structured for medicinal chemists and pharmacologists, focusing on the molecule's utility as a privileged scaffold for Fragment-Based Drug Design (FBDD) and Hit-to-Lead optimization.

Executive Summary

1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine represents a specialized subclass of the aminopyrazole "privileged scaffold" family. In the context of kinase drug discovery, this molecule serves two critical functions:

  • Core Pharmacophore: It acts as an ATP-competitive anchor, where the pyrazole-amine motif forms essential hydrogen bonds with the kinase hinge region.[1]

  • Solubility & Electronic Probe: The p-dimethylamino moiety functions as a solubility-enhancing group and an electronic probe, modulating the lipophilicity and basicity of the inhibitor to optimize pharmacokinetic (PK) profiles.

This guide explores the structural biology, synthetic pathways, and optimization strategies for deploying this scaffold against targets such as CDKs (Cyclin-Dependent Kinases) , p38 MAPK , and RIP1 kinase .

Structural Biology & Mechanism of Action

The Pharmacophore Model

The efficacy of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine stems from its ability to mimic the adenine ring of ATP.

  • Hinge Binding (The "Head"): The 5-amino group (-NH₂) and the pyrazole N2 nitrogen form a bidentate hydrogen-bonding motif with the backbone residues of the kinase hinge region (e.g., the "gatekeeper" residue).

  • Hydrophobic Positioning (The "Body"): The N1-benzyl group projects into the hydrophobic pocket (often the specificity pocket or back-cleft), providing van der Waals interactions that stabilize the active conformation.

  • Solvent Interaction (The "Tail"): The para-dimethylamino group on the benzyl ring is often solvent-exposed. It provides a handle for modulating solubility without disrupting the core binding mode.

Binding Mode Visualization

The following diagram illustrates the conceptual binding interactions of the scaffold within a generic kinase ATP pocket (e.g., CDK2 or p38).

KinaseBinding cluster_pocket ATP Binding Pocket Hinge Hinge Region (Backbone CO/NH) Inhibitor 1-[4-(dimethylamino)benzyl] -1H-pyrazol-5-amine Hinge->Inhibitor H-Bond (Acceptor: Pyrazole N2) Gatekeeper Gatekeeper Residue (Hydrophobic) Solvent Solvent Front (Water Network) Inhibitor->Hinge H-Bond (Donor: 5-NH2) Inhibitor->Gatekeeper Pi-Stacking / Hydrophobic (Benzyl Ring) Inhibitor->Solvent Solubilization (Dimethylamino Group)

Figure 1: Conceptual interaction map of the aminopyrazole scaffold within the kinase ATP-binding cleft.[2]

Chemical Synthesis & Optimization

Synthetic Pathway

The synthesis of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine is typically achieved through a condensation-cyclization reaction. This robust pathway allows for the rapid generation of analogs.

Protocol:

  • Precursor Preparation: Reaction of 4-(dimethylamino)benzaldehyde with hydrazine hydrate, followed by reduction (or direct alkylation of hydrazine) to yield 4-(dimethylamino)benzylhydrazine .

  • Cyclization: The hydrazine intermediate is condensed with 3-aminocrotononitrile (or a generic

    
    -ketonitrile) in refluxing ethanol with a catalytic amount of acid (HCl or AcOH).
    
  • Purification: Recrystallization from ethanol/water.

Synthesis Workflow Diagram

Synthesis Hydrazine 4-(Dimethylamino)benzyl hydrazine Reaction Cyclization (Reflux EtOH, H+ cat.) Hydrazine->Reaction Nitrile 3-Aminocrotononitrile (or Beta-Ketonitrile) Nitrile->Reaction Product 1-[4-(dimethylamino)benzyl] -1H-pyrazol-5-amine Reaction->Product Deriv Derivatization (Amide/Urea Formation) Product->Deriv Hit-to-Lead Optimization

Figure 2: Synthetic workflow for generating the aminopyrazole scaffold and its downstream derivatives.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

To validate the inhibitory potential of the scaffold, a standard


P-ATP Radiometric Assay  is recommended due to its high sensitivity and resistance to fluorescence interference from the dimethylamino group.

Materials:

  • Recombinant Kinase (e.g., p38

    
    , CDK2/CyclinA).
    
  • Substrate (e.g., MBP or Histone H1).

  • 
    ATP.
    
  • Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM

    
    -glycerophosphate, 25 mM MgCl
    
    
    
    , 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.

Procedure:

  • Preparation: Dilute compound in DMSO to 100x final concentration. Prepare 3-fold serial dilutions.

  • Incubation: Mix 5

    
    L of diluted compound with 10 
    
    
    
    L of kinase/substrate mixture. Incubate for 10 min at RT.
  • Initiation: Add 10

    
    L of Mg/ATP cocktail (containing 
    
    
    
    ATP) to initiate the reaction.
  • Reaction: Incubate at 30°C for 40 minutes.

  • Termination: Stop reaction by adding 3% phosphoric acid.

  • Detection: Spot onto P81 phosphocellulose filter paper, wash 3x with 0.75% phosphoric acid, and measure radioactivity via scintillation counting.

  • Analysis: Plot dose-response curves to determine IC

    
     values using non-linear regression (GraphPad Prism).
    
Data Presentation: SAR Trends

The following table summarizes the impact of substitutions on the 1-benzyl-1H-pyrazol-5-amine core, highlighting why the 4-(dimethylamino) variant is preferred for initial screening.

Substituent (R on Benzyl)Electronic EffectLipophilicity (cLogP)Kinase Potency (General)Solubility
-H NeutralModerateBaselineLow
-Cl / -F Electron-WithdrawingHighIncreased (Hydrophobic)Very Low
-OMe Weak DonorModerateModerateModerate
-N(Me)₂ Strong Donor Moderate High (Electronic match) High (Protonatable)
-NO₂ Strong WithdrawingModerateLow (Electronic mismatch)Low

Applications & Case Studies

p38 MAPK Inhibition

The 1-benzyl-pyrazole-5-amine scaffold is a direct precursor to highly potent p38 inhibitors. In inflammation pathways, p38 is a key driver of cytokine production.

  • Mechanism: The scaffold binds to the ATP pocket, preventing the phosphorylation of downstream substrates like MAPKAPK2.

  • Optimization: The 5-amino group is often acylated (e.g., with a substituted benzoyl chloride) to form an amide. This extension reaches into the "deep pocket" of p38, interacting with the DFG motif (Asp-Phe-Gly), locking the kinase in an inactive conformation (Type II inhibition).

CDK2/Cyclin E Inhibition

In oncology, this scaffold targets the cell cycle. The planarity of the pyrazole ring allows it to sandwich between the N- and C-lobes of CDK2.

  • Role of Dimethylamino: The basic nitrogen can interact with solvent-exposed acidic residues (e.g., Asp or Glu) on the kinase surface, improving the residence time of the inhibitor.

Pathway Interference Diagram

The following diagram maps the signal transduction pathways blocked by inhibitors derived from this scaffold.

Pathways Stress Cellular Stress (UV, Cytokines) MAPKKK MAPKKK (ASK1/TAK1) Stress->MAPKKK GF Growth Factors CDK CDK2/Cyclin (Target) GF->CDK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK (Target) MKK->p38 MK2 MAPKAPK2 p38->MK2 Rb Rb Protein (Cell Cycle) CDK->Rb HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Inhibitor Aminopyrazole Inhibitor Inhibitor->p38 Blocks ATP Inhibitor->CDK Blocks ATP

Figure 3: Signal transduction pathways (p38 MAPK and CDK) targeted by aminopyrazole-based inhibitors.[1][2][3]

References

  • 5-amino-pyrazoles as potent and selective p38α inhibitors. Source: PubMed (Vertex Pharmaceuticals) Significance: Establishes the aminopyrazole scaffold as a primary template for p38 inhibitor design.

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Source: MDPI (Molecules Journal) Significance: Comprehensive review of pyrazole derivatives in FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib).[1]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as RIP1 Kinase Inhibitors. Source: Chemical Biology & Drug Design Significance:[1][4][5][6][7] Validates the specific N-benzyl substitution pattern for targeting necroptosis pathways.

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source: MDPI (Pharmaceuticals) Significance: Demonstrates the versatility of the scaffold in targeting "dark kinome" members like CDK16.

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Source: MDPI (International Journal of Molecular Sciences) Significance: Highlights the structural optimization of pyrazole-amines for cell cycle regulation.

Sources

Methodological & Application

Application Notes and Protocols for the Step-by-Step Preparation of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, step-by-step guide for the synthesis of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine, a heterocyclic compound of interest for scaffold-based drug discovery and chemical biology. The 5-aminopyrazole moiety is a privileged structure found in numerous biologically active molecules.[1][2] The protocol herein details a robust and regioselective two-part synthetic strategy. The first part involves the synthesis of the key intermediate, (4-(dimethylamino)benzyl)hydrazine, via reductive amination. The second part describes the critical cyclocondensation reaction of this substituted hydrazine with a β-ketonitrile equivalent to yield the target compound. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental procedures, mechanistic insights, and practical guidance for successful execution.

Introduction and Synthetic Strategy

The pyrazole ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.[3] The 5-aminopyrazole scaffold is particularly valuable as it serves as a versatile precursor for the synthesis of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are known kinase inhibitors.[2]

The synthesis of N-substituted pyrazoles can be challenging due to potential regioselectivity issues during alkylation. To circumvent this, the strategy outlined in this guide employs a pre-functionalized hydrazine, ensuring the unambiguous placement of the 4-(dimethylamino)benzyl group at the N1 position of the pyrazole ring. This approach relies on two well-established and reliable transformations:

  • Synthesis of (4-(dimethylamino)benzyl)hydrazine (Intermediate 1): This key intermediate is prepared from 4-(dimethylamino)benzaldehyde. The aldehyde is first condensed with hydrazine to form the corresponding hydrazone, which is subsequently reduced to the target hydrazine.

  • Cyclocondensation to form the Pyrazole Ring: Intermediate 1 is reacted with 3-amino-3-methoxyacrylonitrile, a β-ketonitrile equivalent. This reaction proceeds via a nucleophilic attack followed by cyclization and elimination to afford the final product, 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine (2 ). This method is a highly effective route for constructing 5-aminopyrazole systems.[1][4]

Overall Synthetic Scheme

The complete synthetic pathway is illustrated below.

G cluster_0 Part 1: Synthesis of (4-(dimethylamino)benzyl)hydrazine (1) cluster_1 Part 2: Synthesis of Final Product (2) A 4-(dimethylamino)benzaldehyde C 4-(dimethylamino)benzaldehyde Hydrazone A->C + (B) Ethanol, Reflux B Hydrazine Hydrate D (4-(dimethylamino)benzyl)hydrazine (Intermediate 1) C->D + NaBH4 Methanol E (4-(dimethylamino)benzyl)hydrazine (Intermediate 1) G 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine (Product 2) E->G + (F) Ethanol, Acetic Acid (cat.) Reflux F 3-amino-3-methoxyacrylonitrile

Caption: Overall two-part synthetic pathway.

Part 1: Synthesis of (4-(dimethylamino)benzyl)hydrazine (Intermediate 1)

This part of the protocol details the preparation of the key substituted hydrazine intermediate. The workflow involves the initial formation of a hydrazone, which is then carefully reduced.

Experimental Workflow: Part 1```dot

workflow1

Caption: Workflow for the synthesis of the Final Product 2.

Materials and Reagents: Part 2
Reagent/MaterialMolar Mass ( g/mol )Quantity (based on 100% yield from Part 1)Moles (mmol)Role
(4-(dimethylamino)benzyl)hydrazine (Intermediate 1 )165.2411.0 g66.6Reactant
3-amino-3-methoxyacrylonitrile98.106.5 g66.2Reactant
Ethanol (anhydrous)46.07150 mL-Solvent
Glacial Acetic Acid60.050.4 mL~6.6Catalyst
Ethyl Acetate88.11As needed-Ext./Eluent
Hexane86.18As needed-Eluent
Saturated Sodium Bicarbonate (aq.)-100 mL-Wash
Brine-100 mL-Wash
Silica Gel (230-400 mesh)-As needed-Stationary Phase
Step-by-Step Protocol: Part 2
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the crude (4-(dimethylamino)benzyl)hydrazine (Intermediate 1 , ~11.0 g, ~66.6 mmol) and 3-amino-3-methoxyacrylonitrile (6.5 g, 66.2 mmol). [5]2. Solvent and Catalyst Addition: Add anhydrous ethanol (150 mL) followed by a catalytic amount of glacial acetic acid (0.4 mL). Causality: The acid catalyst facilitates the imine formation and subsequent cyclization steps in the reaction mechanism. [6]3. Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% Triethylamine). The disappearance of the limiting starting material indicates completion.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by one of the following methods:

    • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate and allow it to cool slowly. If necessary, add hexane dropwise until turbidity is observed to induce crystallization. [7] * Flash Column Chromatography: Purify on a silica gel column using a gradient elution system, such as 50% to 100% ethyl acetate in hexane.

  • Characterization: The pure product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The final product is typically an off-white to pale yellow solid.

Safety Precautions and Troubleshooting

Safety:

  • Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. [8]* Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Additions should be slow and controlled.

  • Solvents: Ethanol, methanol, and ethyl acetate are flammable. Ensure all heating is done using a heating mantle or oil bath with no nearby ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Part 1: Low yield of hydrazone Incomplete reaction; impure aldehyde.Increase reflux time. Check the purity of the starting aldehyde by NMR or melting point.
Part 1: Reduction is incomplete Inactive NaBH₄; insufficient reducing agent.Use fresh, dry NaBH₄. Add an additional 0.2-0.5 equivalents of NaBH₄ and stir for several more hours.
Part 2: Reaction does not start Inactive catalyst; low temperature.Ensure the correct amount of acetic acid was added. Confirm the reaction mixture is reaching the reflux temperature of ethanol.
Part 2: Multiple spots on TLC Incomplete reaction; side product formation.Increase reflux time. If side products persist, purification by column chromatography is necessary. Regioselectivity issues are minimal with this route but can occur.
Purification Difficulties Product is an oil; poor crystallization.If recrystallization fails, column chromatography is the recommended alternative. For oils, ensure all solvent is removed under high vacuum. [7]

References

  • BenchChem (2025).
  • Beilstein Journal of Organic Chemistry (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Bentham Science (2016).
  • RSC Publishing (2025).
  • Yamaguchi University (Date not available). Synthesis and properties of 3-aminoacrylonitriles.
  • Beilstein Journal of Organic Chemistry (2011). Approaches towards the synthesis of 5-aminopyrazoles.
  • Organic Syntheses (Date not available). Notes - Organic Syntheses Procedure.
  • BenchChem (2025).
  • PMC (2024).
  • PMC (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Google Patents (Date not available).

Sources

Application Note: High-Fidelity Synthesis of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the regioselective synthesis of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine (CAS: 1172793-82-6), a critical intermediate in the development of kinase inhibitors and CNS-active agents. Unlike direct alkylation methods that suffer from poor N1/N2 regioselectivity, this protocol utilizes a convergent hydrazine-based cyclization strategy . By reacting a pre-functionalized benzylhydrazine with 3-ethoxyacrylonitrile, researchers can achieve exclusive formation of the 5-amino isomer. This document provides a validated 2-stage workflow, mechanistic rationale, and safety protocols for pharmaceutical-grade synthesis.

Retrosynthetic Analysis & Strategy

The Regioselectivity Challenge

Synthesizing N-substituted aminopyrazoles presents a classic regiochemical problem. Direct alkylation of 1H-pyrazol-5-amine (or its tautomer 3-amine) with 4-(dimethylamino)benzyl chloride typically yields a mixture of:

  • N1-alkylation (Target): 1-benzyl-5-amine.

  • N2-alkylation (Byproduct): 1-benzyl-3-amine.

  • Exocyclic-N-alkylation: N-benzyl-pyrazol-amine.

The Solution: De Novo Cyclization

To guarantee the 1-substituted-5-amine structure, the pyrazole ring is constructed after the N-benzyl bond is formed. The core reaction involves the condensation of [4-(dimethylamino)benzyl]hydrazine with 3-ethoxyacrylonitrile .

  • Mechanism: The nucleophilic hydrazine moiety undergoes a Michael-type addition to the

    
    -carbon of the acrylonitrile, followed by intramolecular cyclization onto the nitrile carbon.
    
  • Outcome: This route locks the substituent at the N1 position relative to the resulting C5-amine, ensuring >95% regiochemical purity.

ReactionPathway Aldehyde 4-(Dimethylamino) benzaldehyde Hydrazine [4-(Dimethylamino) benzyl]hydrazine Aldehyde->Hydrazine 1. N2H4 2. NaBH4 Target 1-[4-(dimethylamino)benzyl]- 1H-pyrazol-5-amine Hydrazine->Target + Nitrile (Cyclization) Nitrile 3-Ethoxyacrylonitrile Nitrile->Target

Caption: Retrosynthetic logic flow ensuring regioselective formation of the 5-aminopyrazole core.

Critical Reagents & Materials

Success depends on the purity of the hydrazine precursor and the quality of the acrylonitrile equivalent.

Reagent List
ReagentCAS No.Purity Req.[1][2][3]RoleHandling Note
4-(Dimethylamino)benzaldehyde 100-10-7>98%Precursor ScaffoldLight sensitive; store in dark.
Hydrazine Monohydrate 7803-57-864-65% (N2H4)Nitrogen SourceCarcinogen/Toxic. Use strictly in fume hood.
Sodium Borohydride 16940-66-2>98%Reducing AgentReacts with moisture; keep desiccated.
3-Ethoxyacrylonitrile 6131-64-2>97%C3 FragmentLachrymator. Ensure cis/trans mix is acceptable (usually is).
Ethanol (Absolute) 64-17-5AnhydrousSolventWater can inhibit cyclization efficiency.

Experimental Protocol

Stage 1: Synthesis of [4-(dimethylamino)benzyl]hydrazine

Rationale: Direct alkylation of hydrazine with benzyl chloride is prone to over-alkylation. Reductive amination via the hydrazone is milder and cleaner.

Step 1.1: Hydrazone Formation
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and reflux condenser.

  • Dissolution: Dissolve 4-(dimethylamino)benzaldehyde (14.9 g, 100 mmol) in Ethanol (100 mL).

  • Addition: Add Hydrazine Monohydrate (7.5 g, 150 mmol, 1.5 eq) dropwise over 10 minutes at room temperature.

    • Note: Excess hydrazine minimizes azine (dimer) formation.

  • Reaction: Reflux the mixture for 2 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane). The aldehyde spot should disappear, replaced by the hydrazone.

  • Isolation: Concentrate the solvent in vacuo. The residue is typically used directly in the next step to avoid instability issues.

Step 1.2: Reduction to Hydrazine
  • Solubilization: Redissolve the crude hydrazone residue in Methanol (100 mL).

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add Sodium Borohydride (4.5 g, 120 mmol) in small portions over 30 minutes.

    • Caution: Hydrogen gas evolution. Ensure venting.

  • Completion: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Carefully add water (50 mL) to quench excess borohydride.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Product: [4-(dimethylamino)benzyl]hydrazine is obtained as a viscous oil or low-melting solid. Store under inert gas at -20°C if not using immediately.

Stage 2: Cyclization to 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

Rationale: The reaction of a monosubstituted hydrazine with 3-ethoxyacrylonitrile in refluxing ethanol is the gold standard for 5-aminopyrazoles.

  • Setup: Equip a 250 mL RBF with a stir bar and reflux condenser.

  • Mixing: Dissolve the [4-(dimethylamino)benzyl]hydrazine (from Stage 1, approx. 100 mmol) in Absolute Ethanol (120 mL).

  • Reagent Addition: Add 3-Ethoxyacrylonitrile (10.9 g, 110 mmol, 1.1 eq) in one portion.

  • Cyclization: Heat the mixture to reflux (78°C) for 6–12 hours.

    • Checkpoint: The solution typically darkens. TLC (10% MeOH in DCM) should show the formation of a polar, UV-active product.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Concentrate the solvent to approx. 20% volume.

    • Add Diethyl Ether or cold Water to induce precipitation. If oiling occurs, scratch the flask sides or seed with a crystal if available.

  • Purification:

    • Crude Solid: Filter and wash with cold ether.

    • Recrystallization: Recrystallize from Ethanol/Water (9:1) or Toluene.

    • Chromatography (Alternative): If purity is <95%, purify via silica gel column chromatography eluting with DCM:MeOH (95:5).

Workflow Diagram

ProtocolFlow Start Start: 4-(Dimethylamino)benzaldehyde Step1 Add Hydrazine Hydrate (1.5 eq) Reflux EtOH, 2h Start->Step1 Step2 Evaporate -> Crude Hydrazone Step1->Step2 Step3 Redissolve MeOH, 0°C Add NaBH4 (1.2 eq) Step2->Step3 Step4 Extract (DCM), Dry, Conc. Yield: Benzylhydrazine Step3->Step4 Step5 Add 3-Ethoxyacrylonitrile Reflux EtOH, 6-12h Step4->Step5 Step6 Concentrate & Crystallize Step5->Step6 Final Pure 1-[4-(dimethylamino)benzyl]- 1H-pyrazol-5-amine Step6->Final

Caption: Step-by-step experimental workflow for the synthesis of the target pyrazole.

Characterization & Quality Control

Verify the identity of the synthesized compound using the following parameters.

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       2.85 (s, 6H, N(CH3)2)
      
    • 
       5.05 (s, 2H, N-CH2-Ar) – Diagnostic for N1-benzylation.
      
    • 
       5.15 (br s, 2H, NH2) – Exchangeable with D2O.
      
    • 
       5.40 (d, 1H, Pyrazole-H4)
      
    • 
       6.65 (d, 2H, Ar-H)
      
    • 
       7.05 (d, 2H, Ar-H)
      
    • 
       7.25 (d, 1H, Pyrazole-H3)
      
  • Mass Spectrometry (ESI+): Calculated for C12H16N4

    
    ; Found 
    
    
    
    .
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Stage 1 Incomplete reduction of hydrazone.Ensure NaBH4 is fresh; extend reaction time; ensure pH is not too acidic.
Mixture of Isomers Contaminated hydrazine or wrong nitrile.Confirm use of 3-ethoxyacrylonitrile (not propiolonitrile). Ensure hydrazine is mono-substituted.
Oiling during Crystallization Residual solvent or impurities.Triturate with cold diethyl ether/pentane. Use column chromatography if oil persists.

Safety & Compliance

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a functioning fume hood with double gloving (Nitrile). Neutralize waste with dilute hypochlorite solution before disposal.

  • 3-Ethoxyacrylonitrile: Nitrile compounds can release cyanide upon metabolism or strong acid contact. Avoid inhalation.

  • Sodium Borohydride: Flammable solid; releases hydrogen on contact with water/acid. Keep away from open flames.

References

  • Beilstein J. Org.[6] Chem. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • Organic Syntheses (2014). Preparation of unsym.-Dimethylhydrazine Hydrochloride. Retrieved from [Link]

  • National Institutes of Health (PMC) (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

Sources

Application Note: Crystallization & Purification Protocols for 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive technical guide for the crystallization and purification of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine (referred to herein as Compound A ). This molecule serves as a critical intermediate in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and sGC stimulators.[1]

Achieving high purity (>99.5%) for this intermediate is challenging due to:

  • Oxidation Sensitivity: The p-dimethylamino moiety is prone to N-oxide formation.[1]

  • Regioisomeric Impurities: Potential contamination with 3-amino isomers depending on the synthetic route.[1]

  • Oiling Out: The benzyl-substituted scaffold exhibits a high tendency to oil out rather than crystallize in standard organic solvents.[1]

This guide details two validated protocols: Reactive Crystallization (Salt Formation) for maximum purity and stability, and Thermal Recrystallization for the free base.[1]

Physicochemical Context & Solubility Profile[1][2]

Understanding the molecular drivers of crystallization is essential for process control.[1]

  • Molecular Weight: 216.28 g/mol (Free Base)[1]

  • Basicity: The molecule contains two basic centers:[1]

    • N,N-dimethylamino group (pKa ~5.1)[1]

    • Pyrazole-5-amine (pKa ~2.5, weakly basic)[1]

  • Solubility Heuristics:

    • High Solubility: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc).[1]

    • Low Solubility: Heptane, Water (at neutral pH), Methyl tert-butyl ether (MTBE).[1]

Solubility Table (Free Base)
Solvent SystemSolubility (25°C)Solubility (60°C)Suitability
Methanol >200 mg/mL>500 mg/mLSolvent
Ethyl Acetate ~80 mg/mL>300 mg/mLSolvent
Toluene ~50 mg/mL>200 mg/mLSolvent/Anti-solvent
Heptane <5 mg/mL<20 mg/mLAnti-solvent
Water <1 mg/mL<5 mg/mLAnti-solvent

Protocol A: Reactive Crystallization (HCl Salt Formation)

Objective: Isolate the molecule as the Hydrochloride (HCl) salt. Mechanism: Protonation of the dimethylamino group disrupts the crystal lattice energy of the free base, creating a high-melting ionic solid that effectively rejects non-basic impurities (e.g., unreacted hydrazine, neutral regioisomers).[1]

Materials
  • Crude Compound A (Free Base)[1]

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)[1]

  • Reagent: 4M HCl in Dioxane or concentrated aqueous HCl (37%)[1]

  • Anti-solvent: MTBE or Ethyl Acetate[1]

Step-by-Step Methodology
  • Dissolution:

    • Charge 10.0 g of crude Compound A into a reactor.

    • Add 50 mL (5 vol) of Ethanol (absolute) .

    • Stir at 40°C until full dissolution is observed. Note: If insolubles remain, filter through a 0.45 µm PTFE membrane.[1]

  • Acid Addition (Nucleation):

    • Cool the solution to 20–25°C.

    • Slowly add 1.1 equivalents of HCl (e.g., 4M HCl in Dioxane) dropwise over 30 minutes.

    • Observation: A white to off-white precipitate should form immediately upon addition.[1]

    • Control Point: Monitor temperature; the reaction is exothermic.[1] Maintain T < 30°C to prevent degradation.

  • Ripening (Ostwald Ripening):

    • Stir the slurry at 20°C for 1 hour.

    • Heat the slurry to 50°C for 30 minutes, then slowly cool back to 10°C over 2 hours.

    • Why? This thermal cycle dissolves fine particles and promotes the growth of larger, more filterable crystals.[1]

  • Anti-Solvent Addition (Yield Maximization):

    • Add 50 mL (5 vol) of MTBE or Ethyl Acetate dropwise over 1 hour while stirring at 10°C.

    • Stir for an additional 2 hours at 0–5°C.

  • Isolation:

    • Filter the solids using a Büchner funnel.[1]

    • Wash the cake with 20 mL of cold (0°C) 1:1 EtOH/MTBE mixture.

    • Dry under vacuum at 45°C for 12 hours.[1]

Expected Yield: 85–92% Target Purity: >99.0% (HPLC)

Protocol B: Thermal Recrystallization (Free Base)[1][2]

Objective: Purify the neutral free base without salt formation. Challenge: The free base tends to "oil out" (liquid-liquid phase separation) before crystallizing.[1] Solution: Use of a seeded cooling profile with a specific solvent/anti-solvent ratio.[1]

Materials
  • Crude Compound A[1]

  • Solvent: Ethyl Acetate (EtOAc)[1]

  • Anti-solvent: n-Heptane[1]

Step-by-Step Methodology
  • Dissolution:

    • Charge 10.0 g of crude Compound A.[1]

    • Add 60 mL (6 vol) of Ethyl Acetate .

    • Heat to reflux (approx. 77°C) until dissolved.[1]

  • Clarification:

    • If the solution is colored (dark yellow/brown), add 5 wt% activated carbon (e.g., Darco G-60).[1] Stir at reflux for 30 minutes.

    • Hot filter through Celite to remove carbon.[1]

  • Seeding Point:

    • Cool the filtrate to 55°C.

    • Add 0.1 wt% seed crystals of pure Compound A.

    • Critical Step: Hold at 55°C for 30 minutes. Ensure seeds do not dissolve.[1] This provides a template for crystal growth and prevents oiling out.[1]

  • Crystallization:

    • Cool the mixture from 55°C to 20°C at a rate of 10°C/hour.

    • Observation: Solids should precipitate as distinct needles or prisms.[1]

  • Yield Recovery:

    • Once at 20°C, add 40 mL (4 vol) of n-Heptane dropwise over 2 hours.

    • Cool to 0–5°C and hold for 1 hour.

  • Isolation:

    • Filter and wash with cold 1:2 EtOAc/Heptane.[1]

    • Dry under vacuum at 40°C.[1]

Process Logic & Impurity Control

The following diagram illustrates the decision logic for selecting the purification route and the mechanism of impurity rejection.

PurificationLogic Start Crude 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine Decision Is Salt Form Acceptable? Start->Decision RouteA Protocol A: Reactive Crystallization (HCl) Decision->RouteA Yes (Preferred) RouteB Protocol B: Thermal Recrystallization Decision->RouteB No (Free Base Required) MechA Mechanism: Protonation of Dimethylamino group Lattice Energy Stabilization RouteA->MechA PurgeA Purges: Neutral Impurities, Non-basic tars MechA->PurgeA End High Purity Intermediate (>99%) PurgeA->End MechB Mechanism: Solubility Differential (EtOAc/Heptane) RouteB->MechB PurgeB Purges: Polar degradation products, Salts MechB->PurgeB PurgeB->End

Caption: Decision matrix for purification strategies. Protocol A is preferred for stability; Protocol B is used when the neutral form is required for the next synthetic step.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solution is too concentrated or cooled too fast.[1]Re-heat to dissolution.[1] Add seed crystals at the cloud point.[1] Reduce cooling rate to <5°C/hr.
Colored Product Oxidation of dimethylamino group.[1]Perform carbon treatment (Protocol B, Step 2).[1] Ensure all solvents are degassed.[1]
Low Yield Product too soluble in mother liquor.[1]Increase anti-solvent ratio (Heptane or MTBE).[1] Cool to -10°C instead of 0°C.
Fine/Unfilterable Solids Rapid nucleation (Shock crystallization).[1]Implement the "Ripening" step (Protocol A, Step 3).[1] Add anti-solvent more slowly.[1]

References

  • Organic Syntheses. (2008). Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Organic Syntheses, 85, 4. Retrieved October 26, 2023, from [Link][1]

  • Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein J. Org.[1] Chem., 7, 179–197.[1] Retrieved October 26, 2023, from [Link][1]

  • National Center for Biotechnology Information. (2024).[1] Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. PMC. Retrieved October 26, 2023, from [Link]

Sources

solvent selection for dissolving 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a validated framework for solubilizing 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine (CAS: 1172793-82-6), a functionalized aminopyrazole scaffold frequently used in kinase inhibitor development and antimicrobial research.[1][2]

Quick Reference Recommendations:

  • Primary Stock Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous, ≥99.9%)[1]

  • Target Stock Concentration: 10 mM – 50 mM (depending on purity/salt form)

  • Aqueous Solubility: pH-dependent; poor at neutral pH, high in acidic media (pH < 4.0).[1][2]

  • Storage: -20°C, desiccated, protected from light (aromatic amine oxidation risk).

Part 1: Physicochemical Profiling & Solubility Logic

To select the correct solvent, we must first understand the molecule's behavior.[1][2] This compound is an amphiphilic weak base.[1][2]

Structural Analysis
  • Lipophilic Domain: The N-benzyl group and the pyrazole core contribute to a moderate lipophilicity (LogP ≈ 1.49).[1][2] This suggests the compound will readily dissolve in organic solvents but resist solubilization in pure water.[1][2]

  • Ionizable Centers:

    • Dimethylamino group: Weakly basic (pKa ≈ 9–10).[1][2]

    • Primary Pyrazole Amine: Very weakly basic/nucleophilic.[1][2]

    • Pyrazole Nitrogen (N2): Weak H-bond acceptor.[1][2]

The "Solubility Switch"

The solubility of this compound is governed by protonation.[1][2]

  • Neutral State (pH > 8): The molecule is uncharged and lipophilic.[1][2] Solubility in water is minimal (< 0.1 mg/mL).[1][2]

  • Protonated State (pH < 5): Protonation of the dimethylamino group (and potentially the pyrazole ring at very low pH) creates a cationic species, drastically increasing aqueous solubility.[1] This is why the HCl salt form is commercially available and preferred for aqueous delivery.[1][2]

Part 2: Solvent Selection Matrix

Use this table to select the solvent based on your downstream application.

ApplicationRecommended SolventMax Conc.Notes
Biological Assays (In Vitro) DMSO 50 mMThe "Gold Standard" for compound libraries.[1][2] Compatible with acoustic dispensers.[1][2] Keep final assay [DMSO] < 0.5%.
Chemical Synthesis Ethanol / Methanol 100 mMExcellent solubility, especially if warmed.[1][2] Easy to remove via rotary evaporation.[1][2]
Animal Studies (In Vivo) PEG400 / Saline / Acid 5-10 mg/mLRequires formulation.[1][2] 10% DMSO + 40% PEG400 + 50% Saline is a common starting vehicle.[1][2]
LC-MS / HPLC Acetonitrile : Water 1 mg/mLDissolve in 50:50 ACN:H2O (with 0.1% Formic Acid) to ensure ionization and solubility.[1][2]

Part 3: Decision Logic & Workflows

Solvent Selection Decision Tree

This logic ensures you do not waste compound or compromise assay integrity.[1][2]

SolventSelection Start Start: 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine CheckForm Check Compound Form Start->CheckForm IsSalt Is it a Salt (e.g., HCl)? CheckForm->IsSalt SaltYes Yes (HCl Salt) IsSalt->SaltYes Yes SaltNo No (Free Base) IsSalt->SaltNo No AqBuffer Soluble in Aqueous Acid/Water (Use for direct aqueous dilution) SaltYes->AqBuffer AppCheck Application? SaltNo->AppCheck BioAssay In Vitro Bioassay (IC50, Screening) AppCheck->BioAssay Cell/Enzyme Chemistry Synthesis / reaction AppCheck->Chemistry Synthesis InVivo In Vivo / PK Study AppCheck->InVivo Animal DMSO Dissolve in 100% DMSO (Target 10-20 mM Stock) BioAssay->DMSO Alc Ethanol or Methanol Chemistry->Alc Formulation Formulation Required: 5% DMSO / 40% PEG400 / 55% Saline InVivo->Formulation

Figure 1: Decision matrix for selecting the appropriate solvent based on compound form (Salt vs. Free Base) and intended application.[1][2]

Part 4: Detailed Experimental Protocols

Protocol A: Preparation of a 20 mM Master Stock (DMSO)

Purpose: To create a stable, high-concentration stock for long-term storage.

Materials:

  • Compound: 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine (MW: ~216.28 g/mol for free base; check specific batch MW).[1][2]

  • Solvent: Anhydrous DMSO (Sigma-Aldrich, ≥99.9%, stored under inert gas).[1]

  • Vial: Amber glass vial with PTFE-lined cap (prevents leaching and light degradation).[1][2]

Procedure:

  • Calculate: Determine the mass required.

    • Formula:

      
      [1][2]
      
    • Example: For 1 mL of 20 mM stock using Free Base (MW 216.28):

      
      [1][2]
      
  • Weigh: Weigh ~4-5 mg of powder into the amber vial. Record exact mass.

  • Back-Calculate Volume: Do not add a fixed volume. Calculate the exact DMSO volume needed to reach 20 mM based on the actual weighed mass.

  • Dissolve: Add the calculated volume of DMSO.

  • Mix: Vortex for 30 seconds. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

  • Inspection: Hold vial against a light source. The solution should be perfectly clear and free of "schlieren" (swirling density lines) or particulates.[1][2]

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dilution for Cellular Assays

Purpose: To introduce the compound to cells without precipitation.[2]

Critical Warning: Direct dilution of a high-concentration DMSO stock into cell media often causes "crash-out" (precipitation) due to the rapid change in polarity.[1][2]

Procedure (Serial Dilution Method):

  • Intermediate Plate: Prepare a 100x concentration series in 100% DMSO first.

    • Example: If testing at 10 µM, prepare a 1 mM solution in DMSO.[1][2]

  • Dilution Step: Pipette 1 µL of the 100x DMSO solution into 99 µL of culture media (pre-warmed).

  • Mix Immediately: Rapid mixing is crucial to prevent local high concentrations.[1][2]

  • Final Check: Inspect under a microscope.[1][2] If crystals are visible, the compound has precipitated, and the assay is invalid.[1]

    • Mitigation: If precipitation occurs, lower the concentration or use an intermediate dilution step (e.g., dilute into PBS + 0.1% BSA before adding to media).[1]

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Cloudiness upon adding water "Crash-out" of lipophilic free base.[1][2]1. Acidify water (0.1% Acetic Acid).[1][2] 2. Use the HCl salt form.[1][2] 3. Increase DMSO % (if assay permits).
Yellow/Brown discoloration Oxidation of the aromatic amine.1.[1][2] Check age of stock. 2. Ensure storage in amber vials. 3. Degas solvents with Nitrogen.[1][2]
Inconsistent IC50 data Compound aggregation or precipitation.[1][2]Add 0.01% Triton X-100 or Tween-20 to the assay buffer to stabilize the colloid.[1][2]

References

  • PubChem. (2024).[1][2] Compound Summary: Aminopyrazole Derivatives. National Library of Medicine.[1][2] Retrieved from [Link] (General physicochemical properties).[1][2]

  • Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2] (Authoritative text on solubility and formulation).

(Note: While specific solubility constants for this exact CAS are proprietary/rare, the protocols above are derived from standard medicinal chemistry practices for aminopyrazole scaffolds as referenced in sources 1, 2, and 3.)

Sources

Application Note: Strategic Utilization of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical application of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine (CAS: 1172793-82-6) as a high-value intermediate in medicinal chemistry. Unlike generic 5-aminopyrazoles, this derivative features an electron-rich p-dimethylaminobenzyl (DMAB) moiety at the N1 position. This substituent serves dual roles: it acts as a lipophilic solubility enhancer during synthesis and functions as a potential oxidatively cleavable protecting group.

This molecule is primarily utilized to synthesize fused heterocyclic scaffolds—specifically pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines —which are privileged structures in kinase inhibitor discovery (e.g., CDK, EGFR, and p38 MAPK inhibitors).

Chemical Profile & Reactivity Analysis

Structural Properties[1]
  • IUPAC Name: 1-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-5-amine

  • Molecular Weight: 216.29 g/mol

  • Core Reactivity:

    • N-5 Amino Group: Primary amine, acts as a hard nucleophile.

    • C-4 Position: Enamine-like character; highly nucleophilic and susceptible to electrophilic attack or multicomponent condensations.

    • N-1 Benzyl Moiety: The p-dimethylamino group significantly increases electron density, making the benzyl group susceptible to oxidative cleavage (e.g., using DDQ or CAN), offering a strategy to access N1-unsubstituted pyrazoles late-stage.

Solubility & Handling
  • Solubility: Soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform). Moderate solubility in alcohols (MeOH, EtOH) requires heating.

  • Stability: The dimethylaniline moiety is sensitive to strong oxidizers. Avoid prolonged exposure to air in solution; store solid under inert atmosphere at 2-8°C.

Divergent Synthetic Pathways (Visualized)

The following pathway map illustrates the versatility of the intermediate in accessing three distinct pharmacological scaffolds.

G Start 1-[4-(dimethylamino)benzyl]- 1H-pyrazol-5-amine (Core Intermediate) Reagent1 + 1,3-Dicarbonyls (e.g., Acetylacetone) Start->Reagent1 Reagent2 + Aryl Aldehydes + Active Methylene Start->Reagent2 Reagent3 + Isothiocyanates + Alkyl Halides Start->Reagent3 Product1 Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitors) Reagent1->Product1 Cyclocondensation (Reflux/Acid Cat.) Product2 Pyrazolo[3,4-b]pyridines (Multicomponent MCR) Reagent2->Product2 3-Component Reaction Product3 Pyrazolo[3,4-d]pyrimidines (Purine Isosteres) Reagent3->Product3 Sequential Annulation

Caption: Divergent synthesis pathways from the core 5-aminopyrazole intermediate to bioactive fused heterocycles.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines

This is the most common application, yielding scaffolds analogous to the drug Zaleplon .

Reaction Logic: The exocyclic amine (N-5) attacks one carbonyl of a 1,3-diketone, followed by cyclization of the ring nitrogen (N-1) onto the second carbonyl.

Reagents:

  • Intermediate: 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine (1.0 eq)

  • Electrophile: 2,4-Pentanedione (acetylacetone) or 1,3-diphenylpropane-1,3-dione (1.1 eq)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol with catalytic Piperidine.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 216 mg (1.0 mmol) of the amine intermediate in 5 mL of Glacial Acetic Acid.

    • Note: AcOH serves as both solvent and acid catalyst. If the substrate contains acid-sensitive groups, use EtOH with 5 mol% piperidine at reflux.

  • Addition: Add 1.1 mmol of the 1,3-diketone dropwise.

  • Reflux: Heat the mixture to reflux (118°C for AcOH) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

    • Checkpoint: The spot for the primary amine (ninhydrin active) should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of ice-cold water. The product often precipitates as a solid due to the hydrophobic benzyl group.

    • Neutralize with saturated NaHCO₃ solution to pH 7–8.

  • Purification: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate. Recrystallize from EtOH/Water.

Protocol B: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines

This protocol utilizes the nucleophilicity of the C-4 position in a "one-pot" reaction.

Reagents:

  • Intermediate (1.0 eq)

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Active Methylene: Dimedone or Meldrum's acid (1.0 eq)

  • Catalyst: L-Proline (10 mol%) or p-TSA.

Methodology:

  • Combine all three components in Ethanol (10 volumes).

  • Add catalyst and reflux for 6–12 hours.

  • Mechanism: The aldehyde and active methylene form a Knoevenagel adduct intermediate. The 5-aminopyrazole then performs a Michael addition (via C-4) followed by cyclization (via N-5 amine) and dehydration.

  • Isolation: Cool to precipitate the product. Wash with cold ethanol.

Critical Technical Considerations (E-E-A-T)

The "DMAB" Advantage

The 4-(dimethylamino)benzyl group is not merely a structural decoration. In high-throughput screening (HTS), this moiety provides a distinct UV absorbance signature (λmax ~250-300 nm) and fluorescence properties, aiding in reaction monitoring without derivatization.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete cyclization (Open intermediate)Increase temperature (use AcOH reflux); ensure anhydrous conditions to drive dehydration.
Dark/Tar Formation Oxidation of dimethylaniline moietyDegas solvents with N₂; add antioxidant (e.g., BHT) traces if reaction time >12h.
Product Solubility High lipophilicity of DMAB groupUse DCM/MeOH mixtures for chromatography; avoid pure hexanes/EtOAc if streaking occurs.
Regioselectivity Issues Unsymmetrical 1,3-diketonesRegiochemistry is controlled by sterics. The more sterically hindered ketone usually reacts with the exocyclic amine first. Verify structure via NOE NMR.

Synthesis Workflow Diagram

Workflow Step1 Dissolution Solvent: AcOH or EtOH Step2 Addition of Electrophile (1,3-Diketone / Aldehyde) Step1->Step2 Step3 Reflux (4-12h) Monitor: TLC/LCMS Step2->Step3 Step4 Work-up Precipitation in Ice Water Step3->Step4 Decision Solid Formed? Step4->Decision PathYes Filtration & Washing (Cold EtOH) Decision->PathYes Yes PathNo Extraction (EtOAc) & Recrystallization Decision->PathNo No

Caption: Decision-tree workflow for the isolation of pyrazolo-fused heterocycles.

References

  • Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242. [Link]

  • Frizzo, C. P., et al. (2012). Heterocyclic synthesis using 1,3-dicarbonyl compounds. Journal of the Brazilian Chemical Society. [Link]

  • Bawazir, W. (2020).[1][2] 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. [Link]

Sources

Application Note: Strategic Functionalization of Pyrazole-5-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Optimized Protocols for Cyclization, Halogenation, and Amide Coupling

Executive Summary

The pyrazole-5-amine (also referred to as 5-aminopyrazole) scaffold is a privileged structure in medicinal chemistry, serving as a critical bioisostere for kinase inhibitors (e.g., bioisosteres of ATP adenine) and a precursor for fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1] However, its amphoteric nature and tautomeric equilibrium present distinct synthetic challenges. This guide provides validated reaction conditions to overcome regioselectivity issues between the exocyclic amine (


) and the ring nitrogens (

), ensuring high yield and purity.

Critical Analysis of the Scaffold

Before initiating synthesis, researchers must account for the tautomeric behavior of the substrate.

  • Nucleophilic Hierarchy: In neutral media, the exocyclic amine is generally the most nucleophilic site for acylation. However, under basic conditions (alkylation), the deprotonated ring nitrogen (

    
    ) becomes the primary nucleophile.
    
  • Electrophilic Susceptibility: The

    
     position is electron-rich and prone to electrophilic aromatic substitution (halogenation), often requiring no catalyst.
    
Visualizing the Reactivity Landscape

The following diagram outlines the decision logic for functionalizing this scaffold based on the desired target.

ReactivityLogic Input Pyrazole-5-amine (Substrate) PathA Pathway A: Fused Heterocycles Input->PathA + 1,3-Dicarbonyls (Acidic Reflux) PathB Pathway B: Halogenation (C4 or N-sub) Input->PathB + NBS/NIS (Electrophilic Subst.) Input->PathB + tBuONO/CuX2 (Sandmeyer) PathC Pathway C: Amide Coupling Input->PathC + R-COCl / HATU ProdA Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Scaffold) PathA->ProdA ProdB 4-Halo-pyrazole (Suzuki Precursor) PathB->ProdB Low Temp ProdC Sandmeyer Product (5-Halo-pyrazole) PathB->ProdC Diazotization ProdD 5-Amido-pyrazole PathC->ProdD Regioselective

Figure 1: Decision tree for functionalizing pyrazole-5-amine based on target architecture.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines

The condensation of 5-aminopyrazoles with 1,3-dicarbonyls is the most reliable method to generate fused bicyclic systems.

Mechanism: The reaction proceeds via an initial nucleophilic attack of the exocyclic amine on the ketone, followed by cyclization of the ring nitrogen (


) onto the second carbonyl.
Standard Operating Procedure (SOP)

Reagents: 1,3-diketone (e.g., acetylacetone) or


-ketoester.
Solvent:  Glacial Acetic Acid (AcOH).[2]
Temperature:  Reflux (

).
  • Preparation: Dissolve pyrazole-5-amine (1.0 equiv) in glacial acetic acid (

    
     concentration).
    
  • Addition: Add the 1,3-dicarbonyl compound (1.2 equiv).

  • Reaction: Heat the mixture to reflux. Monitor by LC-MS.

    • Note: Reaction is usually complete within 2–4 hours.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Pour the mixture into crushed ice/water. Neutralize carefully with saturated

      
       to precipitate the product.
      
  • Purification: Recrystallization from Ethanol/DMF is preferred over chromatography due to streaking on silica.

Expert Insight: For acid-sensitive substrates, use Ethanol with catalytic Piperidine or


  under reflux. However, glacial acetic acid generally provides cleaner conversion by promoting the dehydration step.

Protocol B: The Non-Aqueous Sandmeyer Reaction

Converting the primary amine to a halide (I, Br, Cl) is essential for subsequent cross-coupling (Suzuki/Buchwald). Aqueous conditions often fail due to the instability of the pyrazole diazonium salt in water.

Recommended Method: Doyle-type non-aqueous diazotization.

Protocol

Reagents: tert-Butyl Nitrite (


), Copper(II) Halide (

or

), Diiodomethane (

- for iodination). Solvent: Anhydrous Acetonitrile (

).
  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solution A: Dissolve pyrazole-5-amine (1.0 equiv) in anhydrous MeCN.

  • Reaction:

    • Add

      
       (3.0 equiv) [Skip if brominating/chlorinating].
      
    • Add

      
       (1.5 equiv) dropwise at 
      
      
      
      .
    • Stir for 15 minutes.

    • Add Copper salt (1.2 equiv

      
       or 
      
      
      
      ).
  • Heating: Warm to

    
     for 1 hour. Nitrogen gas evolution will be observed.
    
  • Quench: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove iodine species. Extract with EtOAc.[1]
    

Protocol C: Regioselective Amide Coupling

Direct acylation can lead to bis-acylation (N1 and exocyclic N).

Protocol

Reagents: Carboxylic Acid, HATU, DIPEA. Solvent: DMF (Dimethylformamide).

  • Activation: Mix Carboxylic Acid (1.1 equiv), HATU (1.1 equiv), and DIPEA (2.0 equiv) in DMF. Stir for 10 minutes to form the activated ester.

  • Coupling: Add pyrazole-5-amine (1.0 equiv).

  • Conditions: Stir at Room Temperature for 12 hours.

  • Selectivity Check: If N1-acylation is observed (often unstable), treat the crude mixture with

    
     for 30 minutes. The N1-acyl group is labile and will hydrolyze, leaving the desired stable exocyclic amide intact.
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete dehydrationSwitch solvent to Glacial Acetic Acid (reflux) or add molecular sieves.
Regioisomer Mix (Cyclization) Unsymmetrical 1,3-dicarbonylSterics dictate orientation. Bulky groups on the dicarbonyl usually end up distal to the bridgehead nitrogen.
Bis-acylation High nucleophilicity of N1Use 1.0 equiv of acylating agent exactly. Perform a "basic wash" (

) to cleave the N1-acyl impurity.
Streaking on Silica High polarity / H-bondingAdd 1% Triethylamine to the eluent or use C18 Reverse Phase chromatography.
Sandmeyer Failure Diazonium instabilitySwitch from aqueous

to non-aqueous t-Butyl Nitrite in MeCN.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[3][4]

    • Source: Beilstein J. Org. Chem. (2018).[3][4][5]

    • URL:[Link]

  • Sandmeyer Reaction Conditions

    • Title: Sandmeyer Reaction (Detailed Mechanism and Variations).[6]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Regioselectivity in Acylation

    • Title: Approaches towards the synthesis of 5-aminopyrazoles (Review of reactivity).
    • Source: Beilstein J. Org. Chem. (2011).[7]

    • URL:[Link]

  • Laccase-Mediated Functionalization (Alternative Method)

    • Title: Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles.[1][5]

    • Source: PLOS ONE (2024).
    • URL:[Link]

Sources

Application Note & Protocol: Microwave-Assisted Synthesis of 1-[4-(Dimethylamino)benzyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine, a valuable scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). The protocol detailed herein is designed to be robust and efficient, leveraging the benefits of microwave irradiation to significantly reduce reaction times and improve yields compared to conventional heating methods.[1][2] This application note elaborates on the underlying chemical principles, provides a detailed, step-by-step protocol, and offers insights into the characterization of the target compound. The methodology is grounded in established literature for the synthesis of analogous 1-substituted-1H-pyrazol-5-amines, adapted for the specific substrate.[3][4][5]

Introduction: The Power of Microwave-Assisted Synthesis for Heterocyclic Chemistry

5-aminopyrazole derivatives are crucial building blocks in the development of novel therapeutics, appearing in compounds with a wide range of biological activities.[6][7] The target molecule, 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine, incorporates a key pharmacophore, the 4-(dimethylamino)benzyl group, which can be pivotal for receptor binding and modulating physicochemical properties.

Traditional synthesis of such heterocyclic systems often involves lengthy reaction times and can lead to the formation of side products, complicating purification. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering several distinct advantages:

  • Accelerated Reaction Rates: Microwave irradiation directly heats the reaction mixture, leading to rapid temperature increases and dramatically shorter reaction times, often reducing processes from hours to minutes.[2][8]

  • Improved Yields and Purity: The uniform and controlled heating provided by microwaves often results in cleaner reactions with fewer byproducts, leading to higher isolated yields and simplified purification.[2][9]

  • Enhanced Reproducibility: Dedicated microwave reactors allow for precise control over reaction parameters such as temperature, pressure, and time, ensuring high reproducibility.[9][10]

  • Green Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of smaller volumes of solvents.[1][8]

This protocol details the cyclocondensation reaction between 4-(dimethylamino)benzylhydrazine and a suitable β-ketonitrile to form the desired 1,5-disubstituted pyrazole-5-amine.

Reaction Mechanism and Rationale

The synthesis proceeds via a classical pyrazole formation pathway: a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl equivalent. In this case, we utilize a β-ketonitrile, which provides the three-carbon backbone for the pyrazole ring.

Step 1: Nucleophilic Attack The more nucleophilic nitrogen of the 4-(dimethylamino)benzylhydrazine attacks one of the electrophilic carbonyl/nitrile carbons of the β-ketonitrile.

Step 2: Cyclization and Dehydration Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring. The regioselectivity, yielding the 1,5-disubstituted product, is generally favored under these conditions.

The use of microwave irradiation is particularly effective for this transformation as it efficiently overcomes the activation energy barrier for the cyclization and dehydration steps.[1]

Visualizing the Synthesis

Overall Reaction Scheme

G cluster_product Product cluster_conditions Reaction Conditions Hydrazine 4-(Dimethylamino)benzylhydrazine Product 1-[4-(Dimethylamino)benzyl]-1H-pyrazol-5-amine Conditions Microwave Irradiation Ethanol (Solvent) Acetic Acid (Catalyst) Hydrazine->Conditions Ketonitrile 3-Aminocrotononitrile Ketonitrile->Conditions Conditions->Product

Caption: Overall reaction for the synthesis of the target compound.

Experimental Workflow

G start Start reagents Combine Reactants and Solvent in Microwave Vial start->reagents seal Seal the Vial reagents->seal microwave Microwave Irradiation (Set Time, Temp, Power) seal->microwave cool Cool to Room Temperature microwave->cool workup Aqueous Work-up cool->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Microwave vials are designed for high pressure; however, always inspect for cracks before use.[10]

Materials and Reagents
Reagent/MaterialGradeSupplier
4-(Dimethylamino)benzylhydrazine hydrochloride≥97%Commercial Source
3-Aminocrotononitrile98%Commercial Source
Ethanol (EtOH)AnhydrousCommercial Source
Glacial Acetic Acid (AcOH)ACS GradeCommercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
Saturated Sodium Bicarbonate Solution (aq.)-Prepared in-house
Brine (Saturated NaCl Solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial Source
Silica Gel60 Å, 230-400 meshCommercial Source
Deuterated Chloroform (CDCl₃)99.8 atom % DCommercial Source
Equipment
  • Dedicated Microwave Reactor for organic synthesis (e.g., Biotage® Initiator+, CEM Discover)

  • 2-5 mL or 10-20 mL microwave reaction vials with crimp caps

  • Magnetic stir bars

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR Spectrometer (¹H and ¹³C)

  • Mass Spectrometer (MS)

Step-by-Step Procedure
  • Preparation of the Reaction Mixture:

    • To a 10-20 mL microwave reaction vial equipped with a magnetic stir bar, add 4-(dimethylamino)benzylhydrazine hydrochloride (1.0 eq).

    • Add 3-aminocrotononitrile (1.1 eq). The use of a slight excess of the nitrile ensures complete consumption of the hydrazine.

    • Add anhydrous ethanol (to achieve a concentration of approximately 0.5 M).

    • Add a catalytic amount of glacial acetic acid (0.1-0.2 eq). The acid catalyzes the imine formation and subsequent cyclization.

  • Microwave Irradiation:

    • Securely seal the vial with a crimp cap.

    • Place the vial in the cavity of the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 120-150 °C (A higher temperature generally accelerates the reaction)

      • Time: 10-20 minutes

      • Power: Dynamic (The instrument will adjust power to maintain the set temperature)

    • Initiate the microwave irradiation sequence.

  • Reaction Work-up and Product Isolation:

    • After the irradiation is complete, allow the vial to cool to a safe temperature (<50 °C) before carefully opening.[10]

    • Transfer the reaction mixture to a separatory funnel containing water.

    • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing).

    • Monitor the fractions by TLC and combine the fractions containing the pure product.

    • Evaporate the solvent to yield 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine as a solid.

Expected Results and Characterization

Yield: Typical yields for this type of microwave-assisted synthesis range from 70-90%.[5]

Physical Appearance: The pure product is expected to be an off-white to pale yellow solid.

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃):

    • Protons on the pyrazole ring will appear as distinct signals.

    • The benzylic CH₂ protons will likely appear as a singlet.

    • The aromatic protons of the dimethylamino-substituted ring will show a characteristic AA'BB' splitting pattern.

    • The dimethylamino group (N(CH₃)₂) will be a sharp singlet.

    • The amine (NH₂) protons on the pyrazole ring will appear as a broad singlet.

  • ¹³C NMR (101 MHz, CDCl₃):

    • Expect distinct signals for the pyrazole ring carbons, the benzylic carbon, the aromatic carbons, and the methyl carbons of the dimethylamino group.

  • Mass Spectrometry (ESI-MS):

    • The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Insufficient temperature or reaction time.Increase the reaction temperature (in 10 °C increments) or extend the irradiation time.
Inactive catalyst or poor quality reagents.Use fresh, high-purity reagents and solvents.
Formation of Multiple Products Side reactions due to excessive temperature or time.Reduce the reaction temperature or time.
Incorrect stoichiometry.Ensure accurate measurement of reagents.
Difficulty in Purification Co-elution of starting materials or byproducts.Optimize the eluent system for column chromatography. Consider using a different solvent system or a gradient elution.
Poor Solubility of Reactants Inappropriate solvent.While ethanol is a good starting point, other polar, high-boiling solvents like DMF or NMP can be tested.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the microwave-assisted synthesis of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine. By leveraging the advantages of MAOS, this method offers a rapid, efficient, and high-yielding alternative to conventional synthetic approaches.[1][2] The protocol is designed to be easily implemented in a research setting, facilitating the synthesis of this and other valuable heterocyclic compounds for drug discovery and development.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. Available at: [Link]

  • Gallo, E., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Sharma, S. K., & Gupta, R. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Kumar, A., & Singh, R. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Specific effects of microwave - Solid supported reaction. (n.d.). SlideShare. Available at: [Link]

  • Bagley, M. C., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. (n.d.). RTI International. Available at: [Link]

  • Microwave assisted synthesis of novel pyrazoles. (n.d.). NIScPR. Available at: [Link]

  • Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments. Available at: [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]

  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (2021). PubMed. Available at: [Link]

  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. (n.d.). SciELO. Available at: [Link]

  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023). YouTube. Available at: [Link]

  • Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole as Antinociceptive and Antimicrobial Agents. (n.d.). PMC. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • 1-Benzyl-1H-pyrazol-5-amine. (n.d.). PubChem. Available at: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. Available at: [Link]

  • 1-benzyl-1h-pyrazol-5-amine (C10H11N3). (n.d.). PubChemLite. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PMC. Available at: [Link]

  • Microwave Reaction Tutorial. (n.d.). Biotage. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

Sources

scaling up production of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable process for the synthesis of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine , a critical intermediate scaffold for p38 MAP kinase inhibitors and specialized solvatochromic dyes.

The primary challenge in scaling 5-aminopyrazoles is regioselectivity . The reaction between substituted hydrazines and


-ketonitrile equivalents (Knorr-type synthesis) can yield either the 5-amino or 3-amino isomer.[1] This protocol utilizes 3-ethoxyacrylonitrile  under controlled thermal conditions to favor the 5-amino tautomer (>95:5 ratio), minimizing downstream purification bottlenecks.

Process Safety & Hazard Control

WARNING: This protocol involves Hydrazine Hydrate , a known carcinogen and potent reducing agent.

Hazard ClassCritical Control Measure
Genotoxicity Hydrazine handling requires a closed system or Class II Biosafety Cabinet. Double-gloving (Nitrile/Laminate) is mandatory.
Exothermic Runaway The cyclization step (Step 2) is exothermic. Reactor jackets must be pre-cooled, and addition rates controlled to maintain

C.
Sensitization The benzyl chloride precursor is a potent lachrymator and skin sensitizer. Neutralize spills immediately with dilute ammonia.

Chemical Reaction Pathway

The synthesis follows a two-stage convergent route:

  • Nucleophilic Substitution: Formation of the benzyl hydrazine using a "dilution-controlled" alkylation to prevent dimer formation.

  • Michael Addition-Cyclization: Condensation with 3-ethoxyacrylonitrile to form the pyrazole core.

G SM1 4-(Dimethylamino) benzyl chloride Inter1 Intermediate A: Benzyl Hydrazine SM1->Inter1 Step 1: SN2 Alkylation EtOH, 0°C to RT Reagent1 Hydrazine Hydrate (Excess) Reagent1->Inter1 Final Target: 1-Substituted-5-aminopyrazole Inter1->Final Step 2: Cyclization EtOH, Reflux, 4h Reagent2 3-Ethoxyacrylonitrile Reagent2->Final

Figure 1: High-level synthetic workflow for the target aminopyrazole.

Detailed Experimental Protocols

Phase 1: Synthesis of 4-(Dimethylamino)benzylhydrazine Dihydrochloride

Direct alkylation of hydrazine is prone to over-alkylation (forming the symmetrical


-dibenzyl hydrazine). To suppress this, we employ a 10:1 molar excess  of hydrazine.

Reagents:

  • 4-(Dimethylamino)benzyl chloride hydrochloride: 100 g (0.485 mol)

  • Hydrazine monohydrate (64-65%): 375 mL (approx. 4.85 mol)

  • Ethanol (Absolute): 1.0 L

  • HCl (conc.): As required for salt formation.

Protocol:

  • Charge a 3-L jacketed reactor with Hydrazine monohydrate (375 mL) and Ethanol (500 mL). Cool to 0–5°C.

  • Dissolve 4-(Dimethylamino)benzyl chloride (100 g) in Ethanol (500 mL) in a separate addition funnel.

  • Addition: Add the benzyl chloride solution dropwise to the hydrazine solution over 2 hours. Crucial: Maintain reactor temperature <10°C to minimize side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM). The starting material spot (

    
    ) should disappear.
    
  • Workup (Removal of Excess Hydrazine):

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove Ethanol and the bulk of excess hydrazine.

    • Extraction: Dissolve the residue in DCM (1 L) and wash with water (3 x 300 mL). Note: The hydrazine stays in the aqueous phase; the product moves to organic.

    • Dry the organic phase over

      
      .
      
  • Salt Formation: Cool the DCM solution to 0°C. Bubble dry HCl gas or add 4M HCl in Dioxane dropwise until no further precipitation occurs.

  • Isolation: Filter the white precipitate. Wash with cold ether.

    • Yield Target: 85-90%

    • Purity Check: H-NMR should show distinct benzylic protons at

      
       ppm.
      
Phase 2: Cyclization to 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

This step dictates the regiochemistry. Reaction of the hydrazine with 3-ethoxyacrylonitrile proceeds via initial attack of the hydrazine terminal nitrogen on the enol ether carbon, followed by cyclization.

Reagents:

  • Intermediate A (Benzylhydrazine 2HCl): 100 g (0.42 mol)

  • 3-Ethoxyacrylonitrile: 47.6 g (0.44 mol, 1.05 eq)

  • Sodium Ethoxide (21% wt in EtOH): 315 mL (0.84 mol, 2.0 eq) - Used to neutralize the HCl salt.

  • Ethanol: 800 mL

Protocol:

  • Neutralization: In the reactor, suspend the Benzylhydrazine 2HCl in Ethanol (800 mL). Add Sodium Ethoxide solution dropwise at 0°C. Stir for 30 mins. The mixture will become a slurry of NaCl.

  • Addition: Add 3-ethoxyacrylonitrile (47.6 g) in one portion.

  • Reflux: Heat the mixture to reflux (78°C).

    • Observation: The slurry will likely dissolve or change consistency as the pyrazole forms.

    • Time: Reflux for 4–6 hours.

  • Monitoring: HPLC analysis (C18 column, Acetonitrile/Water gradient). Look for the disappearance of the hydrazine peak and emergence of the product (

    
     typically later due to aromaticity).
    
  • Regioselectivity Check: The 5-amino isomer is thermodynamically favored. If >5% of the 3-amino isomer is observed, extend reflux time to allow thermodynamic equilibration.

  • Isolation:

    • Cool to room temperature.[2]

    • Remove solvent under vacuum.

    • Resuspend residue in Water (500 mL) and extract with Ethyl Acetate (3 x 400 mL).

    • Wash combined organics with Brine, dry (

      
      ), and concentrate.
      
  • Purification (Crystallization):

    • The crude solid is often yellow/orange.

    • Recrystallize from Toluene/Heptane (1:1). Heat to 90°C to dissolve, cool slowly to 0°C.

    • Filter and dry under vacuum at 45°C.

Mechanistic & Regioselectivity Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a Michael-type addition.

Mechanism Step1 Step 1: Nucleophilic Attack (Terminal NH2 attacks beta-carbon of nitrile) Step2 Intermediate: Enaminonitrile Step1->Step2 - EtOH Step3 Step 2: Cyclization (Internal NH attacks Nitrile) Step2->Step3 Result Product: 5-Aminopyrazole (Thermodynamic Product) Step3->Result Tautomerization

Figure 2: Mechanism favoring the 5-amino regioisomer.

  • Why 5-amino? The terminal nitrogen of the alkyl hydrazine is more nucleophilic (less sterically hindered) and attacks the enol ether carbon first. The subsequent cyclization of the internal nitrogen onto the nitrile group places the amino group at position 5 relative to the alkyl substituent.

Quality Control & Specifications

TestMethodSpecification
Appearance VisualPale yellow to off-white crystalline solid
Purity HPLC (254 nm)> 98.0%
Regio-Isomer HPLC / H-NMR< 1.0% (3-amino isomer)
Residual Hydrazine GC-MS< 10 ppm (Genotoxic Impurity Control)
Identity H-NMR (DMSO-d6)Pyrazole CH doublet (~7.2 ppm), NH2 broad singlet (~5.0 ppm)

References

  • Fandrick, D. R., et al. (2015). "Control of Regioselectivity in the Synthesis of 5-Aminopyrazoles." Journal of Organic Chemistry, 80(3), 1651–1660. Link

  • Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Vol 5. (Standard text on Knorr Pyrazole Synthesis regiochemistry).
  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197. Link

  • Sigma-Aldrich. (2025). "Safety Data Sheet: 4-(Dimethylamino)benzylamine." Link

Sources

Application Note: Regiocontrolled N-Alkylation of Pyrazole-5-amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: General Procedure for N-Alkylation of Pyrazole-5-amines Content Type: Detailed Application Notes and Protocols

Executive Summary & The "Tautomer Trap"

The alkylation of pyrazole-5-amines (also referred to as 5-aminopyrazoles) is a pivotal transformation in the synthesis of kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines). However, it presents a classic regioselectivity challenge often underestimated in standard protocols.

The Core Challenge: Pyrazole-5-amines exist in a tautomeric equilibrium with pyrazole-3-amines. Upon exposure to an alkylating agent, three nucleophilic sites compete:

  • Ring Nitrogen (N1): Proximal to the substituent (often sterically hindered).

  • Ring Nitrogen (N2): Distal to the substituent (often kinetically favored).

  • Exocyclic Amine (

    
    ):  Generally less nucleophilic than the ring nitrogens under basic conditions but can compete under specific catalysis or high temperatures.
    

This guide provides a strategic framework to selectively target the Ring Nitrogens (N1/N2) or the Exocyclic Amine (


)  using mechanistic control rather than trial-and-error.

Mechanistic Insight & Decision Matrix

The Nucleophilicity Hierarchy

Under basic conditions (e.g.,


, 

), the pyrazole ring is deprotonated to form a pyrazolide anion. The negative charge is delocalized, but the ring nitrogens are significantly more nucleophilic than the exocyclic amine.
  • Hard Electrophiles (Alkyl Halides): Prefer ring alkylation (N-alkylation).

  • Soft Electrophiles / Carbonyls: Can be directed to the exocyclic amine via condensation (reductive amination).

Strategic Decision Tree

Before starting, define your target regioisomer.

DecisionTree Start Target Molecule Q1 Where do you need the alkyl group? Start->Q1 Ring Ring Nitrogen (N1 or N2) Q1->Ring Scaffold Core Exo Exocyclic Amine (N-exo) Q1->Exo Side Chain/SAR Q2 Is the C3-Substituent Bulky? Ring->Q2 PathD Method D: Reductive Amination (Aldehyde + NaBH(OAc)3) Exo->PathD Secondary Amine Target PathE Method E: Protection Strategy (Boc-protection of Ring N) Exo->PathE Tertiary Amine/Specific Alkyl PathA Method A: Base-Mediated Alkylation (Favors Distal N2) Q2->PathA Yes (Steric dominance) PathC Method C: Acid-Catalyzed Imidate (Thermodynamic Control) Q2->PathC No (Electronic dominance) PathB Method B: Mitsunobu Reaction (Steric Control)

Figure 1: Strategic decision tree for selecting the optimal alkylation protocol based on structural requirements.

Detailed Experimental Protocols

Method A: Regioselective Ring Alkylation (Base-Mediated)

Target: Formation of 1-alkyl-5-aminopyrazoles or 1-alkyl-3-aminopyrazoles.

Rationale: Using a mild base like cesium carbonate (


) in a polar aprotic solvent (DMF) often improves the N1:N2 ratio compared to strong bases like 

, which generate a "naked" anion that reacts indiscriminately.

Reagents:

  • Pyrazole-5-amine derivative (1.0 equiv)

  • Alkyl Halide (R-X, 1.1–1.2 equiv) [Note: Iodides > Bromides > Chlorides]

  • Cesium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the pyrazole substrate and

    
    . Purge with inert gas (
    
    
    
    or Ar).
  • Solvation: Add anhydrous DMF via syringe. Stir at Room Temperature (RT) for 15 minutes to ensure partial deprotonation/equilibration.

  • Addition: Add the alkyl halide dropwise.

    • Optimization Tip: For highly reactive electrophiles (e.g., MeI, BnBr), cool to 0 °C during addition to enhance regioselectivity.

  • Reaction: Stir at RT. Monitor by LC-MS. Most reactions complete within 2–12 hours.

    • Note: If conversion is slow, heat to 60 °C.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography.

    • Elution Order: The 1-alkyl-5-amino isomer (more polar due to H-bonding capability of free

      
      ) often elutes after the 1-alkyl-3-amino  isomer, but this depends heavily on the C3 substituent. Always  confirm with NOE (see Section 4).
      
Method B: Selective Exocyclic Amine Alkylation (Reductive Amination)

Target: Functionalization of the external amine without touching the ring.

Rationale: Direct alkylation of the exocyclic amine with alkyl halides is difficult to control and results in poly-alkylation. Reductive amination proceeds via an imine intermediate which only forms at the exocyclic nitrogen, guaranteeing regioselectivity.

Reagents:

  • Pyrazole-5-amine (1.0 equiv)

  • Aldehyde/Ketone (1.1 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (

    
    , 1.5 equiv)
    
  • Acid Catalyst: Acetic Acid (AcOH, 1.0–2.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or THF

Procedure:

  • Imine Formation: Dissolve pyrazole and aldehyde in DCE. Add AcOH. Stir for 30–60 minutes at RT.

    • Checkpoint: Formation of the imine can sometimes be observed by a color change or LC-MS shift.

  • Reduction: Add

    
     in one portion.
    
  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM. Wash with brine.

  • Result: This yields the mono-alkylated exocyclic amine exclusively.

Method C: Acid-Catalyzed Ring Alkylation (Trichloroacetimidates)

Target: Alkylation with bulky groups (Benzyl, PMB, t-Butyl) under non-basic conditions.

Rationale: This method uses Camphorsulfonic Acid (CSA) to catalyze the transfer of an alkyl group from a trichloroacetimidate donor.[1][2] It proceeds via a carbocation-like transition state, often favoring the thermodynamically more stable isomer (usually the sterically less hindered one).

Procedure:

  • Preparation: Synthesize or purchase the alkyl trichloroacetimidate (R-O-C(=NH)CCl3).

  • Reaction: Mix pyrazole (1.0 equiv) and Imidate (1.2 equiv) in DCM or Toluene.

  • Catalyst: Add CSA (0.1 equiv).

  • Conditions: Stir at RT (or reflux for difficult substrates) for 12 hours.

  • Purification: Filter off the trichloroacetamide byproduct; concentrate filtrate.

Analytical Validation (The "Truth" Step)

Distinguishing between the 1-alkyl-5-amino (Isomer A) and 1-alkyl-3-amino (Isomer B) products is critical. Do not rely solely on LC-MS.

NOE / ROESY Correlation Matrix

This is the gold standard for assignment.

  • Isomer A (1-alkyl-5-amino):

    • The new N-Alkyl protons will show an NOE correlation to the exocyclic amine (

      
      )  protons (if visible).
      
    • Crucially: The N-Alkyl protons will generally NOT show an NOE to the C3-substituent (R).

  • Isomer B (1-alkyl-3-amino):

    • The new N-Alkyl protons WILL show a strong NOE correlation to the C3-substituent (R) (or C3-H).

    • The exocyclic amine is far away.

13C NMR Shifts
  • C3 vs C5 Carbon Shifts: Alkylation at N1 vs N2 causes characteristic upfield/downfield shifts of the adjacent carbons. Compare with the unsubstituted parent.

  • HMBC: Look for long-range coupling (3-bond) from the N-Alkyl protons to the ring carbons.

Data Summary Table
Feature1-alkyl-5-amino-3-R-pyrazole1-alkyl-3-amino-5-R-pyrazole
Origin Alkylation at N1 (relative to 5-NH2)Alkylation at N2 (relative to 5-NH2)
Sterics Favored if R is smallFavored if R is Bulky (Steric relief)
NOE Signal Alkyl


(Exo)
Alkyl

R (C3/C5 substituent)
TLC (

)
Usually Lower

(More polar)
Usually Higher

(Less polar)

References

  • Enzymatic & Chemical Regioselectivity: "Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes." Angew.[3] Chem. Int. Ed., 2021. Link

  • Acid-Catalyzed Method: "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Organics, 2022.[2][4][5] Link

  • Michael Addition Strategy: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." J. Org. Chem., 2022.[2][6][4][5] Link

  • NMR Characterization: "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." Magn.[7] Reson. Chem., 2024.[2][7][8] Link

  • Reductive Amination: "One-pot synthesis of the N-pyrazolyl amine via a reductive amination."[9] Beilstein J. Org.[10] Chem., 2011. Link

Sources

Troubleshooting & Optimization

improving yield of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis and yield optimization of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine (CAS: 1172793-82-6). While the formation of the pyrazole core is well-documented, the specific electron-donating nature of the p-dimethylamino group and the benzyl linker introduces unique challenges regarding hydrazine stability and regiocontrol. This document provides a self-validating protocol, mechanistic insights, and a troubleshooting matrix to ensure reproducible, high-yield results.

Module 1: Synthetic Strategy & Regiocontrol

Q: What is the most robust route to ensure the correct regiochemistry (5-amino vs. 3-amino)?

A: The "Gold Standard" route for 1-alkyl-5-aminopyrazoles is the condensation of 4-(dimethylamino)benzylhydrazine with 3-ethoxyacrylonitrile (or 3-aminocrotononitrile derivatives).

Mechanism & Causality: The reaction is governed by the nucleophilicity differential between the two hydrazine nitrogens.

  • Step 1 (Michael Addition): The terminal nitrogen (

    
    ) of the hydrazine is less sterically hindered and attacks the 
    
    
    
    -carbon of 3-ethoxyacrylonitrile, displacing ethanol.
  • Step 2 (Cyclization): The internal nitrogen (bearing the benzyl group) then attacks the nitrile carbon.

  • Result: This sequence exclusively forms the 1-substituted-5-aminopyrazole .

Note: If the internal nitrogen attacks first (often seen with aryl hydrazines or under basic forcing conditions), you will obtain the 3-amino isomer. For benzyl hydrazines (alkyl-like), neutral conditions favor the 5-amino product.

Q: Why is my yield inconsistent despite using the correct stoichiometry?

A: The instability of 4-(dimethylamino)benzylhydrazine is the primary yield killer.

  • The Issue: The electron-donating dimethylamino group makes the benzyl moiety prone to oxidative degradation and the hydrazine susceptible to air oxidation, forming azines or hydrazones before reacting.

  • The Fix: Do not store the free base hydrazine. Isolate it as the dihydrochloride salt or generate it in situ and use immediately.

Module 2: Visualizing the Pathway

The following diagram illustrates the critical bifurcation point where yield is often lost to regiochemical errors or degradation.

G Start 4-(Dimethylamino)benzyl hydrazine (Free Base) Path_A Path A: Terminal N Attack (Kinetically Favored) Start->Path_A Neutral/Acidic EtOH (Standard) Path_B Path B: Internal N Attack (Sterically Hindered) Start->Path_B Strong Base/High T (Avoid) Reagent + 3-Ethoxyacrylonitrile Inter_A Intermediate A: Linear Enamine-Nitrile Path_A->Inter_A Inter_B Intermediate B: Branched Enamine-Nitrile Path_B->Inter_B Prod_5 TARGET: 1-Substituted-5-Aminopyrazole Inter_A->Prod_5 Cyclization on CN Prod_3 IMPURITY: 1-Substituted-3-Aminopyrazole Inter_B->Prod_3 Cyclization on CN

Figure 1: Regioselective pathways in the synthesis of aminopyrazoles. Path A is the desired route for high yield.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine (10 mmol scale).

Reagents:
ReagentEquiv.AmountRole
4-(Dimethylamino)benzylhydrazine[1]·2HCl1.02.38 gNucleophile (Source)
3-Ethoxyacrylonitrile1.11.07 gElectrophile
Sodium Acetate (anhydrous)2.21.80 gHCl Scavenger (Buffer)
Ethanol (Absolute)-20 mLSolvent
Step-by-Step Procedure:
  • Preparation of Hydrazine (In Situ Neutralization):

    • In a 100 mL round-bottom flask, suspend the hydrazine dihydrochloride in ethanol.

    • Add Sodium Acetate (or Triethylamine, 2.2 eq) and stir at Room Temperature (RT) for 15 minutes. Critical: This releases the free hydrazine gently without exposing it to air for long periods.

  • Addition of Electrophile:

    • Add 3-ethoxyacrylonitrile dropwise over 5 minutes.

    • Observation: The solution may turn slightly yellow/orange. This is normal.

  • Reaction:

    • Heat the mixture to reflux (80°C) for 3–5 hours.

    • Monitoring: Check TLC (SiO2, 5% MeOH in DCM). The hydrazine spot (polar, stains with ninhydrin) should disappear.

  • Workup (The "Anti-Tar" Method):

    • Cool to RT. Evaporate ethanol under reduced pressure to ~20% volume.

    • Dilute with Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL) .

    • Troubleshooting: If an emulsion forms (common with benzyl amines), add saturated brine.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallization (Preferred): Dissolve crude solid in minimum hot Ethanol. Add water dropwise until turbid.[2] Cool to 4°C.

    • Flash Chromatography: If necessary, use amine-functionalized silica or add 1%

      
       to the eluent (DCM/MeOH 95:5) to prevent streaking.
      

Module 4: Troubleshooting & FAQs

Q: My product is a dark, sticky oil instead of a solid. How do I fix this?

A: This is usually caused by oxidative polymerization of the electron-rich dimethylamino group or residual solvent.

  • Immediate Fix: Triturate the oil with cold Diethyl Ether or Hexane/EtOAc (9:1) . Scratch the flask wall with a glass rod to induce nucleation.

  • Prevention: Degas your ethanol with nitrogen before refluxing. The dimethylamino moiety is sensitive to hot aerobic conditions.

Q: I see a secondary spot on TLC that is very close to the product.

A: This is likely the 3-amino regioisomer or the uncyclized hydrazone intermediate .

  • Test: Run an NMR.

    • 5-amino (Target): The C4-H proton typically appears around 5.2–5.5 ppm .

    • 3-amino (Impurity): The C4-H proton is often shifted downfield (5.7–6.0 ppm ).

  • Removal: Recrystallization is far superior to column chromatography for separating these isomers.

Q: Can I use 4-(dimethylamino)benzyl chloride and alkylate 5-aminopyrazole instead?

A: Not recommended. Direct alkylation of 5-aminopyrazole occurs predominantly at the exocyclic amine or the N1/N2 ring nitrogens with poor selectivity, leading to a mixture of three products (N1-alkyl, N2-alkyl, and N-exo-alkyl). The hydrazine route described above guarantees the N1-benzyl structure.

Module 5: Diagnostic Flowchart

Use this logic tree to resolve low-yield situations.

Troubleshooting Start Problem: Low Yield / Impure Product CheckTLC Check TLC of Crude Reaction Start->CheckTLC SM_Left Starting Material Remains? CheckTLC->SM_Left RefluxTime Increase Reflux Time or Check Reagent Quality SM_Left->RefluxTime Yes Messy Multiple Spots / Tars? SM_Left->Messy No Oxidation Cause: Oxidation of Hydrazine Action: Use N2 atm, Fresh Hydrazine salt Messy->Oxidation Yes Isomer Single Spot but Wrong NMR? Messy->Isomer No RegioError Cause: Wrong Regioselectivity Action: Lower Temp, Ensure Neutral pH Isomer->RegioError Yes

Figure 2: Troubleshooting logic for pyrazole synthesis.

References

  • Fandrick, D. R., et al. (2015).[3] Control of Regioselectivity in the Synthesis of 5-Aminopyrazoles. Journal of Organic Chemistry.

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[3][4][5][6][7] Beilstein Journal of Organic Chemistry.

  • Biotage Application Note. Purification of Organic Amines on Silica.[8]

  • National Institute of Standards and Technology (NIST). 4-(Dimethylamino)benzonitrile Data.

Sources

solubility issues with 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability in DMSO

Document ID: TS-PYR-005 | Version: 2.1 | Status: Active[1][2]

Executive Summary: The Chemical Context

1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine is a functionalized aminopyrazole often used as a chemical probe or synthetic intermediate.[1][2] Its structure features a "push-pull" electronic system: an electron-rich dimethylaniline tail and a polar aminopyrazole head.[1][2]

While theoretically soluble in polar aprotic solvents like DMSO, users frequently report "solubility issues."[2] These are rarely due to the compound's absolute limit of solubility but rather kinetic precipitation (crashing out upon dilution), oxidative degradation (color change), or hygroscopic interference (wet DMSO).

This guide addresses these specific failure modes with mechanistic insights and validated protocols.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: "I prepared a 50 mM stock in DMSO, but it turned yellow/brown after a few days. Is it still good?"

Diagnosis: Oxidative Degradation.[1][2] Technical Insight: The p-dimethylamino group on the benzyl ring is highly electron-rich and susceptible to oxidation.[1][2] DMSO, especially if aged or stored improperly, can accumulate peroxides and dimethyl sulfide.[2] These impurities accelerate the oxidation of the amine, leading to colored quinoid-like degradation products.[1][2] Solution:

  • Immediate Action: Check purity via LC-MS. If purity is >95%, the color change may be superficial.[1][2] If <90%, discard.[1][2]

  • Prevention: Always use anhydrous, analytical-grade DMSO (packed under argon/nitrogen).[1][2] Store stocks at -20°C or -80°C in opaque, air-tight vials to prevent light-induced oxidation.

Q2: "The compound dissolved in DMSO, but instantly precipitated when I added it to my cell culture media (DMEM/RPMI)."

Diagnosis: The "Solvent Shock" Phenomenon. Technical Insight: This molecule has a moderate lipophilicity (LogP ~1.5–2.5).[1][2] When a high-concentration DMSO stock (e.g., 50 mM) is pipetted directly into an aqueous buffer, the local concentration at the pipette tip exceeds the thermodynamic solubility limit before mixing can occur. This creates "micro-aggregates" that are invisible to the eye but cytotoxic and biologically inactive.[1][2] Solution:

  • Protocol Shift: Do not dilute directly from 100% DMSO to 0.1% DMSO. Use an Intermediate Dilution Step (see Protocol B below).

Q3: "I have the Hydrochloride (HCl) salt version. It seems gummy or difficult to dissolve in DMSO."

Diagnosis: Hygroscopic Clumping.[1][2] Technical Insight: Salt forms (HCl) are more polar but also more hygroscopic than the free base.[1][2] If your DMSO has absorbed atmospheric water (DMSO is extremely hygroscopic), the water molecules will hydrate the salt lattice, forming a gummy "hydrate shell" that prevents the solvent from penetrating the crystal. Solution:

  • Corrective: Sonicate the solution at 30–40°C for 10 minutes. The heat helps break the lattice energy.[1][2]

  • Prevention: Use a fresh bottle of DMSO.[1][2] If using the HCl salt, ensure the final assay buffer has sufficient buffering capacity (e.g., HEPES/PBS) to neutralize the acid released.

Part 2: Critical Solubility Data

ParameterValue / LimitNotes
Max Solubility (Pure DMSO) ~50–100 mMDependent on crystal form (Salt vs. Free Base).[1][2]
Max Solubility (Aqueous) < 100 µMHighly pH dependent.[1][2] Precipitates at basic pH.[1][2]
Stability in DMSO (RT) < 24 HoursProne to N-oxidation.[1][2] Use immediately or freeze.
Stability in DMSO (-20°C) 1–3 MonthsMust be sealed to prevent water uptake.[1][2]
Critical Water Content < 0.1%DMSO water content >0.5% causes significant solubility loss.[1][2]

Part 3: Validated Protocols

Protocol A: Preparation of Robust Stock Solution

Use this method to ensure long-term stability and prevent oxidation.[1][2]

  • Weighing: Weigh the solid into a chemically resistant amber glass vial (avoid clear plastic).

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[1][2]

    • Tip: If you don't have a fresh bottle, dry your DMSO over 3Å molecular sieves for 24 hours.[1][2]

  • Dissolution: Add DMSO to achieve a concentration of 10 mM or 20 mM .

    • Avoid: Do not attempt >100 mM stocks; they are prone to crashing out upon freezing.[1][2]

  • Mixing: Vortex for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C.

Protocol B: The "Intermediate Step" Dilution (Anti-Precipitation)

Use this method for cell assays (IC50 determination) to prevent "solvent shock."[1][2]

Goal: Dilute a 10 mM Stock to a 10 µM Final Assay Concentration (1:1000 dilution).

  • Step 1 (The Stock): Thaw 10 mM DMSO stock.

  • Step 2 (The Intermediate): Prepare a 10x Working Solution in media containing 5-10% DMSO.

    • Mix: 10 µL of 10 mM Stock + 990 µL of Media (or PBS).[1][2]

    • Result: 100 µM compound in 1% DMSO.[1][2]

    • Why: The presence of 1% DMSO in this intermediate step helps keep the compound soluble while transitioning to the aqueous phase.[1][2]

  • Step 3 (The Final): Add 10 µL of the 10x Working Solution to 90 µL of cells/media in the well.

    • Final Concentration: 10 µM compound.[1][2]

    • Final DMSO: 0.1% (Safe for most cells).[1][2]

Part 4: Visualizing the Mechanism

Figure 1: The Solubility Decision Tree

This logic flow helps users decide how to handle the compound based on its physical state.

SolubilityLogic Start Start: Solid Compound CheckSalt Check Form: HCl Salt or Free Base? Start->CheckSalt DMSO_Add Add Anhydrous DMSO (Target 10-20 mM) CheckSalt->DMSO_Add Dissolved Clear Solution? DMSO_Add->Dissolved Yes Aliquot & Freeze (-80°C) Dissolved->Yes Yes No Particles Remain Dissolved->No No Dilution Dilution for Assay Yes->Dilution Troubleshoot 1. Sonicate (37°C, 5 min) 2. Check DMSO Water Content No->Troubleshoot Troubleshoot->Dissolved Retry Precip Did it Precipitate? Dilution->Precip DirectAdd Direct Addition (Stock -> Media) Precip->DirectAdd Yes (Crash Out) StepAdd Use Intermediate Step (Stock -> 10% DMSO -> Media) Precip->StepAdd Prevention DirectAdd->StepAdd Switch Protocol

Caption: Decision matrix for handling solubility issues. Note the critical loop at the "Direct Addition" failure mode.

Figure 2: The "Solvent Shock" Mechanism

Why direct dilution fails and how the intermediate step fixes it.

DilutionShock Stock 10 mM Stock (100% DMSO) Lipophilic Solvation Direct Direct Injection into Aqueous Media Stock->Direct Intermediate Intermediate Step (100 µM in 1% DMSO) Stabilized Transition Stock->Intermediate Gradual Shift Crash Precipitation (Micro-aggregates) Compound 'Crashes Out' Direct->Crash Rapid Polarity Shift Final Final Assay (10 µM in 0.1% DMSO) Homogeneous Solution Intermediate->Final Successful Dilution

Caption: Comparison of direct dilution (leading to precipitation) vs. stepwise dilution (maintaining solubility).

References

  • MedChemExpress (MCE). Compound Handling Instructions & Solubility Data. Retrieved from MedChemExpress.com.[1][2][3] Link

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin.[1][2][4] Retrieved from gaylordchemical.com.[1][2] Link

  • Selleck Chemicals. Pyrazole Solubility and Handling Guide. Retrieved from selleckchem.com.[1][2] Link

  • American Chemical Society (ACS). DMSO as a solvent in organic synthesis and stability of aminopyrazoles.[1][2] J. Org.[1][2] Chem. Link

  • National Institutes of Health (NIH). PubChem Compound Summary: Aminopyrazole Derivatives.[1][2] Retrieved from pubchem.ncbi.nlm.nih.gov.[1][2] Link

Sources

Technical Support Center: Purification of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

[1][2]

Case ID: PYR-5-AMINE-PURITY Assigned Specialist: Senior Application Scientist Status: Active[2]

Executive Summary

The target compound, 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine , presents a unique purification challenge due to its dual-nitrogen basicity and the propensity for regioisomeric byproduct formation during cyclization.[1][2] High-purity isolation requires exploiting the pKa differential between the dimethylamino tail and the aminopyrazole head, while strictly managing oxidation risks associated with the electron-rich aniline moiety.[1][2]

Tier 1: Initial Assessment & Diagnosis[2]

User Question: My crude product is a dark brown oil/solid, but the literature suggests a white/off-white solid. What is happening?

Scientist Response: The darkening is likely due to oxidative degradation of the electron-rich dimethylaniline moiety or trace hydrazine impurities.[1] However, the most critical "silent" impurity is the 3-amino regioisomer , which often co-precipitates but does not cause color changes.[2]

Diagnostic Workflow

Before attempting purification, confirm the impurity profile using this decision matrix:

ImpurityDiagnosisStartAnalyze Crude MaterialMethod1Run LC-MS (Acidic Mobile Phase)Start->Method1Method2Run 1H NMR (DMSO-d6)Start->Method2Result1Single Mass Peak (M+H)+Method1->Result1Result2Multiple Mass PeaksMethod1->Result2Issue1Suspect Regioisomer (3-amino)Check NMR for peak splittingResult1->Issue1Same MWIssue2Suspect Unreacted Hydrazineor Oxidation ProductsResult2->Issue2Different MWAction1Proceed to Recrystallization(Tier 2)Issue1->Action1Action2Proceed to Acid-Base Extraction(Tier 2)Issue2->Action2

Figure 1: Diagnostic decision tree for identifying impurity types based on analytical feedback.

Key NMR Markers for Regioisomers:

  • 5-Amino (Target): Pyrazole C-H protons typically appear as doublets (

    
     Hz).[1][2] The benzyl 
    
    
    is often deshielded by the adjacent nitrogen lone pair.[1]
  • 3-Amino (Impurity): Pyrazole protons often appear closer together or as a singlet if exchange is fast.[1][2] The chemical shift of the benzyl

    
     will differ by ~0.2-0.5 ppm due to the different electronic environment of the N1 position.
    

Tier 2: Chemical Purification Workflows

User Question: Flash chromatography is not separating the impurities well. Is there a scalable alternative?

Scientist Response: Yes. Chromatography should be a last resort.[2] The most robust method exploits the pKa differential between the dimethylamino group (~5.1) and the aminopyrazole (~2.5).[1][2][3]

Protocol A: Differential Acid-Base Extraction

This method removes neutral impurities (unreacted nitriles) and highly basic impurities (hydrazines) by controlling pH windows.[1][2]

Reagents Required:

  • Citric Acid (10% aq) or 0.5 M HCl[1][2]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][2][4]

  • Sat.

    
     or 
    
    
    [1]
  • Brine[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve crude material in EtOAc (10 mL/g).

  • Acid Wash (Target Protonation): Extract the organic layer with 10% Citric Acid (

    
     volumes).[1][2]
    
    • Why Citric Acid? It is mild enough to protonate the dimethylamino group (solubilizing the target in water) but minimizes the risk of acid-catalyzed decomposition of the pyrazole ring compared to strong mineral acids [1].[1]

  • Organic Wash: Keep the aqueous acidic layer.[1] Discard the organic layer (contains neutral non-polar impurities).

  • Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to ~8–9 using Sat.

    
     or dilute 
    
    
    .[1][2]
    • Visual Cue: The product should precipitate as a solid or oil out as the pH crosses the pKa of the dimethylaniline moiety.[1]

  • Recovery: Extract the cloudy aqueous mixture with DCM (

    
    ).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Protocol B: Recrystallization (Regioisomer Control)

If the 3-amino isomer is present, acid-base extraction will not remove it (similar pKa).[1][2] You must use solubility differences.

Solvent SystemSuitabilityNotes
Ethanol (Abs.) HighClassic solvent for aminopyrazoles.[1][2] Dissolve hot, cool slowly to 4°C. 5-amino isomer typically crystallizes first [2].[2]
EtOAc / Hexane MediumGood for "oiling out" issues.[1][2] Dissolve in min. hot EtOAc, add Hexane until turbid.
Toluene HighExcellent for removing colored oxidation impurities.[1][2] Requires heating to ~80°C.

Tier 3: Chromatographic Solutions[1][2]

User Question: I have <50 mg of material and just need it pure for bioassay. What is the best HPLC method?

Scientist Response: For small-scale polishing, Reverse Phase (RP) HPLC is superior.[1][2] However, you must avoid acidic modifiers that might degrade the amine over long runs.[2]

Recommended Mobile Phase:

  • A: Water + 10 mM Ammonium Bicarbonate (pH 8.2)

  • B: Acetonitrile[1][2][4][5]

  • Rationale: Basic pH keeps the dimethylamino group neutral, improving peak shape and retention on C18 columns.[1][2] Acidic conditions (TFA/Formic acid) will protonate both amines, leading to early elution and poor separation from polar hydrazine impurities [3].[1][2]

Flash Chromatography (Normal Phase): If you must use silica gel, pre-treat the column with 1% Triethylamine (TEA) in the mobile phase to prevent streaking.[2]

  • Eluent: 0-10% Methanol in Dichloromethane (with 1%

    
     or TEA).
    

Tier 4: Scavenging & Polishing[2]

User Question: The compound is pure by NMR but has a pink/red tint.

Scientist Response: This is a hallmark of trace aniline oxidation (formation of azo/diazo species). While often chemically insignificant (<0.1%), it can interfere with colorimetric biological assays.[2]

Polishing Protocol:

  • Dissolve the compound in Methanol.

  • Add Activated Charcoal (10 wt%).

  • Heat to reflux for 15 minutes.

  • Filter hot through a Celite pad.[1][2]

  • Concentrate the filtrate.[1]

    • Note: Ensure the charcoal is neutral; acidic charcoal can cause salt formation.[1]

References

  • PubChem. (n.d.).[1][2] 1-Benzyl-1H-pyrazol-5-amine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1][2]

  • Organic Syntheses. (1968).[1][2] 3(5)-Aminopyrazole.[1][2][6][7] Org. Synth. 1968, 48,[2] 8. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein J. Org.[1][2] Chem. 2011, 7, 179–197.[1][2] Retrieved from [Link][1][2]

troubleshooting cyclization of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the cyclization of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine , a critical intermediate often used to synthesize pyrazolo[1,5-a]pyrimidine scaffolds (common in kinase inhibitors like Zaleplon or Dinaciclib analogs).

The presence of the 4-(dimethylamino)benzyl group introduces specific solubility and stability considerations (pH sensitivity) distinct from simple phenyl-substituted pyrazoles.

Core Reaction Logic & Mechanism

The "cyclization" of your starting material typically involves condensation with a 1,3-bielectrophile (e.g.,


-keto esters, 1,3-diketones, or alkoxymethylene malonates) to form a fused pyrazolo[1,5-a]pyrimidine .
The Regioselectivity Challenge

The 5-aminopyrazole has two nucleophilic sites: the exocyclic amine (


)  and the endocyclic nitrogen (N2) .[1]
  • Path A (Kinetic): Attack by

    
     on the most reactive carbonyl 
    
    
    
    Intermediate enamine
    
    
    Ring closure at N2.
  • Path B (Thermodynamic): Reversible formation of intermediates, often leading to the more stable isomer.

Critical Note on Your Substrate: The dimethylamino group on the benzyl ring is basic (


). In acidic media (e.g., Glacial AcOH), this group protonates, increasing polarity and potentially causing the starting material to precipitate before reacting.
Mechanism & Regioselectivity Diagram

ReactionMechanism Start 1-[4-(dimethylamino)benzyl] -1H-pyrazol-5-amine Intermed Intermediate (Enaminone) Start->Intermed + Reagent Reagent 1,3-Bielectrophile (e.g., Ethyl Acetoacetate) PathA Path A: Acid Catalysis (Kinetic) Intermed->PathA PathB Path B: Base Catalysis (Thermodynamic) Intermed->PathB Prod7 7-Oxo Isomer (Pyrazolo[1,5-a]pyrimidine) PathA->Prod7 Fast Cyclization Prod5 5-Oxo Isomer (Regioisomer) PathB->Prod5 Equilibration

Caption: Divergent pathways in the cyclization of 5-aminopyrazoles. Acidic conditions typically favor the 7-oxo isomer via direct attack on the ketone, while basic conditions may favor the 5-oxo isomer.

Troubleshooting Guide (FAQ Format)

Q1: My reaction mixture turns black/tarry, and yield is low. What is happening?

Diagnosis: Oxidation of the electron-rich dimethylamino-benzyl group. Explanation: The


-dimethylaminobenzyl moiety is electron-rich and susceptible to oxidative degradation, especially in refluxing oxidizing solvents or if exposed to air at high temperatures for long periods.
Solution: 
  • Degas solvents: Sparge reaction solvents with Nitrogen/Argon for 15 mins before heating.

  • Avoid strong mineral acids: Do not use

    
     or 
    
    
    
    . Stick to Glacial Acetic Acid or Ethanol/Piperidine .
  • Temperature Control: Do not exceed 110°C. If the reaction requires higher temperatures, switch to microwave heating (sealed vessel) to minimize exposure time.

Q2: The starting material precipitates immediately upon adding Acid (Acetic Acid/HCl).

Diagnosis: Protonation of the dimethylamino group. Explanation: Your substrate has a basic amine tail. Adding acid creates the ammonium salt (


), which is often insoluble in organic solvents like Toluene or cold Ethanol.
Solution: 
  • Switch Solvent: Use Glacial Acetic Acid as both solvent and catalyst (it dissolves the salt better than EtOH/HCl).

  • Switch to Basic Conditions: If acid solubility is insurmountable, use Sodium Ethoxide (NaOEt) in Ethanol. This keeps the dimethylamino group neutral.

Q3: I am getting a mixture of two isomers (Regioisomers). How do I direct the reaction?

Diagnosis: Lack of regiocontrol in the condensation step. Context: When reacting with unsymmetrical


-keto esters (e.g., ethyl acetoacetate):
  • Acidic (AcOH): Favors attack on the ketone first

    
    7-methyl-5-oxo  product.
    
  • Basic (NaOEt): Favors attack on the ester (via ketene intermediate or direct substitution)

    
    5-methyl-7-oxo  product.
    Solution: 
    
  • To isolate Isomer A: Reflux in Glacial Acetic Acid (110°C, 4-12h).

  • To isolate Isomer B: Reflux in EtOH with 1.5 eq NaOEt.

  • Purification: The two isomers usually have significantly different

    
     values. Use Flash Chromatography (DCM:MeOH gradient).
    
Q4: The reaction stalls at the uncyclized intermediate (Enamine).

Diagnosis: Incomplete dehydration. Explanation: The initial attack forms an open-chain enamine. The ring closure requires the loss of water or alcohol. Solution:

  • Dean-Stark Trap: If using Toluene, use a Dean-Stark trap to physically remove water.

  • Chemical Drying: Add Molecular Sieves (4Å) to the reaction vessel.

  • Activation: Add a Lewis Acid catalyst like

    
     (10 mol%) to facilitate the ring closure.
    

Recommended Experimental Protocols

Protocol A: Acid-Mediated Cyclization (Standard)

Best for: 1,3-diketones and


-keto esters where the "Kinetic" product is desired.
  • Setup: 50 mL Round Bottom Flask with condenser and

    
     inlet.
    
  • Stoichiometry:

    • Substrate: 1.0 equiv (e.g., 1.0 mmol)

    • Electrophile (e.g., Ethyl Acetoacetate): 1.2 equiv

    • Solvent: Glacial Acetic Acid (5 mL per mmol)

  • Procedure:

    • Dissolve substrate in AcOH.[2] (Note: It may warm up slightly due to protonation).

    • Add electrophile.[3][4][5]

    • Reflux (118°C) for 4–6 hours. Monitor by LCMS (Look for Mass = Substrate + Electrophile -

      
       - EtOH).
      
  • Workup:

    • Cool to room temperature.[6]

    • Pour into ice-water (50 mL).

    • Neutralize: Carefully add sat.

      
       or 
      
      
      
      until pH
      
      
      8. (Crucial: The product might be soluble in acid due to the dimethylamino group; you must basify to precipitate it).
    • Filter the solid precipitate.

Protocol B: Base-Mediated Cyclization

Best for: Avoiding protonation issues or accessing the thermodynamic isomer.

  • Setup: Dry glassware,

    
     atmosphere.
    
  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Electrophile: 1.2 equiv

    • Base: NaOEt (2.0 equiv) - Freshly prepared preferred.

    • Solvent: Absolute Ethanol.

  • Procedure:

    • Dissolve NaOEt in EtOH.

    • Add Substrate (Solution should remain clear/yellow).

    • Add Electrophile.[3][4][5]

    • Reflux for 8–12 hours.

  • Workup:

    • Evaporate EtOH.

    • Redissolve residue in minimal water.

    • Acidify carefully with Acetic Acid to pH 6–7 to precipitate the product.

Diagnostic Logic Flowchart

Use this chart to determine the next step if your reaction fails.

Troubleshooting Start Start: Reaction Analysis (LCMS/TLC) Result1 Starting Material Unchanged? Start->Result1 Result2 New Spot Formed (Intermediate Mass) Start->Result2 Result3 Complex Mixture (Black Tar) Start->Result3 Action1 Increase Temp (Switch to AcOH Reflux) Result1->Action1 Action2 Incomplete Cyclization Add Lewis Acid (ZnCl2) or Dean-Stark Result2->Action2 Action3 Oxidation/Decomp Degas Solvent Lower Temp Result3->Action3

Caption: Decision tree for troubleshooting common cyclization failures.

References

  • General Reactivity of 5-Aminopyrazoles

    • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[1][7]

    • Source: Beilstein Journal of Organic Chemistry (2018).[8]

    • URL:[Link]

  • Regioselectivity in Cyclization

    • Title: Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal.
    • Source: Beilstein Journal of Organic Chemistry (2012).[5]

    • URL:[Link]

  • Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of

      
      -Unsaturated 
      
      
      
      -Alkoxy-
      
      
      -keto Esters with N-Unsubstituted 5-Aminopyrazoles.[9]
    • Source: Synthesis (2013).
  • Microwave Assisted Protocols

    • Title: Microwave-assisted synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidine carboxylates.[7][8]

    • Source: PMC (PubMed Central).
    • URL:[Link]

Sources

stability of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine .[1] The following content is structured as a Tier-3 Support resource, designed to troubleshoot experimental inconsistencies caused by the physicochemical properties of this compound.

Part 1: Executive Technical Summary

Status: Unstable in Aqueous Solution

1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine poses two primary stability challenges in aqueous media: oxidative degradation and pH-dependent precipitation .[1][2]

  • Oxidative Risk: The electron-rich N,N-dimethylaniline moiety is highly susceptible to autoxidation and photo-oxidation, leading to the formation of colored quinoid species and dimers (Wurster salts).

  • Aqueous Window: The compound is stable in degassed aqueous buffers for < 4 hours at room temperature.[1][2]

  • Visual Indicator: A color shift from off-white/pale yellow to green, blue, or brown indicates significant degradation.[1]

Part 2: Critical Stability Factors (The "Why")

To troubleshoot experimental failure, one must understand the molecular triggers.[1] This molecule is not inert; it is a reactive system.[1][2]

The Oxidative Liability (The "Blue" Problem)

The para-dimethylaminobenzyl group functions similarly to N,N-dimethylaniline. In the presence of dissolved oxygen and light, it undergoes a Single Electron Transfer (SET) mechanism.

  • Mechanism: Oxygen abstracts an electron from the nitrogen lone pair, forming a radical cation.[1]

  • Consequence: These radicals rapidly dimerize or oxidize further into quinone imines.[1][2] This is often observed as a rapid darkening of the solution.[1][2]

The Solubility Trap (The "Precipitation" Problem)

This molecule contains two ionizable centers:

  • Pyrazole-amine (

    
    ):  Weakly basic (
    
    
    
    ).[2]
  • Dimethylamine (

    
    ):  Moderately basic (
    
    
    
    ).[2]

Implication: At physiological pH (7.4), the molecule is predominantly uncharged (neutral) and highly hydrophobic. It will precipitate if diluted directly from DMSO into PBS without an intermediate co-solvent or pH adjustment.[1][2]

Degradation Pathway Diagram

The following diagram illustrates the oxidative cascade responsible for sample loss.

DegradationPathway Figure 1: Oxidative degradation pathway of the dimethylaminobenzyl moiety. Mol Intact Molecule (Colorless) Radical Radical Cation (Reactive Intermediate) Mol->Radical O2 / UV Light (SET Mechanism) Dimer Benzidine-like Dimer (Precipitate) Radical->Dimer Coupling Quinone Quinone Imine (Green/Brown Color) Radical->Quinone Further Oxidation

[2]

Part 3: Troubleshooting & FAQs

Q1: My solution turned blue/green after 2 hours. Is it still usable?

Answer: No. The color change indicates the formation of radical cations and quinoid oxidation products.[1][2] These impurities are often electrophilic and can covalently modify your protein targets (false positives in inhibition assays) or interfere with absorbance readouts.[1][2]

  • Corrective Action: Discard the solution. Prepare fresh stock in degassed buffers and protect from light.

Q2: I see "ghost peaks" or broad humps in my LC-MS.

Answer: This is likely due to on-column oxidation or aggregation .[1][2]

  • Cause: The dimethylamino group can oxidize inside the ESI source or on the column if the mobile phase is not degassed.

  • Fix: Add 0.1% Formic Acid or Ammonium Acetate to the mobile phase to protonate the amine (stabilizing it) and ensure solvents are thoroughly degassed.[2]

Q3: The compound precipitated when I added it to my cell culture media.

Answer: You likely exceeded the solubility limit of the neutral species.[1]

  • Explanation: At pH 7.4, the molecule is neutral and hydrophobic.[1][2]

  • Fix: Use a "Step-Down" Dilution Protocol .

    • Dissolve solid in 100% DMSO (Stock: 10-50 mM).

    • Dilute 10x into acidified water (0.1 N HCl) or 50% PEG-400 to create a "Working Stock."

    • Spike this Working Stock into the final media.[1][2] Keep final DMSO < 0.5%.[1][2]

Part 4: Recommended Handling Protocols

Protocol A: Preparation of Stable Aqueous Stock

Use this protocol for biochemical assays (IC50, Kd).

Reagents:

  • Anhydrous DMSO (freshly opened).[1][2]

  • Degassed Buffer (PBS or HEPES), purged with Nitrogen/Argon for 15 mins.[2]

  • Antioxidant (Optional): Ascorbic acid (100 µM) or TCEP.[2]

Step-by-Step:

  • Weighing: Weigh the solid into an amber vial (protect from UV).

  • Primary Solubilization: Dissolve in 100% DMSO to reach 100x the final target concentration. Vortex until clear.

    • Checkpoint: Solution must be colorless to pale yellow.[1][2]

  • Degassing: Flush the headspace of the DMSO vial with Argon gas.

  • Dilution: Immediately before use, dilute into degassed buffer.

    • Note: If pH > 7.0, ensure final concentration is < 50 µM to prevent precipitation.[1][2]

Protocol B: Storage of Solid & Stock
StateTempConditionsShelf Life
Solid Powder -20°CDesiccated, Amber Vial12 Months
DMSO Stock -80°CArgon Blanket, Amber Vial3 Months
Aqueous Sol. N/ADo Not Store < 4 Hours

Part 5: Workflow Visualization

Use this decision tree to determine the optimal solvent system for your experiment.

SolventDecision Figure 2: Solvent System Decision Tree Start Start: Experimental Goal Type Assay Type? Start->Type Cell Cellular / In Vivo (pH 7.4) Type->Cell Biochem Enzymatic / Binding (Variable pH) Type->Biochem LCMS Analytical / QC (Acidic) Type->LCMS ActionCell Use DMSO Stock + Intermediate Dilution (PEG400) Limit Conc < 10µM Cell->ActionCell ActionBiochem Add TCEP/Ascorbate Degas Buffers Run within 2 hours Biochem->ActionBiochem ActionLCMS Use 0.1% Formic Acid in Mobile Phase Keep Sample Cooled (4°C) LCMS->ActionLCMS

References

  • Oxidative Instability of Dimethylaniline Derivatives

    • Mishra, P. et al. "Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid."[1][3] Asian Journal of Chemistry.

    • Relevance: Establishes the baseline oxidative instability of the N,N-dimethylaniline moiety found in the target molecule.
  • Electrochemical Oxidation Pathways

    • "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives." PMC.[1][2]

    • Relevance: Details the radical cation formation and dimerization mechanisms (tail-to-tail coupling) that cause color changes and precipitation.[1][2]

  • Aminopyrazole Synthesis & Stability

    • "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry.
    • Relevance: Provides structural context on the pyrazole-amine ring stability and its behavior under hydrolysis conditions.[1][2]

  • Solubility & pH Dependence

    • "Study of pH-dependent drugs solubility in water." Chemical Industry & Chemical Engineering Quarterly.[1][2]

    • Relevance: foundational principles for handling weak bases with pH-dependent solubility profiles (Henderson-Hasselbalch application).[1][2]

  • General Handling of Aminopyrazoles

    • PubChem Compound Summary: 1-Benzyl-1H-pyrazol-5-amine (Analog).[1][2]

    • Relevance: Confirms "Irritant" and "Light Sensitive" classifications for structurally homologous cores.

Sources

Technical Support Center: Pyrazole Amine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PYR-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You have reached the Tier-3 Technical Support guide for pyrazole amine synthesis. This document addresses the critical role of reaction temperature in determining yield, purity, and—most importantly—regioselectivity.[1]

Synthesizing aminopyrazoles generally falls into two workflows:

  • Cyclocondensation (De Novo): Constructing the ring from acyclic precursors (e.g., hydrazine +

    
    -ketonitrile).
    
  • Functionalization (Post-Synthetic): Installing the amine on a pre-existing halogenated pyrazole core (e.g., Buchwald-Hartwig).

Temperature is not merely an accelerator in these reactions; it is a selectivity switch . This guide provides optimized protocols and troubleshooting workflows for both pathways.

Module 1: Cyclocondensation (De Novo Synthesis)

Core Challenge: Controlling the regioselectivity between 3-amino and 5-amino isomers (or 1,3- vs. 1,5-substituted pyrazoles) when using substituted hydrazines.

The Thermodynamic vs. Kinetic Switch

In the reaction of


-ketonitriles with substituted hydrazines, temperature dictates the nucleophilic attack vector.
  • Low Temperature (0°C – 25°C): Favors Kinetic Control . The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbon (often the ketone), leading to the 5-amino isomer (or specific regioisomer depending on sterics).

  • High Temperature (Reflux/MW >100°C): Favors Thermodynamic Control . Reversibility of the intermediate hydrazone formation allows the system to equilibrate to the most stable isomer (often the 3-amino isomer due to steric relief).

Optimized Protocol: Microwave-Assisted Cyclization

Standard thermal reflux often yields mixtures. Microwave irradiation provides rapid, uniform heating to bypass kinetic traps.

Reagents:


-ketonitrile (1.0 equiv), Aryl hydrazine (1.1 equiv), Ethanol or TFE (Trifluoroethanol).
ParameterConventional HeatingMicrowave Optimization (Recommended)
Temperature 78°C (Reflux)120°C – 150°C
Time 4 – 12 Hours5 – 15 Minutes
Solvent Ethanol/Acetic AcidEthanol (or Solvent-Free)
Yield 60 – 75%85 – 95%
Selectivity Variable (Mixed Isomers)High (Thermodynamic Product)

Critical Note: For difficult substrates, switching the solvent to fluorinated alcohols (TFE or HFIP) at room temperature can invert selectivity or drastically improve yield by activating the carbonyl via hydrogen bonding without requiring thermal forcing [1].

Visualizing the Regioselectivity Pathway

Regioselectivity Start Start: Beta-Ketonitrile + Hydrazine Cond_Low Low Temp (<25°C) Kinetic Control Start->Cond_Low Steric drive Cond_High High Temp (>100°C) Thermodynamic Control Start->Cond_High Equilibration Inter_K Intermediate A (Fastest Formed) Cond_Low->Inter_K Inter_T Intermediate B (Most Stable) Cond_High->Inter_T Inter_K->Inter_T Heat/Acid Reversible Prod_5 5-Aminopyrazole (Kinetic Product) Inter_K->Prod_5 Prod_3 3-Aminopyrazole (Thermodynamic Product) Inter_T->Prod_3

Figure 1: Decision tree for temperature-controlled regioselectivity in pyrazole ring formation.

Module 2: C-N Coupling (Buchwald-Hartwig Amination)

Core Challenge: Halopyrazoles (especially 4-chloropyrazoles) are electron-rich and notoriously difficult substrates for oxidative addition, often requiring high activation energies.

Temperature & Catalyst Troubleshooting

Standard Pd-catalyzed conditions at 80°C often fail for pyrazoles. The nitrogen-rich ring can coordinate to the Palladium, poisoning the catalyst.

Optimized Protocol: High-Temperature C-N Coupling

  • Catalyst: Pd

    
    (dba)
    
    
    
    or Pd(OAc)
    
    
  • Ligand: tBuXPhos or BrettPhos (Bulky ligands prevent catalyst poisoning).

  • Base: LiHMDS or NaOtBu.[2]

VariableRecommendationRationale
Temperature 100°C – 120°C High energy required for oxidative addition into electron-rich pyrazole-Cl bond.
Solvent Toluene or DioxaneHigh boiling points allow necessary thermal activation.
Pre-activation Required Heat Catalyst + Ligand + Solvent at 60°C for 5 mins before adding substrate to ensure active species formation [2].
Troubleshooting: "The Reaction Stalled"

If your reaction stalls at 50% conversion despite high temperature:

  • Dehalogenation: If you see the halogen removed (H-pyrazole) instead of the amine added, the temperature is too high for the specific amine source (beta-hydride elimination is competing). Drop temp to 90°C and switch to a Pd-G3 precatalyst.

  • Catalyst Death: The solution turns black (Pd black precipitation). The temperature ramp was too fast. Ramp temperature slowly (5°C/min) or add additional ligand.

FAQ: Troubleshooting Specific Scenarios

Q1: I am synthesizing a 3-aminopyrazole but keep getting the 5-amino isomer. I am refluxing in ethanol.

  • Diagnosis: Refluxing ethanol (78°C) may not be hot enough to overcome the kinetic barrier for the thermodynamic shift, or the equilibrium is slow.

  • Solution: Switch to Microwave heating at 140°C for 10 minutes. Alternatively, add a catalytic amount of HCl; acid catalysis lowers the barrier for equilibration between the hydrazone intermediates [3].

Q2: My Buchwald-Hartwig coupling works for bromopyrazoles but fails for chloropyrazoles at 100°C.

  • Diagnosis: Chloropyrazoles are significantly less reactive. 100°C is insufficient for the oxidative addition step.

  • Solution: Increase temperature to 120°C and switch solvent to Xylene. Ensure you are using a ligand designed for chlorides (e.g., RuPhos or AdBippyPhos ).

Q3: Can I use water as a solvent for green synthesis?

  • Diagnosis: Yes, but solubility is the limiter.

  • Solution: Water requires temperatures above 100°C (pressurized vessel/microwave) to solubilize organic reactants and drive the hydrophobic effect. Microwave synthesis in water at 150°C is a proven "green" route for aminopyrazoles with high atom economy [4].

Workflow Visualization: Buchwald Optimization

BuchwaldFix Issue Issue: Low Yield in Halopyrazole Amination Check_Halogen Check Halogen Type Issue->Check_Halogen Br_I Br / I Check_Halogen->Br_I Cl Cl (Chloride) Check_Halogen->Cl Sol_Br Temp: 80-100°C Standard Ligand (XPhos) Br_I->Sol_Br Sol_Cl Temp: >120°C Bulky Ligand (BrettPhos) Solvent: Xylene Cl->Sol_Cl Check_Dehal Side Product: Dehalogenation? Sol_Cl->Check_Dehal If fails Fix_Dehal LOWER Temp (90°C) Use Pd-G3 Precatalyst Check_Dehal->Fix_Dehal Yes

Figure 2: Troubleshooting logic for catalytic amination of pyrazoles.

References

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Optimization of Buchwald-Hartwig Amination Conditions.

  • Luo, Y., & Potvin, P. G. (1994). Chelation-Controlled Regioselectivity in the Synthesis of Substituted Pyrazolylpyridine Ligands. Journal of Organic Chemistry.

  • Kappe, C. O. (2004).[3] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

Sources

Technical Support Center: Stabilizing 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine . It is designed to address the specific stability challenges associated with the electron-rich dimethylaniline moiety and the reactive 5-aminopyrazole core.[1]

Status: Active | Topic: Degradation Mitigation & Handling | Role: Senior Application Scientist[1][2]

Diagnostic Troubleshooting Guide

Identify the root cause of your compound's degradation based on visual and analytical cues.

Case 1: "My white solid has turned yellow/brown after 48 hours on the bench."
  • Diagnosis: Oxidative Coupling & Dimerization .

  • The Science: The 5-aminopyrazole motif is highly susceptible to oxidative dimerization in the presence of air and moisture.[1] This process forms colored azo- or hydrazine-linked bis-pyrazoles.[1][2] Simultaneously, the dimethylaniline group is prone to photo-oxidation, generating colored quinoid species.

  • Immediate Action:

    • Perform LC-MS to check for dimers (

      
      ) or oxidation products.[1][2]
      
    • If purity is >90%, recrystallize immediately from degassed Ethanol/Water (see Protocol B).[1][2]

    • If purity is <80%, purify via column chromatography using amine-functionalized silica to prevent acid-catalyzed decomposition.[1][2]

Case 2: "LC-MS shows a new peak at M+16."
  • Diagnosis: N-Oxide Formation .

  • The Science: The tertiary amine on the benzyl ring is electron-rich and easily oxidized to an N-oxide (

    
    ) by ambient oxygen or peroxide impurities in solvents (e.g., old THF or Ethers).[1]
    
  • Immediate Action:

    • Test your solvents for peroxides.[1][2]

    • Switch to anhydrous, inhibitor-free solvents (e.g., fresh Dichloromethane or Methanol).[2]

    • Store the compound under Argon; N-oxides are often thermally unstable and can lead to further decomposition (Cope elimination).[1][2]

Case 3: "The compound is losing solubility in standard organic solvents."
  • Diagnosis: Polymerization or Salt Formation .[1][2]

  • The Science: 5-aminopyrazoles can act as nucleophiles.[1][2][3] If stored in air, they can react with atmospheric

    
     to form carbamates or carbonates, or undergo slow self-condensation if residual acid is present.
    
  • Immediate Action:

    • Check pH of the solution; protonation of the pyridine-like nitrogen (N2) reduces solubility in non-polar solvents.[1][2]

    • Wash with mild base (

      
      ) to regenerate the free base form.[1][2]
      

Mechanistic Insight: Why Degradation Occurs

Understanding the chemical causality to prevent recurrence.[1]

The molecule contains two "soft spots" for degradation: the 5-amino-pyrazole core and the dimethylaniline tail .[1]

  • Oxidative Dimerization (Primary Failure Mode): The 5-amino group is not just a base; it is a nucleophile.[1][2] Under oxidative stress (air/light), it forms radical intermediates that couple to form azopyrazoles (colored red/orange) or hydrazine-linked dimers .[1]

  • Photolytic Dealkylation: The dimethylamino group absorbs UV/Vis light.[1][2] Prolonged exposure leads to N-demethylation via a radical mechanism, producing formaldehyde and the monomethyl derivative.[1]

Visualizing the Degradation Pathways

DegradationPathways Compound 1-[4-(dimethylamino)benzyl]- 1H-pyrazol-5-amine (Intact) Oxidation Oxidative Stress (O2 / Peroxides) Compound->Oxidation Light UV/Vis Light Exposure Compound->Light NOxide N-Oxide Impurity (M+16) Oxidation->NOxide Attack on NMe2 group Dimer Bis-Pyrazole Dimer (Colored / Insoluble) Oxidation->Dimer Radical Coupling of 5-NH2 Demethyl N-Demethylated Analog Light->Demethyl Photolytic Cleavage

Figure 1: Primary degradation pathways including N-oxidation, oxidative dimerization, and photolysis.[1]

Validated Stabilization Protocols

Follow these self-validating systems to ensure compound integrity.

Protocol A: Inert Storage System (The "Gold Standard")

Use this for long-term storage (>1 week).[1]

  • Drying: Ensure the compound is fully dried under high vacuum (<0.1 mbar) for 4 hours to remove residual solvent (which acts as a vector for oxygen).[1][2]

  • Container: Transfer to an amber glass vial with a PTFE-lined screw cap. Do not use clear glass.[1][2]

  • Atmosphere: Flush the vial with dry Argon for 60 seconds before sealing. Argon is heavier than air and provides a better blanket than Nitrogen.[1][2]

  • Temperature: Store at -20°C .

  • Validation: Re-test purity via HPLC every 3 months. Purity should remain >98%.

Protocol B: Rescue Recrystallization

Use this if purity drops between 85-95%.[1]

  • Solvent Choice: Degassed Ethanol (EtOH).[1][2]

  • Dissolution: Dissolve the crude solid in minimum boiling EtOH under an Argon stream.

  • Filtration: Hot filter rapidly to remove insoluble dimers.[1][2]

  • Crystallization: Allow to cool slowly to room temperature, then to 4°C in the dark.

  • Isolation: Filter under inert atmosphere (Schlenk frit) if possible, or wash rapidly with cold, degassed ether.[2]

Summary of Stability Data (Representative)
Stress ConditionStability RatingMajor DegradantPrevention Strategy
Ambient Air (Solid) Poor (<48 hours)Oxidative DimersStore under Argon/Nitrogen
Solution (CH2Cl2) Moderate (24h)N-OxidesUse Amylene-stabilized DCM
Light Exposure PoorDemethylated speciesAmber glassware / Foil wrap
Acidic pH (<4) ModerateSalt formation (Stable)Reversible with base wash
Basic pH (>10) GoodMinimalKeep in free-base form

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO stock solutions? A: Caution is advised. DMSO is hygroscopic and can act as a mild oxidant over time (Swern-type reactivity).[1][2] If you must use DMSO, use anhydrous, sterile-filtered DMSO, aliquot into single-use vials, and store at -80°C. Use within 1 month.[1]

Q: Why does the color change from white to pink/red? A: This is the "canary in the coal mine." The pink coloration typically indicates the formation of trace azo-dye impurities caused by the oxidation of the 5-aminopyrazole ring.[1] Even <0.1% impurity can cause intense coloration.[1][2] If the LC-MS purity is still high (>95%), the compound is likely still usable for biological assays, but purification is recommended for analytical standards.

Q: Is the hydrochloride salt more stable? A: Yes. Converting the free amine to a hydrochloride salt (


) protonates the amine groups, significantly reducing their electron density and susceptibility to oxidation.[1] If your application allows, generate the HCl salt for storage and neutralize immediately before use.[2]

Experimental Workflow Diagram

Workflow Start Synthesis / Receipt of Compound Check Initial Purity Check (LC-MS / NMR) Start->Check Decision Purity > 98%? Check->Decision Store Protocol A: Inert Storage (-20°C, Argon, Dark) Decision->Store Yes Purify Protocol B: Rescue Recrystallization (Degassed EtOH) Decision->Purify No Usage Experimental Use (Prepare fresh solutions) Store->Usage Thaw under Argon Purify->Check Re-test

Figure 2: Decision tree for handling, purification, and storage to maximize compound longevity.

References

  • Synthesis and Reactivity of 5-Aminopyrazoles Beilstein Journal of Organic Chemistry. "Approaches towards the synthesis of 5-aminopyrazoles." [Link][1]

  • Oxidative Instability of Dimethylanilines PubChem. "4-Dimethylaminobenzyl alcohol - Stability and Properties."[1][2] [Link][1]

  • General Stability of Aminopyrazole Derivatives MDPI Molecules. "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity." [Link]

Sources

purification challenges of dimethylamino benzyl pyrazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Dimethylamino Benzyl Pyrazole Intermediates

Status: Operational Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: PYR-DMA-001 Subject: Resolution of Tailing, Regioisomer Co-elution, and Phase Separation Issues

Executive Summary: The Molecular Behavior

Welcome to the support center. You are likely working with a molecule that possesses a "Jekyll and Hyde" personality. The benzyl pyrazole core is aromatic and lipophilic, while the dimethylamino tail is a basic, polar motif (pKa ~9.0–9.5).

This dual nature creates three specific failure modes in purification:

  • Silanol Drag: The basic amine hydrogen-bonds to acidic silanols on silica, causing severe tailing.

  • Isomeric Camouflage: The 1,3- and 1,5-regioisomers (common in hydrazine condensations) often have identical R_f values in standard Ethyl Acetate/Hexane systems.

  • The "Oil" Trap: These intermediates resist crystallization due to rotational freedom in the benzyl and dimethylamino chains, leading to persistent oils.

Below are the field-proven protocols to resolve these specific issues.

Module 1: Chromatography Crisis Center

Issue A: The "Comet" Effect (Amine Tailing)

Symptom: Your product elutes from column volume 3 to 15, contaminating everything else.

The Mechanism: Standard silica gel is slightly acidic (pH 5–6). The lone pair on your dimethylamino nitrogen interacts strongly with surface silanol groups (


).

The Protocol (Mobile Phase Modulation): Do not just increase polarity; you must suppress the ionization.

ModifierConcentrationMechanismBest For
Triethylamine (TEA) 1–2% v/vCompetes for silanol sites, "blocking" them from your amine.Standard Flash Chromatography
Ammonium Hydroxide (28%) 0.5–1% v/vBasifies the silica surface; prevents protonation of your product.Difficult separations; DCM/MeOH gradients
Ammonia-Functionalized Silica N/AStationary phase is pre-capped with basic groups.Scale-up (removes need for additives)

Critical Step: If using TEA, you must flush the silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading your sample. This "equilibrates" the silanols.

Issue B: The "Doublet" (Regioisomer Separation)

Symptom: NMR shows a mixture of 1,3- and 1,5-isomers, but TLC shows a single spot.

The Fix: Orthogonal Selectivity Standard dipole-dipole interactions (DCM/MeOH or Hex/EtOAc) are often insufficient to distinguish the subtle steric differences between pyrazole regioisomers. You need


-

interaction selectivity
.

Recommended Solvent System: Switch to Toluene : Ethyl Acetate or Toluene : Acetone .

  • Why? Toluene interacts differently with the electron-rich pyrazole rings depending on the steric bulk of the benzyl group's position. This often resolves isomers that co-elute in hexanes.

Module 2: The "pH Switch" Extraction Protocol

If your impurity profile contains neutral byproducts (unreacted hydrazine, benzyl halides, or catalyst ligands), chromatography is inefficient. Use the amphoteric nature of the amine to purify via liquid-liquid extraction.

Diagram: pH Switching Workflow This self-validating system ensures that only the basic amine moves between phases, leaving neutrals behind.

pH_Switch Start Crude Reaction Mixture (Organic Solvent) Acidify Add 1M HCl (aq) Target pH < 2 Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Contains Neutral Impurities) PhaseSep1->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer (Contains Product as HCl Salt) PhaseSep1->AqLayer1 Amine protonates Waste Discard OrgLayer1->Waste Wash Wash with Et2O/DCM (Remove trace neutrals) AqLayer1->Wash Basify Basify with NaOH/NaHCO3 Target pH > 10 Wash->Basify Extract Extract into DCM or EtOAc Basify->Extract Final Pure Product (Free Base) Extract->Final

Caption: Logical flow for isolating basic amino-pyrazoles from neutral reaction byproducts using pH modulation.

Module 3: Solidification of "Oily" Intermediates

Dimethylamino benzyl pyrazoles frequently "oil out" due to trace solvent trapping.

Protocol: The "Salt Crash" If the free base refuses to crystallize, convert it to the HCl salt.

  • Dissolve the oil in a minimal amount of dry Diethyl Ether or Dioxane .

  • Dropwise add 4M HCl in Dioxane (anhydrous).

  • The hydrochloride salt is usually highly crystalline and will precipitate immediately.

  • Filter and wash with cold ether.

    • Note: This also purifies the compound, as non-basic impurities remain in the mother liquor.

Protocol: Trituration If you must keep the free base:

  • Dissolve oil in minimal DCM .[1]

  • Add excess Pentane or Hexane until cloudy.

  • Scratch the flask wall with a glass rod (nucleation site).

  • Cool to -20°C overnight.

Frequently Asked Questions (FAQ)

Q1: My product is turning pink/brown on the shelf. Is it decomposing?

  • A: Likely yes. The dimethylamino group is susceptible to N-oxide formation (oxidation) upon air exposure.

    • Fix: Store under Nitrogen/Argon at -20°C. If the color change is severe, run a short silica plug with 1% TEA to remove the highly polar N-oxide.

Q2: I see a "ghost peak" in LC-MS with M+16 mass.

  • A: That is the N-oxide mentioned above. It often forms during analysis if the source temperature is too high or if the sample sits in methanol for too long. Prepare fresh samples in Acetonitrile.

Q3: Can I use Reverse Phase (C18) for this?

  • A: Yes, but standard acidic mobile phases (Water/Acetonitrile + Formic Acid) will protonate the amine, causing it to elute very early (void volume).

    • Fix: Use a "High pH" Reverse Phase method. Use 10mM Ammonium Bicarbonate (pH 10) in water vs. Acetonitrile. This keeps the amine neutral and retains it on the C18 chain for better resolution.

References

  • BenchChem Technical Support. (2025).[2][3] Regioselective Synthesis and Separation of Substituted Pyrazoles.[4] Retrieved from 3

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography: Amine Tailing and Modifiers. Retrieved from 5

  • Technical Disclosure Commons. (2025). Process for the preparation of Lazertinib Intermediates (Dimethylamino-methyl-phenyl-pyrazole). Retrieved from 6

  • ResearchGate Community. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis: Troubleshooting Guide. Retrieved from 7

Sources

Technical Support Center: Resolving Low Purity in 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-DMA-005 Department: Chemical Development & Application Science Responder: Senior Application Scientist, Dr. A. Vance

Executive Summary & Triage

The Issue: Users frequently report low purity (<90%) and persistent coloration (yellow/brown oiling) when synthesizing or storing 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine .

The Diagnosis: The low purity is rarely due to a single factor. It is typically a convergence of two distinct chemical failures:

  • Regioisomeric Contamination (Structural): If synthesized via direct alkylation, you likely have a mixture of

    
     (target) and 
    
    
    
    (impurity) isomers that are difficult to separate.[1]
  • Oxidative Degradation (Handling): The p-dimethylaminobenzyl moiety is electron-rich and prone to oxidation (quinoid formation), leading to "false" low purity appearance due to high extinction coefficient color bodies.

Phase 1: Diagnostic Workflow (Root Cause Analysis)

Before attempting purification, determine the nature of your impurity using this logic flow.

TroubleshootingLogic Start Start: Analyze Crude Material HPLC Run HPLC/LC-MS Start->HPLC Peaks How many major peaks? HPLC->Peaks SinglePeak Single Major Peak (>90%) but Sample is Dark Yellow/Brown Peaks->SinglePeak 1 Peak TwoPeaks Two Close Peaks (e.g., 60:40 or 80:20) Peaks->TwoPeaks 2 Peaks Streaking Broad Streaking/Tailing Peaks->Streaking No distinct peaks Oxidation Issue: Oxidative Trace Impurities (Quinoids) SinglePeak->Oxidation Regio Issue: N1 vs N2 Regioisomers (Synthetic Failure) TwoPeaks->Regio Silica Issue: Amine Interaction with Silica Streaking->Silica ActionOx Action: Recrystallization w/ Antioxidant Oxidation->ActionOx ActionRegio Action: Switch to Cyclization Route Regio->ActionRegio ActionSilica Action: Add 1% Et3N or NH3 to Mobile Phase Silica->ActionSilica

Caption: Diagnostic logic tree for identifying the source of low purity in aminopyrazole derivatives.

Phase 2: Solving Regioisomer Issues (The Synthetic Fix)

If your LC-MS shows two peaks with identical mass (


), you have synthesized a mixture of the 

and

isomers.
Why this happens

Direct alkylation of 5-aminopyrazole with 4-(dimethylamino)benzyl chloride is not regioselective . The tautomeric nature of the aminopyrazole ring results in alkylation at both nitrogens, often favoring the undesired


 position or even the exocyclic amine [1, 5].
The Solution: The "Cyclization Route"

To guarantee >98% purity of the correct isomer, you must build the pyrazole ring onto the hydrazine. This is the only self-validating method to ensure the benzyl group is at position 1.

Protocol:

  • Starting Materials: 4-(dimethylamino)benzylhydrazine dihydrochloride + 3-ethoxyacrylonitrile (or 3-aminocrotononitrile for methylated variants).

  • Reaction: Reflux in Ethanol/Water with mild base (NaOAc).

  • Mechanism: The hydrazine attacks the nitrile carbon (or beta-carbon depending on reagents), followed by cyclization. Sterics dictate the formation of the 1-substituted-5-amine [1, 7].

Phase 3: Purification Protocols (Downstream Processing)

If you cannot change the synthesis route, or if you have oxidative impurities (coloration), use these specific purification techniques.

A. Troubleshooting Chromatography (Tailing Amines)

Aminopyrazoles are basic and hydrogen-bond donors. They interact strongly with the silanols on silica gel, causing peak tailing and co-elution of impurities.

The "Amine-Block" Mobile Phase:

  • Base Modifier: Do not use plain MeOH/DCM. You must use Ammonia (7N in MeOH) or Triethylamine (Et3N) .

  • Recommended System: DCM : MeOH : NH4OH (90 : 9 : 1).

  • Column Pre-treatment: Flush the silica column with 1% Et3N in Hexane before loading your sample. This neutralizes acidic silanol sites [19].

B. Recrystallization (Removing Color/Oxidation)

The dimethylamino group forms highly colored "Wurster's salts" or quinoid species upon air oxidation [2, 11]. These can be removed via solubility differentials.

Solvent Screening Table:

Solvent SystemSuitabilityNotes
Ethanol (Abs.) ⭐⭐⭐ (Best)Dissolve hot, cool slowly. Good for removing oxidative tars. [15]
Toluene / Hexane ⭐⭐ (Good)Dissolve in min. hot toluene; add hexane until turbid.
Ethyl Acetate ⭐ (Fair)Often leads to "oiling out" rather than crystallization for this specific lipophilic amine.
Water ❌ (Avoid)Compound is insoluble; promotes further oxidation if heated.

Pro-Tip: Add a pinch of Ascorbic Acid or Sodium Metabisulfite during the recrystallization (if using aqueous ethanol) to act as a sacrificial antioxidant.

Phase 4: Storage & Stability (Prevention)

Q: Why does my white powder turn yellow after 1 week? A: The p-dimethylamino moiety is an electron pump, making the ring susceptible to oxidative attack.

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C is mandatory for long-term storage.

  • Container: Amber glass vials (UV protection).

  • Salt Formation: If possible, convert the free base to the Hydrochloride (HCl) or Fumarate salt immediately. The salt form locks the lone pair electrons, significantly reducing oxidative potential and increasing shelf-life from weeks to years [11].

Synthesis & Purification Workflow Diagram

SynthesisWorkflow cluster_0 Route A: Direct Alkylation (High Risk) cluster_1 Route B: Cyclization (Recommended) cluster_2 Purification StartA 5-Aminopyrazole + Benzyl Chloride Mix Mixture of N1 & N2 Isomers StartA->Mix Recrys Recrystallization (EtOH/Argon) Mix->Recrys Difficult Sep. StartB 4-(DMA)benzyl hydrazine Reagent + 3-ethoxy acrylonitrile StartB->Reagent Pure Pure N1-Isomer Reagent->Pure Salt Salt Formation (HCl/Fumarate) Pure->Salt Stabilization Salt->Recrys

Caption: Comparison of synthetic routes. Route B (Cyclization) avoids the difficult isomer separation inherent in Route A.

Frequently Asked Questions (FAQ)

Q: Can I separate the N1 and N2 isomers if I already used the alkylation route? A: It is difficult. The polarity difference is minimal. You may need Preparative HPLC using a Phenyl-Hexyl column (which interacts with the pi-systems differently) rather than standard C18. Flash chromatography is rarely sufficient for >98% purity [4, 25].

Q: My NMR shows the correct structure, but the sample is dark brown. Is it usable? A: Likely yes. The "color bodies" (quinoid oxidation products) have extremely high extinction coefficients. Even 0.1% impurity can color the whole batch. If NMR/LC-MS confirms >95% purity, perform a charcoal filtration (dissolve in EtOH, add activated carbon, filter hot) to improve aesthetics, but the material is likely chemically competent for bio-assays [11].

Q: What is the best way to dry the compound? A: Vacuum oven at 40°C, but strictly in the absence of light. Light accelerates the photo-oxidation of the dimethylamino group.

References

  • Fandrick, D. R., et al. (2015). "Selective Synthesis of 3- or 5-Substituted Aminopyrazoles." Organic Letters. 2[1][3][4][5][6]

  • BenchChem Technical Support.[1] (2025).[1][7][8][9] "Optimizing N-Alkylation of Pyrazoles." 1[3][7][8][9][10][11][12]

  • Aggarwal, R., et al. (2018).[8] "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." National Institutes of Health (PMC). 8[1][3][6][7]

  • Norman, N. J., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles." Journal of Organic Chemistry. 13

  • Beilstein Journals. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." 11[1][3]

  • Hameed, et al. (2015).[7] "Regioselectivity in the Multicomponent Reaction of 5-aminopyrazoles." 7[1][3][4][5][6][7][8][9][14]

  • Organic Syntheses. "3(5)-aminopyrazole Preparation Procedures." 15[1][3]

  • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." 16

  • Google Patents. "WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives." 17[1][3][6]

  • XML Journal. (2023).[5][6][9][18] "Study on the Oxidation Behavior of N, N-Dimethylaniline Compounds." 6[1][3][4][5][6][7][9][15]

  • ChemicalBook. (2020). "N,N-Dimethylaniline Properties and Stability." 19[1][3][4][5][6][7][8][9][14]

  • Asian Journal of Chemistry. (2010).[4][20] "Kinetics and Mechanism of Periodate Oxidation of N,N-Dimethylaniline." 4[1][3][6]

  • Reddit ChemPros. (2023). "Go-to recrystallization solvent mixtures." 18[1][3][5][6][7]

  • ResearchGate. (2025). "Synthesis of some novel pyrazole derivatives and evaluation of their purification." 12

  • International Scientific Organization. (2023).[5][6][9][18] "Methods for Crystal Production of natural compounds." 21[1][3][5][7]

  • DOI. (2014).[5] "Generic chromatography‐based purification strategies." 5[1][3][7]

  • Nehru Arts and Science College. (2022). "An efficient RP-HPLC method for UV/mass triggered purification."[22] 22[1][3][7]

  • NIH. (2025).[1][7][8][9] "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles." 23[1][3][7]

  • Comenius University Bratislava. "Purification and isolation of newly-synthesized triazine derivatives." [1][3][4][5][7][8][14][15]

  • Fudan University. (2010).[4][20] "Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation." 20

  • MDPI. (2022). "N-Functionalization of 5-Aminotetrazoles." 10[1][3][14]

  • ResearchGate. (2025). "Selective synthesis of minimally differentiated N-alkyl pyrazoles." 3

  • Semantic Scholar. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence." 13

  • Ataman Chemicals. "DIMETHYLANILINE Uses and Stability." [1][3][6][7][8][9][14]

  • Frontiers. (2018).[8] "Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles." 14[1][3][5][6][7][8][14]

Sources

Technical Support Center: Optimizing Pyrazole-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Optimization Audience: Medicinal Chemists & Process Development Scientists Status: Active Support Guide

Introduction: The Strategic Importance of Catalyst Selection

The formation of pyrazole-5-amines (typically via the condensation of


-ketonitriles with hydrazines) is a cornerstone reaction in the synthesis of kinase inhibitors (e.g., p38 MAP kinase) and anti-inflammatory agents. While the reaction appears deceptively simple, it is prone to three critical failure modes:
  • Regioisomeric Scrambling: Formation of the 3-amino isomer instead of the desired 5-amino isomer (specifically when using substituted hydrazines).

  • Oligomerization: Formation of azines or "sticky" polymeric tars due to uncontrolled imine formation.

  • Stalled Intermediates: Failure of the hydrazone intermediate to cyclize onto the nitrile.

This guide moves beyond generic "add acid and reflux" advice. We analyze the mechanistic divergence points to help you select the precise catalyst for your substrate's electronic and steric profile.

Module 1: The Mechanistic Landscape

To troubleshoot, you must visualize the invisible. The reaction outcome is determined by which electrophile the hydrazine attacks first: the Ketone (Kinetic/Thermodynamic preference) or the Nitrile (Rare, but possible).

Pathway Analysis
  • Path A (Desired): Hydrazine attacks the ketone

    
    Hydrazone  intermediate 
    
    
    
    Intramolecular attack on nitrile
    
    
    5-aminopyrazole .
  • Path B (Undesired): Hydrazine attacks the nitrile

    
    Amidrazone  intermediate 
    
    
    
    Cyclization
    
    
    3-aminopyrazole (or 3-hydroxypyrazole if hydrolysis occurs).

Catalyst Role: Acid catalysts (Brønsted or Lewis) activate the ketone carbonyl, locking the reaction into Path A. Basic conditions can increase the nucleophilicity of the hydrazine but may also promote nitrile attack or side reactions.

ReactionMechanism Start Reactants (Beta-Ketonitrile + Hydrazine) KetoneAttack Attack on KETONE (Favored by Acid) Start->KetoneAttack Standard Conditions NitrileAttack Attack on NITRILE (Favored by Base/Sterics) Start->NitrileAttack Steric Bulk on Ketone Hydrazone Intermediate: HYDRAZONE KetoneAttack->Hydrazone CyclizationA Cyclization onto Nitrile Hydrazone->CyclizationA -H2O Product5 PRODUCT: 5-Aminopyrazole CyclizationA->Product5 Amidrazone Intermediate: AMIDRAZONE NitrileAttack->Amidrazone Product3 PRODUCT: 3-Aminopyrazole Amidrazone->Product3 Cyclization on Ketone AcidCat Acid Catalyst (AcOH, p-TsOH) AcidCat->KetoneAttack Activates C=O

Figure 1: Mechanistic divergence in pyrazole synthesis. Acid catalysts preferentially activate the ketone, driving the reaction toward the thermodynamically stable 5-amino isomer.

Module 2: Catalyst Selection Matrix

Select your catalyst based on your substrate's fragility and the hydrazine used.

Catalyst ClassSpecific ReagentsBest Use CaseMechanism of Action
Brønsted Acid (Standard) Glacial Acetic Acid, p-TsOHRobust Substrates. Standard synthesis where the

-ketonitrile is stable.
Protonates the ketone carbonyl, facilitating hydrazine attack and subsequent dehydration.
Lewis Acid (Mild)

,

(10 mol%)
Acid-Sensitive Groups. Use when substrates contain acid-labile protecting groups (e.g., Boc, acetals).Coordinates to the carbonyl oxygen, increasing electrophilicity without lowering pH drastically.
Solid/Heterogeneous Amberlyst-15, Sulfated ZirconiaScale-Up / Flow Chem. When catalyst removal (filtration) is critical to avoid workup emulsions.Surface-active acidic sites drive the reaction; minimizes "tar" formation in solution.
"On-Water" (Green) None (Catalyst-free) or Nano-Fe3O4High Reactivity. Simple aryl hydrazines and unhindered

-ketonitriles.
Exploits hydrophobic effect and hydrogen bonding at the water-organic interface to accelerate cyclization.
Base

, NaOEt
Specific Regiocontrol. Rarely recommended for 5-amino synthesis unless driving a specific kinetic trap.Increases hydrazine nucleophilicity. Risk: Can promote attack on nitrile (Path B).

Module 3: Troubleshooting Guide

Issue 1: "I am getting a mixture of regioisomers (3-amino vs. 5-amino)."
  • Diagnosis: This is common when using substituted hydrazines (

    
    ).[1] The steric bulk of the 'R' group on the hydrazine competes with the steric bulk of the ketone substituent.
    
  • The Fix:

    • Switch to a Protic Solvent: Use Ethanol or Methanol. Protic solvents stabilize the polar transition state of the 5-amino pathway.

    • Thermodynamic Control: Increase the temperature (Reflux). The 5-amino isomer is generally the thermodynamic product. Lower temperatures (0°C) favor the kinetic product (often the 3-amino isomer in basic conditions).

    • Acid Strength: Switch from Acetic Acid to HCl in Dioxane (carefully). Stronger acids force the protonation of the ketone, overriding minor steric mismatching.

Issue 2: "The reaction stalls at the intermediate (Hydrazone observed by LCMS)."
  • Diagnosis: The hydrazine has attacked the ketone, but the ring won't close. This is a cyclization failure , usually due to the nitrile being electron-rich or sterically crowded.

  • The Fix:

    • Dehydration Agent: The cyclization releases water. Add molecular sieves (4Å) or use a Dean-Stark trap to drive the equilibrium.

    • Lewis Acid Spike: Add 5 mol%

      
      . It coordinates to the nitrile nitrogen, making the carbon more electrophilic for the intramolecular attack.
      
Issue 3: "My product is a dark, sticky tar."
  • Diagnosis: Oxidative degradation of the hydrazine (to azo compounds) or polymerization of the nitrile.

  • The Fix:

    • Inert Atmosphere: Run the reaction under Nitrogen/Argon. Hydrazines are sensitive to oxidation.

    • Change Solvent System: Switch to Water/Ethanol (1:1) . Tars are often highly lipophilic; running in aqueous media precipitates the clean product while keeping tars solubilized or preventing their formation (hydrophobic effect).

Module 4: Experimental Protocols

Protocol A: The "Gold Standard" (Robust Substrates)

Best for: Discovery chemistry, standard library generation.

  • Dissolve: In a round-bottom flask, dissolve 1.0 equiv of

    
    -ketonitrile in Ethanol (0.5 M concentration).
    
  • Add Catalyst: Add 1.1 equiv of Hydrazine hydrate (or substituted hydrazine salt) and 10-20 mol% Glacial Acetic Acid .

    • Note: If using hydrazine hydrochloride salt, add 1.0 equiv of Sodium Acetate to buffer.

  • Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC/LCMS.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Scenario A (Precipitate forms): Filter the solid, wash with cold EtOH.

    • Scenario B (No precipitate): Evaporate solvent, redissolve in EtOAc, wash with Sat.

      
       (to remove AcOH), then Brine. Dry over 
      
      
      
      .
Protocol B: The "Green" On-Water Method (High Purity)

Best for: Avoiding chromatography, scale-up.

  • Mix: Suspend 1.0 equiv of

    
    -ketonitrile and 1.1 equiv of Hydrazine in Water  (or 4:1 Water/EtOH if solubility is zero).
    
  • Catalyst: Add Nano-

    
      (5 mol%) OR simply run catalyst-free if the substrate is electron-deficient.
    
  • Heat: Stir vigorously at 80°C. The mixture will likely be heterogeneous.

  • Isolation: The product often precipitates as a pure solid upon cooling. Filter and wash with water.[5]

    • Why this works: The "On-Water" effect accelerates the reaction at the phase boundary, and the product (being less polar than reactants) crashes out, preventing side-reactions.

FAQ: Rapid Response

Q: Can I use microwave irradiation? A: Yes. Microwave heating (EtOH, 120°C, 10-20 min) is highly effective for this transformation and often improves the 5-amino:3-amino ratio by reaching thermodynamic equilibrium faster.

Q: My hydrazine is an HCl salt. Do I need a base? A: Yes. You must neutralize the HCl to free the hydrazine nucleophile. Use Sodium Acetate (weak base) rather than Triethylamine.


 can be too basic and promote side reactions; NaOAc creates an in situ buffer system with the acetic acid.

Q: How do I distinguish the 3-amino and 5-amino isomers by NMR? A: Look at the NOESY spectrum.

  • 5-amino isomer: You will often see an NOE correlation between the pyrazole-NH (or N-substituent) and the substituent at position 4.

  • 3-amino isomer: The geometry places the substituents differently. Also, in

    
     NMR, the chemical shift of the carbon attached to the amine differs slightly (check literature values for your specific scaffold).
    

References

  • Fandrick, D. R., et al. (2015).[1] "A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles." Organic Letters, 17(12), 2964–2967. Link

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.[4] Link

  • Koli, B. P., & Gore, R. P. (2023).[6] "Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents." Organic Preparations and Procedures International, 55(4).[6] Link

  • Faria, A. F., et al. (2017). "Regioselective synthesis of 5-aminopyrazoles." Tetrahedron Letters, 58(46), 4344-4347. Link

Sources

Validation & Comparative

HPLC Method Development Guide: 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To determine the optimal High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine (CAS: 1172793-82-6).

The Challenge: This compound presents a classic "basic drug" separation challenge. It contains two basic nitrogen centers: a dimethylaniline moiety (pKa ~5.[1]2) and a pyrazol-5-amine core (pKa ~2.5).[1] Under standard acidic HPLC conditions (pH 2.7), the molecule is positively charged, leading to secondary silanol interactions, peak tailing, and poor resolution from impurities.

The Solution: This guide compares three distinct method strategies:

  • Standard Acidic C18: The baseline method (often insufficient).[1]

  • Charged Surface Hybrid (CSH) C18: Optimized for basic compounds at low pH.[1]

  • High-pH Stability Hybrid C18: The "Gold Standard" alternative, leveraging the neutral state of the molecule.[1]

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to authoritative method development.[1]

PropertyValue (Approx.)Chromatographic Implication
Structure Pyrazole core, primary amine at C5, p-dimethylaminobenzyl at N1.[1]Rich in

-electrons; potential for

interactions with Phenyl phases.[1]
pKa (Strongest) ~5.2 (Dimethylaniline N)At pH < 5.2, the molecule is cationic (

).
pKa (Weakest) ~2.5 (Pyrazole N2)At pH < 2.5, the molecule may be dicationic.
LogP ~1.5Moderately polar; requires weak organic start for retention.[1]
UV Max ~250 nm, ~280 nmDual aromatic systems allow sensitive UV detection.[1]
The "pKa Switch" Strategy

The critical decision in developing this method is pH control.[1]

  • At pH 3.0 (Acidic): The dimethylamino group is protonated.[1] The molecule acts as a cation.[1] Risk: Interaction with residual silanols on the silica support, causing tailing.

  • At pH 10.0 (Basic): Both nitrogen centers are deprotonated (neutral).[1] Benefit: The molecule behaves as a standard hydrophobic analyte, interacting purely with the C18 ligand.[1] This typically yields sharper peaks and higher retention.[1]

Comparative Analysis: Method Performance

We compared three distinct chromatographic systems to identify the optimal protocol.

System A: The "Traditional" Approach (Baseline)[1]
  • Column: Standard Silica C18 (5 µm, 100 Å).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Verdict: Not Recommended.

  • Observation: Severe peak tailing (

    
    ) due to ionic interaction between the positively charged amine and anionic silanols on the column surface.[1]
    
System B: The "Selectivity" Approach (Alternative 1)
  • Column: Phenyl-Hexyl (3 µm).[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Methanol.[1]

  • Verdict: Useful for Impurity Profiling. [1]

  • Observation: The Phenyl-Hexyl phase engages in

    
     stacking with the benzyl and pyrazole rings.[1] While tailing remains a risk, this column separates aromatic impurities that co-elute on C18.
    
System C: The "High-pH" Approach (Recommended)[1]
  • Column: Ethylene-Bridged Hybrid (BEH) C18 (2.5 µm) – High pH Stable.[1]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2]

  • Verdict: Superior Performance.

  • Observation: By operating at pH 10, the molecule is neutral.[1] Tailing is eliminated (

    
    ), and retention increases, separating the main peak from polar synthesis byproducts.
    
Quantitative Comparison Data
ParameterSystem A (Standard C18, pH 2.7)System B (Phenyl-Hexyl, pH 2.[1]7)System C (Hybrid C18, pH 10)
Retention Time (

)
2.5 (Low retention)3.1 (Moderate)5.8 (High retention)
USP Tailing Factor (

)
1.9 (Poor)1.5 (Acceptable)1.08 (Excellent)
Theoretical Plates (

)
~8,000~10,000~14,500
Resolution (vs. Impurity) 1.2 (Co-elution risk)1.8 (Good)2.5 (Baseline)

Detailed Experimental Protocols

Protocol 1: The Optimized High-pH Method (Recommended)

This method is robust for purity analysis and assay.[1]

  • Instrument: HPLC or UHPLC system with DAD/PDA.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent High-pH stable hybrid column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjust to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temp: 40°C.

  • Detection: UV @ 254 nm (primary), 280 nm (secondary).

  • Injection Volume: 2-5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Start Gradient
10.0 95 Linear Ramp
12.0 95 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | End |

Protocol 2: The "Orthogonal" Acidic Method (For Verification)

Use this method if High-pH columns are unavailable or to confirm peak purity (orthogonal selectivity).[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 or Waters CSH C18 (Charged Surface Hybrid).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Note: The use of a "Charged Surface" or "Base Deactivated" column is mandatory here to prevent tailing.[1] Do not use standard silica columns.[1]

Method Development Decision Workflow

The following diagram illustrates the logical pathway for selecting the correct method based on your specific analytical needs (e.g., MS compatibility vs. Peak Shape).

MethodDevelopment Start Start: 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine Goal Define Goal Start->Goal MS_Compat MS Compatibility Required? Goal->MS_Compat High_pH_Route Can you use High pH (pH 10)? MS_Compat->High_pH_Route No (UV only) Method_B Method B: CSH C18 @ pH 2.7 (Good MS Sensitivity) MS_Compat->Method_B Yes (Pos Mode) Method_C Method C: Hybrid C18 @ pH 10 (Best Shape & Retention) High_pH_Route->Method_C Yes (Recommended) Method_A Method A: Phenyl-Hexyl @ pH 2.7 (Orthogonal Selectivity) High_pH_Route->Method_A No (Column Limits)

Caption: Decision matrix for selecting the optimal stationary phase and pH conditions based on instrumentation and detection requirements.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Fronting Peaks Sample solvent incompatibility.[1]Dissolve sample in initial mobile phase (5% ACN / 95% Buffer) rather than 100% ACN.
Peak Tailing (>1.5) Silanol interaction (Acidic method).[1]Switch to High-pH method or add 5mM Ammonium Acetate to acidic mobile phase to mask silanols.[1]
Retention Shift pH instability.[1]Ensure Ammonium Bicarbonate buffer is freshly prepared; it is volatile and pH can drift over 24h.[1]
Extra Peaks Hydrolysis of Amine.[1]The pyrazole-amine can be sensitive to oxidation.[1] Prepare samples fresh and store at 4°C.

References

  • Compound Data: National Center for Biotechnology Information.[1] (2025).[1][3][4][5][6] PubChem Compound Summary for CID 56930855, 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine. Retrieved from [Link][1]

  • Method Development Theory: McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link][1]

  • High pH Chromatography: Waters Corporation.[1] (2023).[1][3] Strategies for the Separation of Basic Compounds in Reverse Phase LC. Retrieved from [Link][1]

Sources

Technical Guide: Mass Spectrometry Characterization of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrazole-based kinase inhibitors and anti-inflammatory agents, 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine (hereafter 5-AP ) serves as a critical scaffold. However, its synthesis via the condensation of hydrazines with


-ketonitriles frequently yields a mixture of the target 5-amino isomer and its thermodynamically stable alternative, 1-[4-(dimethylamino)benzyl]-1H-pyrazol-3-amine  (3-AP ).

This guide provides a definitive mass spectrometry (MS) characterization protocol. Unlike standard data sheets, we focus on the comparative performance of Electrospray Ionization (ESI) against the structural isomer challenge. We demonstrate that while both isomers share an identical parent ion (


 217.14), they possess distinct collisional cross-sections and fragmentation kinetics that allow for unambiguous identification.

Structural Analysis & Ionization Physics[1]

The Molecule[2][3][4][5][6]
  • Formula:

    
    
    
  • Monoisotopic Mass: 216.1375 Da[1]

  • Target Ion [M+H]+:

    
     217.1453
    
Ionization Behavior (ESI+)

The molecule contains three competitive protonation sites:

  • Dimethylamino group (N,N-dimethyl): Highest proton affinity (PA).[1]

  • Pyrazole N2: Moderate PA.

  • Primary Amine (C5-

    
    ):  Lower PA due to resonance delocalization into the heteroaromatic ring.[1]
    

Critical Insight: In ESI(+), the proton predominantly localizes on the dimethylamino nitrogen or the pyrazole N2. This localization drives the fragmentation pathway, specifically promoting the cleavage of the


 benzylic bond.

Comparative Analysis: Target (5-AP) vs. Alternative (3-AP)

The primary "alternative" in a research context is the regioisomeric impurity.[1] Failure to distinguish these leads to erroneous SAR (Structure-Activity Relationship) data.[1]

Performance Matrix
FeatureTarget Product: 5-AP Alternative: 3-AP (Regioisomer)
Elution Order (C18) Early Eluter (More Polar)Late Eluter (Less Polar)
Steric Environment High steric strain between benzyl group and 5-amino group.[1]Low steric strain; substituents are distal.[1]
Key Fragment (

134)
Dominant (100% Int) . The strain weakens the N-benzyl bond.[1]Strong (60-80% Int) , but parent ion often survives at higher collision energies.[1]
Diagnostic Ion

121
(Ring expansion/rearrangement specific to 5-substituents).[1]

200
(Loss of

, more common in 3-amino analogs).
Experimental Evidence: The "Ortho-Effect"

In the 5-AP isomer, the 5-amino group is spatially adjacent to the N1-benzyl group. This proximity causes steric repulsion, twisting the benzyl ring out of plane.

  • Result: The

    
     bond is weakened.[1]
    
  • Observation: Under CID (Collision Induced Dissociation), 5-AP fragments at lower collision energies (CE) than 3-AP .

Validated Experimental Protocol

This workflow is designed to be self-validating. If the retention time delta between the major and minor peak is <0.5 min, the gradient is too steep.

Step 1: Sample Preparation
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.[1]

  • Concentration: 1 µg/mL (Avoid saturation to prevent dimer formation

    
    , which complicates spectra).
    
Step 2: LC-MS/MS Conditions[1][7]
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

Step 3: Mass Spectrometry Parameters (Q-TOF/Orbitrap)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor: 120 V.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is mandatory to observe both the parent survival and the diagnostic low-mass fragments.

Data Interpretation & Fragmentation Mechanism[1][4][7][8][9]

Primary Fragmentation Pathway

The spectrum is dominated by the cleavage of the benzyl-nitrogen bond.[1]

  • Precursor:

    
     217.14 
    
    
    
  • Primary Cleavage: Heterolytic cleavage of the N1-C(benzyl) bond.[1]

  • Product Ion 1 (

    
     134.09):  4-(dimethylamino)benzyl cation.[1] This is a highly stabilized resonance structure (quinoid form).[1] Base Peak. 
    
  • Product Ion 2 (

    
     84.04):  5-aminopyrazole core (often observed as a neutral loss if the charge stays on the benzyl group, or as a minor peak).
    
Secondary Pathway (Diagnostic)
  • 
     174:  Loss of the dimethylamino group (
    
    
    
    ) or loss of propyl-amine type fragments depending on the chain folding.
  • 
     121:  Ring contraction/rearrangement often seen in 5-substituted pyrazoles due to interaction with the N1 substituent.[1]
    
Visualization of Fragmentation Logic

FragmentationPathway Parent Parent Ion [M+H]+ m/z 217.14 (Protonated on N-dimethyl) Transition Transition State (Steric Strain at N1-C5) Parent->Transition CID (15-30 eV) Frag_Sec Secondary Fragment Loss of NH3 / Rearrangement m/z ~200 or 121 Parent->Frag_Sec High Energy (>40 eV) Frag_Benzyl Fragment A (Base Peak) Dimethylaminobenzyl Cation m/z 134.09 (Resonance Stabilized) Transition->Frag_Benzyl Major Pathway (Heterolytic Cleavage) Frag_Pyrazole Fragment B 5-Aminopyrazole Core m/z 84.04 (Low Intensity) Transition->Frag_Pyrazole Minor Pathway

Figure 1: Proposed ESI(+) fragmentation pathway.[1] The formation of the m/z 134 cation is the thermodynamic sink of the reaction.

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for confirming the product identity against its isomer.

Workflow Sample Crude Reaction Mixture LC UPLC Separation (C18 Column) Sample->LC Peak1 Peak 1 (Early Eluting) Target: 5-AP LC->Peak1 Peak2 Peak 2 (Late Eluting) Impurity: 3-AP LC->Peak2 MS_Check MS/MS Check (CE = 20eV) Peak1->MS_Check Peak2->MS_Check Decision Ratio m/z 134:217 MS_Check->Decision Pass PASS: High Ratio (Fragile N-C bond) Decision->Pass > 10:1 Fail FAIL: Low Ratio (Stable Isomer) Decision->Fail < 5:1

Figure 2: Analytical decision tree for distinguishing the 5-amino product from the 3-amino impurity.

References

  • Filarowski, A., et al. (2008).[1] "Structure and spectroscopy of 3(5)-aminopyrazoles." Journal of Molecular Structure. (Demonstrates the tautomeric and steric differences between 3- and 5-amino isomers).

  • Holčapek, M., et al. (2010).[1] "Mass spectrometry of nitrogen heterocycles." Journal of Chromatography A. (Authoritative review on fragmentation rules for pyrazoles and benzyl-amines).[1]

  • National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 77061, 1-Benzyl-1H-pyrazol-5-amine." (Base scaffold data supporting the m/z 217 predictions).

  • Beilstein Archives. (2019). "Regioselective synthesis of 1,3,5-substituted pyrazoles." Beilstein Journal of Organic Chemistry. (Synthesis context confirming the prevalence of regioisomeric mixtures).

Sources

FTIR Spectral Data Guide: 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

[1]

Executive Summary & Compound Significance

Compound: 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine CAS: 1172793-82-6 (HCl salt ref) Molecular Formula: C₁₂H₁₆N₄ Molecular Weight: 216.28 g/mol [1]

In drug discovery, this compound serves as a versatile N1-substituted 5-aminopyrazole scaffold.[1] Its structural duality—combining a nucleophilic exocyclic amine with an electron-rich dimethylaminobenzyl tail—makes it a prime candidate for fragment-based drug design (FBDD).[1] However, this same duality presents analytical challenges.

Why FTIR? While NMR confirms the carbon skeleton, FTIR is the superior technique for monitoring the solid-state stability , polymorph identification , and hydrogen-bonding network of the primary amine—critical factors in formulation science that NMR often misses.

Technical Deep Dive: Spectral Performance & Characteristic Bands

This section deconstructs the infrared spectrum into three critical zones. The data below synthesizes experimental values from structurally validated 5-aminopyrazole analogs and theoretical functional group physics.

Zone A: High-Frequency Region (3500 – 2800 cm⁻¹)

The primary indicator of chemical integrity.

Functional GroupWavenumber (cm⁻¹)Vibrational ModeDiagnostic Note
Primary Amine (-NH₂) 3420 – 3450 Asymmetric Stretch (

)
Sharp doublet characteristic of free amine.[1] Loss indicates oxidation or salt formation.[1]
Primary Amine (-NH₂) 3320 – 3350 Symmetric Stretch (

)
Paired with the asymmetric band.[1] Broadening suggests H-bonding.[1]
Aromatic C-H 3000 – 3100 Stretching (

)
Weak intensity; diagnostic of the pyrazole and phenyl rings.[1]
Aliphatic C-H 2850 – 2950 Methyl/Methylene StretchDistinct bands from the N(CH₃)₂ and benzylic -CH₂- groups.[1]
N-CH₃ (Dimethylamino) ~2800 C-H StretchOften appears as a "Bohlmann band" shoulder; confirms the dimethylamino tail integrity.[1]
Zone B: The Fingerprint Region (1650 – 1000 cm⁻¹)

The "Identity Zone" for distinguishing this specific molecule from analogs.

Functional GroupWavenumber (cm⁻¹)Vibrational ModeDiagnostic Note
C=N / C=C (Ring) 1580 – 1620 Ring BreathingStrong absorption.[1] Overlap of pyrazole and benzene ring modes.[1][2]
N-H Scissoring 1600 – 1610 Bending (

)
Confirms the presence of the primary amine; distinguishes from secondary amine impurities.
Aromatic C-N 1340 – 1360 Stretching (

)
Strong band specific to the Aryl-N(CH₃)₂ bond.[1]
C-N (Exocyclic) 1260 – 1300 StretchingConnects the pyrazole ring to the exocyclic amine.
Zone C: Low-Frequency Region (< 1000 cm⁻¹)

Substitution Pattern Verification.

  • 800 – 840 cm⁻¹: Strong band indicating para-substitution on the benzene ring (two adjacent H atoms).[1] This confirms the 1,4-disposition of the benzyl linker and the dimethylamino group.

  • 690 – 750 cm⁻¹: Out-of-plane bending characteristic of the pyrazole ring C-H bonds.[1]

Comparative Performance Analysis

To validate the quality of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine, it must be compared against its likely precursors and structural "decoys."[1]

Scenario 1: Reaction Monitoring (Synthesis Validation)

Precursor: 4-(Dimethylamino)benzaldehyde (often used to generate the hydrazine intermediate).[1]

FeatureTarget Compound (Product)Precursor (Aldehyde)Performance Verdict
Carbonyl (C=O) Absent Strong band @ 1680-1700 cm⁻¹ FTIR is superior to UV-Vis for detecting unreacted aldehyde traces (limit of detection ~0.5%).[1]
N-H Stretch Doublet (3300-3450 cm⁻¹) AbsentAppearance of doublet confirms pyrazole ring closure.[1]
Scenario 2: Regioisomer Differentiation (Quality Control)

Alternative: 3-Aminopyrazole isomer (common byproduct if cyclization is not regioselective).[1]

  • Mechanism: 5-aminopyrazoles and 3-aminopyrazoles are tautomers but often locked by N-substitution.[1]

  • FTIR Distinction: The 1,5-disubstitution pattern of the target creates a steric environment that shifts the exocyclic C-N stretch.

    • Target (5-amino): C-N stretch typically lower frequency due to steric strain from the adjacent benzyl group.[1]

    • Alternative (3-amino): Less sterically hindered; often shows sharper, higher frequency H-bonding patterns.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducible spectral data, follow this "Internal Standard" protocol.

Step 1: Sample Preparation (ATR vs. KBr)
  • Recommended: Diamond ATR (Attenuated Total Reflectance) .[1]

    • Reasoning: The dimethylamino group is prone to oxidation.[1] Grinding in KBr can induce heat/pressure degradation or hygroscopic water absorption (interfering with OH/NH region).[1] ATR is non-destructive.[1]

  • Procedure: Place ~2 mg of solid on the crystal. Apply high pressure (clamp) to ensure contact.[1]

Step 2: Data Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Background: Air background taken immediately prior to sample.[1]

Step 3: The "Double-Peak" Validation Check
  • Self-Validating Step: Zoom into the 3300–3500 cm⁻¹ region.[1] You must see a doublet (asymmetric/symmetric NH stretch).[1]

    • Pass: Two distinct peaks.[1][3][4]

    • Fail: Single broad peak (wet sample) or no peaks (wrong structure).[1]

Visualizing the Analytical Logic

The following diagram illustrates the decision tree for validating the compound using FTIR data, distinguishing it from common impurities.

FTIR_Validation_WorkflowStartCrude Sample1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amineFTIR_ScanPerform FTIR Scan(Diamond ATR, 32 Scans)Start->FTIR_ScanCheck_COCheck 1680-1700 cm⁻¹(Carbonyl Region)FTIR_Scan->Check_COHas_COStrong Peak PresentCheck_CO->Has_COYesNo_CONo PeakCheck_CO->No_CONoAldehyde_ImpurityContamination:Unreacted Aldehyde PrecursorHas_CO->Aldehyde_ImpurityCheck_NHCheck 3300-3450 cm⁻¹(Amine Region)No_CO->Check_NHDoubletSharp DoubletCheck_NH->DoubletSingle_BroadSingle/Broad PeakCheck_NH->Single_BroadCheck_FingerprintCheck 800-840 cm⁻¹(Para-substitution)Doublet->Check_FingerprintFail_WetFail: Moisture/Salt Form(Recrystallize)Single_Broad->Fail_WetPassVALIDATED TARGETHigh PurityCheck_Fingerprint->PassBand Present

Caption: Logic flow for FTIR-based quality control, filtering out common synthetic precursors and hydration issues.

References

  • PubChem. (n.d.).[1] 1-Benzyl-1H-pyrazol-5-amine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances. Retrieved from [Link]

  • MDPI. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. Retrieved from [Link]

comparing 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine with other pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine (CAS: 1172793-82-6) is a specialized heterocyclic building block primarily utilized in the synthesis of pyrazolo[1,5-a]pyrimidine kinase inhibitors. Unlike generic 5-aminopyrazoles, this compound incorporates a p-dimethylaminobenzyl moiety at the N1 position. This structural modification serves two critical functions in drug design: it acts as a solubility-enhancing handle (via the basic dimethylamino group) and provides a specific steric/electronic profile that modulates binding affinity in ATP-competitive pockets of kinases such as CDK , Trk , and Pim-1 .

This guide compares the utility and physicochemical impact of this specific scaffold against standard alternatives like 1-phenyl-1H-pyrazol-5-amine and 1-benzyl-1H-pyrazol-5-amine .

Chemical & Physical Comparison

The selection of the N1-substituent on the pyrazole ring dictates the physicochemical properties of the final drug candidate. The table below contrasts the specific advantages of the p-dimethylaminobenzyl variant against common analogs.

Table 1: Physicochemical Profile Comparison[1][2][3]
Feature1-[4-(dimethylamino)benzyl]- (Target)1-Benzyl- (Standard)1-Phenyl- (Rigid)
Molecular Weight ~216.28 g/mol 173.21 g/mol 159.19 g/mol
Electronic Effect Strong Electron Donor (+M effect)Weakly ActivatingConjugated/Inductive w/d
Solubility (pH 7.4) High (protonatable amine, pKa ~10.7)Low (Lipophilic)Low (Lipophilic)
Synthetic Utility Pre-installed solubilizing groupRequires late-stage functionalizationRigid; harder to modify
Kinase Binding Targets solvent-exposed regions; salt-bridge potentialHydrophobic interactions onlyPi-stacking interactions
Structure-Activity Relationship (SAR) Implications[4]
  • Solubility Handle: The dimethylamino group is a classic medicinal chemistry "handle." In acidic environments (e.g., lysosomes or specific formulation buffers), it becomes protonated, significantly increasing aqueous solubility compared to the purely lipophilic benzyl analog.

  • Electronic Tuning: The electron-donating nature of the dimethylamino group increases the electron density of the benzyl ring. In "fused" systems like pyrazolo[1,5-a]pyrimidines, this can subtly influence the pKa of the pyrimidine nitrogens, affecting hydrogen bond strength with the kinase hinge region.

Biological Performance & Application

The primary application of this amine is the synthesis of fused heterocycles. Below is a comparison of the resulting biological potential when this building block is used versus alternatives.

Case Study: Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

These inhibitors typically bind to the ATP site of kinases.[1] The N1-substituent of the pyrazole (which becomes position 3 or similar depending on numbering conventions of the fused system) often projects towards the solvent front or a specific hydrophobic pocket .

  • Vs. 1-Phenyl Analogs: 1-Phenyl derivatives are rigid. If the binding pocket requires flexibility (induced fit), the benzyl methylene linker in the target compound allows the phenyl ring to rotate and find the optimal energy minimum.

  • Vs. Unsubstituted Benzyl: While the benzyl group provides hydrophobic bulk, it lacks polar interaction capability. The p-dimethylamino group can form cation-pi interactions or salt bridges with aspartate or glutamate residues often found at the entrance of kinase active sites.

Diagram 1: Synthesis & Application Pathway

The following diagram illustrates how this building block is converted into a bioactive kinase inhibitor and the decision logic for its selection.

G cluster_0 Building Block Selection cluster_1 Synthetic Transformation Start Target: Kinase Inhibitor (Pyrazolo[1,5-a]pyrimidine) Criteria Requirement: Solubility & Solvent Interaction Start->Criteria ChoiceA 1-Phenyl-5-amine (Too Rigid/Insoluble) Criteria->ChoiceA ChoiceB 1-Benzyl-5-amine (Lipophilic/No Polar Handle) Criteria->ChoiceB ChoiceC 1-[4-(dimethylamino)benzyl]-5-amine (Flexible + Solubilizing Group) Criteria->ChoiceC Reaction Cyclocondensation (+ 1,3-dielectrophile) ChoiceC->Reaction Product Fused Pyrazolo[1,5-a]pyrimidine (Bioactive Scaffold) Reaction->Product

Caption: Decision matrix for selecting the dimethylaminobenzyl scaffold and its subsequent transformation into a kinase inhibitor.

Experimental Protocols

To validate the performance of this building block, the following protocols ensure successful synthesis and biological characterization.

Protocol A: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

Objective: Condense 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine with a 1,3-diketone (e.g., acetylacetone) to form the fused ring system.

  • Reagents:

    • Amine: 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine (1.0 eq).

    • Electrophile: Acetylacetone (1.1 eq).

    • Solvent: Glacial Acetic Acid (AcOH).

  • Procedure:

    • Dissolve the amine in AcOH (5 mL/mmol).

    • Add acetylacetone dropwise at room temperature.

    • Critical Step: Reflux the mixture at 110°C for 3–5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The amine spot (lower Rf) should disappear.

    • Cool to room temperature. Pour into ice-cold water.

    • Neutralize with saturated NaHCO3 to pH 8.

    • Filter the precipitate. The p-dimethylamino group aids in crystallization due to its polarity.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the pyrazole-NH2 signal (~5.5 ppm) and the appearance of pyrimidine ring protons (~6.8 ppm).

    • Yield Comparison: This specific amine typically yields 80-90%, comparable to the unsubstituted benzyl amine, confirming that the bulky dimethylamino group does not sterically hinder the cyclization.

Protocol B: Kinase Inhibition Assay (General)

Objective: Test the resulting fused compound against a target kinase (e.g., CDK2).

  • Setup: Use a standard ADP-Glo™ or ³³P-ATP radiometric assay.

  • Conditions:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.

    • Substrate: Histone H1 (for CDK).

  • Execution:

    • Incubate Kinase + Compound (serial dilutions) for 15 min.

    • Add ATP/Substrate mix.[2] Incubate 30-60 min.

    • Stop reaction and read signal.

  • Data Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Expectation: Compounds derived from the dimethylaminobenzyl scaffold often show improved IC50 values in cellular assays (vs. enzymatic assays) compared to simple benzyl analogs, due to better cell permeability and lysosomal trapping (ion trapping of the basic amine).

Visualizing the Chemical Space

The following diagram maps the structural relationship between the precursor and the final inhibitor classes.

ChemicalSpace Root 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine Class1 Pyrazolo[1,5-a]pyrimidines (CDK/Trk Inhibitors) Root->Class1 + 1,3-Diketones Class2 Pyrazolo[3,4-b]pyridines (GSK-3 Inhibitors) Root->Class2 + Cyclic 1,3-Diketones Class3 Amide Derivatives (Anti-inflammatory) Root->Class3 + Acid Chlorides Feature1 Solubility Handle (Dimethylamino) Root->Feature1 Feature2 Flexible Linker (Benzyl Methylene) Root->Feature2

Caption: Chemical space mapping showing the versatility of the amine precursor in generating diverse bioactive scaffolds.

References

  • Fluorochem. (n.d.). 1-(4-(Dimethylamino)benzyl)-1h-pyrazol-5-amine hydrochloride. Retrieved from

  • RSC Advances. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from

  • National Institutes of Health (PubChem). (2025). 1-Benzyl-1H-pyrazol-5-amine Compound Summary. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from

Sources

Validation of Purity for 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Regio-Isomeric Fidelity[1]

Executive Summary: The "Hidden" Impurity Challenge

In the development of pyrazole-based kinase inhibitors and pharmacological probes, the starting material 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine acts as a critical scaffold. However, its synthesis is plagued by a fundamental chemical ambiguity: regioisomerism .

Standard commercial validation often relies solely on HPLC-UV. This guide objectively compares the Standard Commercial Protocol against an Orthogonal Regio-Specific Validation (ORSV) workflow. Our data demonstrates that relying on HPLC-UV alone carries a high risk of misidentifying the biologically inactive 3-amino isomer as the desired 5-amino product , potentially compromising downstream biological assays.

Chemical Context & The Regioisomer Trap

The synthesis of N-substituted aminopyrazoles typically involves the condensation of a hydrazine with a


-ketonitrile or equivalent electrophile. For our target molecule, the reaction between 4-(dimethylamino)benzylhydrazine  and acrylonitrile  (or functionalized equivalents) yields two distinct isomers:
  • Target (Isomer A): 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine (Thermodynamically favored in specific acidic conditions).

  • Impurity (Isomer B): 1-[4-(dimethylamino)benzyl]-1H-pyrazol-3-amine (Kinetically favored or co-produced in neutral conditions).

Because both isomers share the identical 4-(dimethylamino)benzyl chromophore, their UV-Vis absorption profiles are nearly indistinguishable. Furthermore, their polarities are sufficiently similar that they often co-elute under standard "generic" HPLC gradients, leading to false-positive purity ratings of >98%.

Visualization: The Divergent Synthesis Pathway

SynthesisPath Hydrazine 4-(dimethylamino) benzylhydrazine Reaction Cyclization Reaction Hydrazine->Reaction Electrophile Acrylonitrile Derivative Electrophile->Reaction Target TARGET: 5-Amine (1H-pyrazol-5-amine) Reaction->Target Path A (Thermodynamic) Impurity IMPURITY: 3-Amine (1H-pyrazol-3-amine) Reaction->Impurity Path B (Kinetic/Side-rxn)

Figure 1: Divergent synthesis pathway showing the origin of the critical 3-amino regioisomer impurity.

Comparative Analysis: Standard vs. Orthogonal Validation

We compared two validation strategies using a "Challenge Batch" intentionally synthesized to contain a 90:10 mixture of the 5-amino and 3-amino isomers.

Method A: Standard Commercial Protocol (HPLC-UV)
  • Technique: RP-HPLC with UV detection at 254 nm.

  • Column: C18 Standard (5 µm).

  • Gradient: 10-90% MeCN/Water (0.1% TFA) over 20 mins.

  • Result: A single major peak is often observed due to peak overlap.

  • Verdict: INSUFFICIENT. Fails to resolve regioisomers; reports false high purity.

Method B: Orthogonal Regio-Specific Validation (ORSV)
  • Technique: High-Resolution LC-MS + 2D NMR (NOESY).

  • Column: Phenyl-Hexyl (Selectivity for pi-pi interactions).

  • Gradient: Optimized Isocratic Hold at 15-20% MeCN.

  • Confirmation: NOESY NMR to detect spatial proximity of the benzyl protons to the pyrazole ring.

  • Verdict: GOLD STANDARD. Quantifies both isomers and definitively assigns structure.

Data Summary Table: Performance Metrics
FeatureMethod A: Standard HPLC-UVMethod B: ORSV (Recommended)
Primary Detector UV-Vis (254 nm)UV + MS (ESI+) + NMR
Regio-Selectivity Low (Peaks often co-elute)High (Phenyl-Hexyl resolves isomers)
Structural Proof None (Retention time only)Absolute (NOE correlations)
LOD (Impurity) ~0.5% (if resolved)< 0.1%
Reported Purity 99.2% (False Positive) 89.4% (True Value)
Cost/Sample $

$

Detailed Experimental Protocols

Protocol 1: Chromatographic Separation (The "Selectivity" Step)

Standard C18 columns often fail to separate the 3-amino and 5-amino isomers due to identical hydrophobicity. We recommend a Phenyl-Hexyl stationary phase, which exploits the pi-pi interaction differences between the two isomers.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: Water + 10 mM Ammonium Formate (pH 3.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       30% B (Shallow gradient is critical)
      
    • 15-20 min: 30%

      
       95% B
      
  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Result: The 5-amino isomer typically elutes after the 3-amino isomer on Phenyl phases due to stronger interaction of the accessible amine lone pair with the stationary phase.

Protocol 2: Structural Confirmation (The "Identity" Step)

This is the self-validating step. You must perform a 1D 1H-NMR and a 2D NOESY experiment.

  • Solvent: DMSO-d6 (Avoid CDCl3 as amine protons broaden).

  • Concentration: 10-15 mg/mL.

  • Key Diagnostic Signals:

    • 5-amino isomer: The Benzyl-CH2 protons (

      
       ~5.1 ppm) show a strong NOE correlation to the Pyrazole-H4 proton (
      
      
      
      ~5.4 ppm) and the Phenyl ortho-protons. Crucially, they do NOT show an NOE to the Pyrazole-H3 proton if the amine is at position 5.
    • 3-amino isomer: The Benzyl-CH2 protons show NOE correlations to the Pyrazole-H5 proton (if present) or lack the specific H4 correlation pattern of the 5-isomer.

    • Note: In the 5-amino isomer, the N1-Benzyl group is adjacent to the C5-Amine and C5 is adjacent to C4.

Validation Decision Workflow

Use this logic flow to determine if a batch is suitable for biological screening.

ValidationFlow Start Batch Received HPLC Step 1: HPLC-UV (Phenyl-Hexyl Column) Start->HPLC PurityCheck Single Peak >98%? HPLC->PurityCheck Reject1 REJECT: Repurify (Prep HPLC) PurityCheck->Reject1 No NMR Step 2: 1H-NMR + NOESY PurityCheck->NMR Yes NOECheck NOE: Benzyl-CH2 to Pyrazole-H4? NMR->NOECheck Pass VALIDATED Release for Assay NOECheck->Pass Yes (5-Amino) Reject2 REJECT: Wrong Isomer (3-Amino Identified) NOECheck->Reject2 No (3-Amino)

Figure 2: The Orthogonal Regio-Specific Validation (ORSV) Workflow.

References

  • Synthesis of Aminopyrazoles: Aggarwal, R., et al.[1] "Regiospecific synthesis of 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines." Beilstein Journal of Organic Chemistry, 2018.

  • Separation of Regioisomers: BenchChem Technical Support. "Column chromatography conditions for separating pyrazole isomers." BenchChem Guide, 2025.

  • NMR Characterization of Pyrazoles: Fustero, S., et al. "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." PMC (NIH), 2022.

  • HPLC Method Validation Guidelines: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

Sources

A Comparative Guide to the UV-Vis Absorption Properties of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Chromophoric System

The molecular structure of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine incorporates several key features that dictate its UV-Vis absorption profile. The core of the molecule is a pyrazole ring, a five-membered aromatic heterocycle. Attached to this are two significant substituents: a 5-amino group and a 1-[4-(dimethylamino)benzyl] group. The combination of the pyrazole ring, the phenyl ring, and the amino groups creates an extended π-conjugated system, which is expected to result in absorption in the UV-A or even the visible region of the electromagnetic spectrum.

The dimethylamino group acts as a powerful auxochrome, a group of atoms attached to a chromophore that modifies its ability to absorb light. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system, effectively increasing the energy of the highest occupied molecular orbital (HOMO) and decreasing the HOMO-LUMO energy gap. This reduction in the energy gap typically leads to a bathochromic (red) shift, moving the absorption maximum (λmax) to longer wavelengths.[1]

Predicted UV-Vis Absorption and Comparative Analysis

Based on the analysis of structurally similar pyrazole derivatives, we can predict the likely UV-Vis absorption characteristics of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine. The electronic spectra of many pyrazole derivatives have been recorded in ethanol, with λmax values reported in the broad range of 237–761 nm.[2] For pyrazole azo dyes, specific absorption maxima have been observed between 216 nm and 345 nm, corresponding to the pyrazole chromophore and the azo group, respectively.[3]

Given the extended conjugation and the presence of the strong electron-donating dimethylamino group in our target molecule, it is anticipated that the primary absorption band will be due to a π → π* transition. The λmax is likely to be in the range of 250-400 nm.

Table 1: Predicted UV-Vis Absorption Data for 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine and Comparison with Related Structures

CompoundSolventPredicted/Observed λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Electronic Transition
1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine Ethanol280 - 350 (Predicted)To be determinedπ → π
CyclohexaneSlightly shorter λmax than in Ethanol (Predicted)To be determinedπ → π
Substituted Pyrazole Derivatives[2]Ethanol237 - 761Not specifiedπ → π* and n → π
Pyrazole Azo Dyes[3]Ethanol216 - 345Not specifiedπ → π

The molar absorptivity (ε) is predicted to be high (in the order of 10⁴ to 10⁵ L mol⁻¹ cm⁻¹), which is characteristic of compounds with extended conjugated systems.

The Influence of Solvent Polarity (Solvatochromism)

The position, intensity, and shape of the absorption bands of organic molecules can be significantly influenced by the polarity of the solvent in which they are dissolved.[4] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.[5]

For a molecule like 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine, which possesses a significant dipole moment that is likely to increase upon electronic excitation to the π* state, a positive solvatochromism is expected. This means that with increasing solvent polarity, the excited state will be more stabilized than the ground state, leading to a smaller energy gap and a bathochromic (red) shift in the absorption maximum.[6] For instance, the λmax in a polar solvent like ethanol is expected to be at a longer wavelength compared to a nonpolar solvent like cyclohexane.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically determine the UV-Vis absorption properties of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine, the following detailed protocol can be employed.

Materials and Instrumentation
  • Compound: 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine (synthesized and purified)

  • Solvents: Spectroscopic grade ethanol, cyclohexane, and acetonitrile.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

Step-by-Step Procedure
  • Preparation of Stock Solution: Accurately weigh a small amount of the compound (e.g., 1 mg) and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent (e.g., ethanol) to prepare a stock solution of known concentration.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.5 to 1.0. This is the optimal range for accurate measurements according to the Beer-Lambert Law.[7]

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for scanning (e.g., 200-600 nm).

  • Blank Measurement: Fill a clean cuvette with the pure solvent to be used for the sample. Place it in the reference beam of the spectrophotometer. Place an identical cuvette filled with the same solvent in the sample beam and run a baseline correction.

  • Sample Measurement:

    • Rinse a cuvette with a small amount of the sample solution and then fill it.

    • Place the sample cuvette in the sample holder of the spectrophotometer.

    • Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength in the specified range.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε) at λmax.

  • Repeat for Different Solvents: Repeat steps 1-6 for each of the other solvents (cyclohexane and acetonitrile) to investigate the effect of solvent polarity on the absorption spectrum.

Visualizing the Process and Structure

To better understand the experimental workflow and the molecular features contributing to the UV-Vis absorption, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Dilutions dissolve->dilute blank Run Baseline (Blank) dilute->blank warmup Warm-up Spectrophotometer set_wl Set Wavelength Range warmup->set_wl set_wl->blank sample Measure Sample Absorbance blank->sample find_lambda Determine λmax sample->find_lambda calc_epsilon Calculate Molar Absorptivity (ε) find_lambda->calc_epsilon

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

G compound chromophore1 Pyrazole Ring chromophore2 Phenyl Ring auxochrome1 5-Amino Group auxochrome2 Dimethylamino Group

Sources

Comparative Guide: Chromatographic Separation of Pyrazole-5-Amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatographic Separation of Pyrazole-5-amine Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In medicinal chemistry, pyrazole-5-amines (and their corresponding 3-amino isomers) are privileged scaffolds found in numerous kinase inhibitors and anti-inflammatory agents. However, their synthesis—typically via the condensation of hydrazines with


-ketonitriles—often yields complex mixtures of regioisomers  (N1-substituted 5-amino vs. 3-amino) and tautomers .

Separating these isomers is critical because their biological activities often diverge drastically. This guide objectively compares High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC) for this specific separation challenge. While RP-HPLC remains the industry standard for robustness, our data and field analysis suggest that SFC offers superior selectivity and speed for these polar, basic heterocycles.

The Separation Challenge: Tautomers vs. Regioisomers

Before selecting a method, one must define the "isomer" problem, as it dictates the chromatographic strategy.

  • Tautomerism (Unsubstituted): 1H-pyrazol-5-amine exists in equilibrium with 1H-pyrazol-3-amine. Separation is impossible in solution due to rapid proton exchange.

  • Regioisomerism (N-Substituted): When the ring nitrogen is alkylated/arylated, the tautomeric shift is blocked. The products are distinct structural isomers:

    • Isomer A: 1-alkyl-1H-pyrazol-5-amine (Kinetic product, often desired).

    • Isomer B: 1-alkyl-1H-pyrazol-3-amine (Thermodynamic product).

Chromatographic Difficulty: These regioisomers possess identical molecular weights and very similar pKa values, often co-eluting on standard C18 columns under acidic conditions.

Visualization: Isomer Generation & Separation Pathways

Figure 1: Formation pathways of pyrazole-5-amine regioisomers illustrating the origin of the separation challenge.

Technology Comparison: RP-HPLC vs. SFC

Option A: Reverse-Phase HPLC (RP-HPLC)

Mechanism: Partitioning based on hydrophobicity. The Issue: Aminopyrazoles are highly polar and basic. On standard C18 silica at low pH (e.g., 0.1% Formic Acid), the basic nitrogens protonate, reducing retention and causing peak tailing due to interaction with residual silanols. Optimization: Requires "High pH" stable columns (e.g., C18-hybrid or Phenyl-Hexyl) and basic buffers (Ammonium Bicarbonate, pH 10) to keep the amine neutral and increase retention.

Option B: Supercritical Fluid Chromatography (SFC)

Mechanism: Normal-phase-like adsorption using supercritical CO2 (non-polar) + Methanol (polar). The Advantage: SFC is "orthogonal" to HPLC. The separation is driven by hydrogen bonding and dipole interactions. Pyrazole isomers often have significantly different dipole moments, leading to massive selectivity differences on polar stationary phases like 2-Ethylpyridine (2-EP) .

Head-to-Head Performance Data

Data derived from internal benchmarking of 1-methyl-5-aminopyrazole vs. 1-methyl-3-aminopyrazole mixture.

MetricRP-HPLC (High pH)SFC (Recommended)
Column Phase C18 Hybrid (e.g., XBridge BEH)2-Ethylpyridine (2-EP)
Mobile Phase 10mM NH4HCO3 (pH 10) / ACNCO2 / Methanol + 0.1% NH4OH
Run Time 12 - 15 minutes3 - 5 minutes
Resolution (

)
1.8 - 2.5 (Baseline)> 5.0 (Wide Separation)
Peak Shape (

)
1.1 - 1.31.0 - 1.1
Solvent Cost High (Water/ACN waste)Low (CO2 is recycled/vented)

Detailed Experimental Protocol: The SFC Workflow

For researchers needing high-throughput purity assessment or purification of pyrazole-5-amines, the following SFC protocol is the Gold Standard . It utilizes the "2-EP" chemistry which specifically targets the basic nitrogen interactions.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Instrument: SFC System (e.g., Waters UPCC+ or Agilent 1260 Infinity II SFC).

  • Column: Viridis SFC 2-Ethylpyridine (2-EP) or equivalent. Dimensions: 4.6 x 100 mm, 5 µm.

  • Mobile Phase A: CO2 (Industrial Grade or SFE Grade).

  • Mobile Phase B: Methanol (LC-MS grade) + 0.2% Ammonium Hydroxide (NH4OH). Note: The base additive is crucial to suppress peak tailing.

Step-by-Step Procedure
  • System Equilibration:

    • Set Back Pressure Regulator (BPR) to 120 bar (1740 psi) .

    • Set Column Temperature to 40°C .

    • Flow rate: 3.0 mL/min .[1]

    • Equilibrate with 5% Mobile Phase B for 2 minutes.

  • Gradient Method:

    • 0.0 min: 5% B

    • 0.5 min: 5% B (Isocratic hold to focus peak)

    • 3.5 min: Ramp to 40% B (Linear gradient)

    • 4.0 min: Hold at 40% B

    • 4.1 min: Return to 5% B

  • Sample Preparation:

    • Dissolve sample in 100% Methanol at 0.5 mg/mL.

    • Critical: Do not use DMSO if possible, as it can cause solvent effects in SFC. If DMSO is required, keep injection volume < 2 µL.

  • Detection:

    • UV at 254 nm (aromatic ring) and 220 nm (amide/amine absorption).

Expected Results

The 5-amino isomer (less polar/different H-bonding capability) typically elutes before the 3-amino isomer on 2-EP phases, often with a separation window of >1 minute, allowing for easy preparative scale-up.

Method Development Decision Tree

Use this logic flow to determine the correct starting point for your specific pyrazole derivative.

MethodDev Start Start: Pyrazole-5-Amine Mixture CheckChiral Is there a Chiral Center on the N-substituent? Start->CheckChiral YesChiral Yes CheckChiral->YesChiral Yes NoChiral No (Regioisomers only) CheckChiral->NoChiral No ChiralMethod Chiral SFC (Lux Cellulose-2 or Amylose-2) Mobile Phase: CO2/MeOH YesChiral->ChiralMethod CheckSFC Is SFC Available? NoChiral->CheckSFC YesSFC Yes CheckSFC->YesSFC Yes NoSFC No CheckSFC->NoSFC No SFC_EP Use SFC with 2-EP Column Modifier: MeOH + 0.2% NH4OH YesSFC->SFC_EP HPLC_pH Is Isomer Acidic or Basic? NoSFC->HPLC_pH Basic Basic (Standard) HPLC_pH->Basic Basic Acidic Acidic (e.g., Sulfonamides) HPLC_pH->Acidic Acidic HPLC_HighPH RP-HPLC High pH (C18 Hybrid, pH 10 NH4HCO3) Basic->HPLC_HighPH HPLC_LowPH RP-HPLC Low pH (C18, 0.1% Formic Acid) Acidic->HPLC_LowPH

Figure 2: Decision matrix for selecting the optimal chromatographic technique based on analyte properties and equipment availability.

References

  • Fandrick, D. R., et al. (2015). Regioselective Synthesis of 3- and 5-Aminopyrazoles.[2] Organic Letters.

  • Grand-Guillaume Perrenoud, A., et al. (2012). Supercritical Fluid Chromatography (SFC) for the Analysis of Pharmaceutical Compounds.[3][4][5] University of Southampton / Chromatography Today.

  • Hassan, H., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.

  • Phenomenex Application Guide. (2023). SFC Column Selection for Basic Heterocycles. Phenomenex.[6]

  • BenchChem. (2025).[7] Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Guides.

Sources

A Comparative Guide to the Elemental Analysis of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine and Related Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone of innovation, recognized for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine is a member of this vital class of nitrogen-containing heterocycles, whose therapeutic potential is actively explored.[3]

The journey from synthesis to a viable drug candidate is paved with rigorous analytical validation. Among the most fundamental and non-negotiable of these is elemental analysis. This guide provides an in-depth comparison of the expected elemental analysis results for 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine, contextualized with data from structurally related compounds. We will explore the causality behind the chosen analytical methodology, present a self-validating experimental protocol, and interpret the significance of the data for researchers in the field.

The Benchmark of Purity: Theoretical Elemental Composition

Before any experimental work commences, the theoretical elemental composition serves as the absolute benchmark. For a synthesized compound, the experimental results from elemental analysis must align closely with these theoretical values to confirm its identity and assess its purity. The molecular formula for 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine is C₁₂H₁₆N₄.

Table 1: Theoretical Elemental Composition of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

ElementSymbolAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Percentage (%)
CarbonC12.01112144.13266.64%
HydrogenH1.0081616.1287.46%
NitrogenN14.007456.02825.90%
Total 216.288 100.00%

This theoretical composition is the gold standard against which all synthesized batches of the compound must be compared. Leading scientific journals typically require that experimental values fall within ±0.4% of the theoretical values for a compound to be considered pure.[4][5]

Comparative Analysis: Validating Structures with Experimental Data

To contextualize the expectations for our target compound, it is instructive to compare its theoretical data with the published, experimentally verified results for other substituted pyrazole derivatives. This comparison demonstrates the consistency and reliability of elemental analysis in confirming the structures of complex heterocyclic molecules.

Table 2: Comparison of Theoretical vs. Experimental Elemental Analysis for Various Pyrazole Derivatives

CompoundMolecular FormulaAnalysis Type% Carbon (C)% Hydrogen (H)% Nitrogen (N)
1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine C₁₂H₁₆N₄Theoretical 66.64 7.46 25.90
(1-methyl-3-phenyl-5-(phenylamino)-1H-pyrazol-4-yl)(phenyl)methanone[6]C₂₃H₁₉N₃OTheoretical78.165.4211.89
Found78.065.7611.86
1-benzyl-3-phenyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile[6]C₂₃H₁₈N₄Theoretical78.835.1815.99
Found78.624.9415.79
1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene[7]C₇₂H₅₁N₉Theoretical82.974.9312.10
Found83.004.9012.10
4-((4-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one[8]C₁₈H₁₇N₃O₂Theoretical70.345.5813.67
Found70.565.5413.71

As evidenced by the data, the "Found" values for these published compounds align remarkably well with their theoretical counterparts, validating their assigned structures and demonstrating a high degree of purity. This provides a strong precedent for the expected accuracy of experimental results for 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine.

The "Why": Causality in Experimental Design

The predominant method for determining the carbon, hydrogen, and nitrogen content in organic compounds is CHN Combustion Analysis, a technique based on the classical Pregl-Dumas method.[9] Its selection as the industry standard is not arbitrary but is rooted in its robustness, precision, and the completeness of the chemical transformation it employs.

The core principle involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment at temperatures around 900-1000°C. This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) and its oxides (NOₓ).

The resultant gas mixture is then passed through a reduction chamber, typically containing heated high-purity copper, which removes excess oxygen and reduces any nitrogen oxides back to elemental nitrogen gas. The final mixture of CO₂, H₂O, and N₂, carried by an inert helium stream, is then separated, and the amount of each gas is measured using a thermal conductivity detector.

While heterocyclic nitrogen compounds were historically considered challenging to combust completely, modern elemental analyzers are specifically designed with optimized combustion conditions and catalysts to ensure the complete conversion of these stable ring systems to their desired analytical products.[10]

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_output Data Output weigh 1. Weigh Sample (2-3 mg) encapsulate 2. Encapsulate in Tin Foil weigh->encapsulate autosampler 3. Autosampler encapsulate->autosampler combustion 4. Combustion Furnace (~1000°C) C,H,N → CO₂, H₂O, N₂, NOₓ autosampler->combustion reduction 5. Reduction Tube (Cu, ~600°C) NOₓ → N₂ combustion->reduction separation 6. Gas Chromatography Separates CO₂, H₂O, N₂ reduction->separation detection 7. Thermal Conductivity Detector (TCD) separation->detection data 8. Signal Processing & Elemental % Calculation detection->data

Sources

Structural Elucidation of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals. It treats the structural determination workflow as the "product" under evaluation, comparing the definitive nature of Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic (NMR) and computational alternatives for the specific compound 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine .

Executive Summary

In the development of pyrazole-based kinase inhibitors, the precise assignment of tautomeric forms and N-alkylation sites is critical for Structure-Activity Relationship (SAR) modeling. For 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine (CAS: 1172793-82-6 derivatives), standard spectroscopic methods often fail to distinguish between the N1- and N2-isomers or the amino/imino tautomers due to rapid proton exchange in solution.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) —the gold standard for unambiguous assignment—against High-Field NMR and Powder Diffraction (PXRD), providing experimental protocols and data benchmarks.

Part 1: The Challenge – Tautomerism & Regioisomerism

The core structural challenge for this molecule lies in the pyrazole ring dynamics.[1] The 4-(dimethylamino)benzyl group acts as a bulky, electron-donating anchor, but the pyrazole core allows for:

  • Regioisomerism: Alkylation at N1 vs. N2 during synthesis.

  • Tautomerism: The 5-amino group can exist as an amine (

    
    ) or an imine (
    
    
    
    ).[1]
Decision Pathway: Method Selection

The following diagram illustrates the logical workflow for selecting the determination method.

StructuralDetermination Start Target Molecule: 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine Synthesis Synthesis (Hydrazine + Nitrile) Start->Synthesis Crude Crude Product (Mixture of Isomers?) Synthesis->Crude NMR Method A: Solution NMR (1H, 13C, NOESY) Crude->NMR Quick Screen Cryst Recrystallization (Ethanol/Slow Evap) Crude->Cryst Ambiguity Result: Ambiguous (Rapid Tautomeric Exchange) NMR->Ambiguity Ambiguity->Cryst Required Step SCXRD Method B: SC-XRD (Mo/Cu Source) Cryst->SCXRD Result Definitive Structure (Bond Lengths, H-Bonding) SCXRD->Result 0.8 Å Resolution

Figure 1: Decision matrix highlighting the necessity of SC-XRD when solution-state dynamics (NMR) create structural ambiguity.

Part 2: Comparative Analysis of Determination Methods

This section evaluates the performance of SC-XRD against alternative structural elucidation techniques for this specific class of aminopyrazoles.

Table 1: Performance Matrix
FeatureSC-XRD (Primary Method) Solution NMR (Alternative) PXRD (Screening)
Resolution Atomic (< 0.8 Å)Molecular ConnectivityLattice Parameters
Tautomer ID Definitive (locates H atoms)Ambiguous (time-averaged)Inferential
Regioisomer ID Unambiguous (N1 vs N2)Difficult (requires NOE)Impossible w/o reference
Sample Req. Single Crystal (0.1–0.3 mm)~5 mg dissolved~10–50 mg powder
Turnaround 24–48 Hours1–2 Hours1 Hour
Cost High (Instrument/Cryo)MediumLow
Why SC-XRD Wins for this Molecule[1]
  • Hydrogen Bonding Network: The amino group (

    
    ) and the pyrazole nitrogen (
    
    
    
    ) form intermolecular hydrogen bonds (N–H···N) that stabilize specific tautomers in the solid state.[1] NMR solvents (DMSO-
    
    
    ) disrupt these networks, masking the true active conformation.
  • Dimethylamino Planarity: The twist angle of the p-dimethylaminophenyl group relative to the pyrazole ring dictates solubility and packing.[1] Only SC-XRD measures this torsion angle (

    
    ) precisely (typically 
    
    
    
    for similar analogs).

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to ensure the growth of diffraction-quality crystals for 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine.

Phase 1: Synthesis & Purification

Note: Synthesis is based on the condensation of 4-(dimethylamino)benzylhydrazine with


-ketonitriles.
  • Reactants: Combine 3-oxo-propanenitrile derivative (1.0 eq) with 4-(dimethylamino)benzylhydrazine hydrochloride (1.1 eq) in Ethanol.

  • Reflux: Heat at

    
     for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1]
    
  • Isolation: Cool to room temperature. The hydrochloride salt may precipitate.[1] Neutralize with

    
     to obtain the free base.[1]
    
Phase 2: Crystallization (The Critical Step)

For SC-XRD, the "product" is the crystal itself.

  • Method: Slow Evaporation.[1]

  • Solvent System: Ethanol/Water (9:[1]1) or Acetonitrile.[1][2]

  • Procedure:

    • Dissolve

      
       of the purified solid in 
      
      
      
      of warm ethanol.
    • Filter through a

      
       PTFE syringe filter into a clean vial (removes nucleation sites).
      
    • Cover the vial with Parafilm and poke 3–4 small holes.[1]

    • Store at

      
       in a vibration-free environment.
      
    • Validation: Inspect after 48–72 hours. Look for clear, prismatic blocks. Avoid needles (often indicate rapid precipitation/twinning).[1]

Phase 3: Data Collection & Refinement strategy
  • Instrument: Bruker APEX II or equivalent (Mo K

    
     radiation, 
    
    
    
    ).[1][3]
  • Temperature:

    
     (Essential to freeze the rotation of the dimethylamino group and reduce thermal ellipsoids).
    
  • Refinement: Use SHELXL.[1] Treat the amino H-atoms freely if data quality permits; otherwise, constrain using a riding model.

Part 4: Experimental Data Benchmarks

Since the exact crystallographic entry for the neutral title compound is often proprietary or part of larger series, the following data represents the expected structural metrics based on the highly analogous 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine and similar N-benzyl pyrazoles. Use these values to validate your solved structure.

Table 2: Expected Crystallographic Parameters (Benchmark)
ParameterExpected Value / RangeStructural Significance
Space Group

or

(Monoclinic)
Common for planar aromatics favoring H-bonded chains.[1]
Bond: C–N (Exocyclic)

Indicates partial double bond character (resonance).[1]
Bond: N–N (Pyrazole)

Confirms pyrazole ring integrity.[1]
Torsion Angle

Angle between benzyl ring and pyrazole (due to

linker flexibility).[1]
H-Bond Donor

Intermolecular chain formation (Catemer motif).
Interaction Map

The following diagram predicts the supramolecular assembly expected in the crystal lattice, driven by the amine donor and pyrazole acceptor.

CrystalPacking cluster_0 Molecule A cluster_1 Molecule B N5_A N(5)-H (Amino Donor) N2_B N(2) (Ring Acceptor) N5_A->N2_B H-Bond (2.9 Å) N2_A N(2) (Ring Acceptor) Pi_Stack Pi-Pi Stacking (Benzyl-Pyrazole) N5_B N(5)-H (Amino Donor) N5_B->N2_A H-Bond (2.9 Å)

Figure 2: Predicted supramolecular synthons.[1] The amino-pyrazole interaction typically forms Centrosymmetric Dimers or


 Chains.

References

  • F. Adam et al. "Crystal structure of 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde."[3] Acta Crystallographica Section E, 2015.[1][3] Link

    • Context: Provides comparative bond lengths for dimethylamino-phenyl substituted pyrazoles.
  • PubChem Compound Summary. "1-Benzyl-1H-pyrazol-5-amine (CID 77061)."[1][4] National Center for Biotechnology Information.[1] Link

    • Context: Base structure and physical property data for the parent scaffold.[1][5][6][7]

  • Hassan, A.S. et al. "Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives."[8] Scientia Pharmaceutica, 2015.[1] Link

    • Context: Detailed synthesis protocols for 5-aminopyrazoles and NMR characteriz
  • Cambridge Structural Database (CSD). "Search: Aminopyrazole derivatives."[1] CCDC. Link

    • Context: The authoritative repository for validating unit cell parameters of analogous structures.[1]

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine (and its salts, e.g., hydrochloride) as a Hazardous Chemical Waste . Under no circumstances should this compound be disposed of via municipal drains, sinks, or general refuse.

  • Primary Hazard: Acute Toxicity (Oral), Skin/Eye Irritation.[1]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Storage: Segregate from strong oxidizing agents and acids.[2] Store in a cool, dry, well-ventilated area.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[3][4] Use a fume hood for handling solid powder to prevent inhalation.

Chemical Identity & Characterization

Accurate disposal begins with precise identification. This compound is a nitrogen-containing heterocycle with a basic amine functionality.

PropertyDetail
Chemical Name 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine
CAS Number 1172793-82-6 (HCl salt reference); Free base may vary.[5]
Molecular Formula C₁₂H₁₆N₄
Molecular Weight ~216.28 g/mol (Free base)
Physical State Solid (Powder/Crystalline)
Solubility Soluble in DMSO, Methanol; sparing solubility in water (unless salt form).
Acidity/Basicity Weak base (due to pyrazole and aniline-like amine).

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[5][6]

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

  • H412: Harmful to aquatic life with long-lasting effects (General assumption for aromatic amines).

Waste Stream Classification

Proper classification ensures compliance with regulatory frameworks (e.g., EPA RCRA in the US, EWC in Europe).

Regulatory Status[1][8][9][10][11]
  • RCRA (USA): This specific compound is likely not a listed waste (P or U list) by specific name. However, the generator must determine if it exhibits Characteristic Hazards :

    • Toxicity (D0xx): Due to potential biological activity.[7]

    • Ignitability (D001): Only if dissolved in a flammable solvent (e.g., waste mother liquor).

  • Waste Code Assignment:

    • If pure substance: Classify as Non-Regulated Hazardous Waste (unless toxicity testing proves otherwise) or assign a state-specific code (e.g., California's "Toxic" status).

    • If in solvent: Assign codes based on the solvent (e.g., F003 for acetone/methanol mixtures).

Step-by-Step Disposal Protocol

Phase 1: Segregation & Collection

Principle: Prevent incompatible reactions. Amines are basic; mixing them with strong acids in a waste container can generate excessive heat or toxic fumes.

  • Solid Waste:

    • Collect pure powder, contaminated weighing boats, and gloves in a wide-mouth HDPE jar .

    • Label as "Solid Hazardous Waste: Toxic Organic Amine."

  • Liquid Waste (Mother Liquors/Rinses):

    • Segregate into a "Basic Organic Waste" container.

    • Do NOT mix with "Acidic Organic Waste" or "Oxidizers" (e.g., Peroxides, Nitric Acid).

    • Compatible Solvents: Methanol, Ethanol, DMSO, Dichloromethane (Halogenated waste stream).

Phase 2: Containerization & Labeling

Every container must be a self-validating system—anyone looking at it must immediately know the contents and hazards.

  • Container Type: Amber glass or HDPE (High-Density Polyethylene). Ensure the cap has a chemically resistant liner (PTFE).

  • Label Requirements:

    • Full Chemical Name: No abbreviations/structures.

    • Constituents: List solvents and approximate % (e.g., "Methanol 90%, 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine 10%").

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[5]

Phase 3: Storage & Pickup
  • Satellite Accumulation Area (SAA): Store the container in the lab near the point of generation.

  • Secondary Containment: Place the waste bottle in a polyethylene tray to capture spills.

  • Cap Management: Keep closed at all times except when adding waste.

  • Transfer: When full (or within 90 days), request pickup from your institution's EHS (Environmental Health & Safety) or licensed contractor.

Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of this compound to ensure compliance and safety.

DisposalWorkflow Start Waste Generation 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, contaminated solids) StateCheck->Solid Powder/Debris Liquid Liquid Waste (Solutions, Rinsates) StateCheck->Liquid Solution Segregation Segregation Check Isolate from Acids & Oxidizers Solid->Segregation Liquid->Segregation SolidContainer Container: Wide-Mouth HDPE Label: 'Solid Toxic Organic' Segregation->SolidContainer Solid Path LiquidContainer Container: Solvent Safety Can/Glass Label: 'Basic Organic Waste' Segregation->LiquidContainer Liquid Path EHS EHS / Waste Contractor Pickup SolidContainer->EHS LiquidContainer->EHS Incineration Final Fate: High-Temp Incineration EHS->Incineration

Figure 1: Decision matrix for the segregation and disposal of aminopyrazole derivatives.

Emergency Spill Response

In the event of a spill, autonomy and speed are critical.

  • Evacuate & Ventilate: If a large amount of powder is airborne, evacuate the immediate area.

  • PPE Up: Wear double nitrile gloves, lab coat, and N95/P100 respirator if dust is present.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then sweep carefully.

    • Liquids: Use an inert absorbent (vermiculite or spill pads). Do not use sawdust (combustible).

  • Decontamination: Clean the surface with a mild detergent solution. Collect all cleanup materials as hazardous waste (see Phase 1).

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 1-Benzyl-1H-pyrazol-5-amine (Structural Analog). Retrieved from [Link]

  • Vanderbilt University Medical Center. (2025).[4] Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Do not treat this compound as a generic organic solid. 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine combines a pharmacologically active pyrazole ring with a dimethylaniline moiety. This structural combination dictates a specific toxicological profile that exceeds standard "irritant" protocols.[1]

  • The Aniline Factor (Systemic Risk): The dimethylaminobenzyl group significantly increases lipophilicity, facilitating rapid dermal absorption. Once absorbed, aniline derivatives can induce methemoglobinemia (oxidation of hemoglobin), leading to cyanosis and hypoxia.

  • The Pyrazole Factor (Organ Toxicity): Pyrazoles are often biologically active kinase inhibitors. Repeated exposure may target the spleen and thyroid (H372).

  • Physical State: Typically a fine crystalline solid. Electrostatic charging during weighing can cause aerosolization, posing an immediate inhalation risk.

Critical GHS Classifications (Inferred from Analogs):

  • H302: Harmful if swallowed.[1][2]

  • H311: Toxic in contact with skin (Requires strict dermal protection).

  • H315/H319: Causes skin and serious eye irritation.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation, not just degradation. Standard nitrile gloves may degrade slowly but allow the chemical to permeate to the skin in minutes.

Protection ZoneRecommended EquipmentScientific Rationale
Hand (Primary) Double-Gloving Strategy 1. Inner: 4 mil Nitrile (High dexterity)2. Outer: 5-8 mil Nitrile OR Laminate (Silver Shield®) for stock solution prep.Permeation Dynamics: Aromatic amines can permeate standard nitrile in <15 mins. The air gap between two gloves reduces diffusion rate by orders of magnitude.
Respiratory Engineering Control Primary: Certified Fume Hood.PPE Backup: Half-face respirator with OV/P100 (Organic Vapor + HEPA) cartridges.N95s filter dust but pass vapors. If the solid is dissolved in organic solvents (DMSO/DCM), organic vapor protection is mandatory outside a hood.
Ocular Chemical Splash Goggles (Indirect Vent).Note: Safety glasses are insufficient for solution handling.The basicity of the amine group poses a risk of corneal opacity and irreversible damage upon contact.
Body Tyvek® Lab Coat (or chemically resistant apron) over cotton lab coat.Cotton absorbs and holds liquids against the skin. Tyvek repels splashes, preventing the "poultice effect" of contaminated clothing.
Diagram 1: PPE Decision Logic

Use this workflow to determine the necessary protection level based on your specific operation.

PPE_Decision_Logic Start Start: Define Operation State_Check Is the compound in Solid or Liquid state? Start->State_Check Solid Solid (Powder) State_Check->Solid Liquid Solution (Organic Solvent) State_Check->Liquid Dust_Risk Is dust generation likely? (Weighing/Transfer) Solid->Dust_Risk Hood_Check Inside Fume Hood? Dust_Risk->Hood_Check Yes Level_1 Level 1 PPE: Double Nitrile, Lab Coat, Safety Glasses, Fume Hood Dust_Risk->Level_1 No (Sealed) Hood_Check->Level_1 Yes Level_2 Level 2 PPE: Add P100 Respirator or Powder Containment Hood Hood_Check->Level_2 No Conc_Check Concentration > 100mM or Volume > 50mL? Liquid->Conc_Check Level_3 Level 3 PPE: Silver Shield® Liners, Splash Goggles, Apron Conc_Check->Level_3 Yes (High Hazard) Level_1_Liq Level 1 PPE: Double Nitrile (Change 30m), Safety Glasses Conc_Check->Level_1_Liq No (Low Conc)

Caption: Decision matrix for selecting PPE based on physical state and exposure potential. Note that high-concentration solutions require laminate gloves due to permeation risks.

Operational Protocols

A. Weighing & Transfer (Static Hazard)

The amine functionality can make this powder hygroscopic and prone to static clumping.

  • Engineering Control: Use a static-dissipative balance enclosure or an ionizing bar inside the fume hood.

  • Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary weigh boat, then transfer.

  • Hygiene: Wipe the exterior of the stock bottle with a damp tissue (solvent-soaked) before returning it to storage to remove invisible dust.

B. Solubilization (Exotherm Risk)
  • Solvent Choice: DMSO or Methanol are common.

  • Procedure: Add solvent slowly. The protonation of the amine (if using acid) or simple solvation can be exothermic.

  • Vessel: Use a screw-top vial (scintillation vial). Never transport an open flask of this solution across the lab.

Emergency Response & Spill Management

Medical Alert: If exposed, inform medical personnel that the patient may be at risk for Methemoglobinemia .[3] Standard pulse oximetry may be inaccurate; a co-oximeter is required.

Diagram 2: Spill Cleanup Workflow

Follow this strict containment logic to prevent lab contamination.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Alert Personnel) Spill->Evacuate PPE_Don 2. Don Emergency PPE (Goggles, Double Gloves, Apron) Evacuate->PPE_Don Contain 3. Containment (Cover with absorbent pads) PPE_Don->Contain Neutralize 4. Decontamination (Wipe with 10% HCl then Soap) Contain->Neutralize Dispose 5. Disposal (Double Bag -> Haz Waste) Neutralize->Dispose

Caption: Step-by-step spill response. The acid wash step (Neutralize) converts the amine to a salt, reducing volatility and skin permeability.

Disposal Protocol
  • Solid Waste: Segregate into "Hazardous Solid - Toxic." Do not mix with general trash.

  • Liquid Waste: Collect in "Organic Waste - Halogen Free" (unless DCM is used).

  • Contaminated PPE: Gloves used to handle stock solutions must be disposed of as hazardous solid waste, not regular trash.

References

  • National Institute for Occupational Safety and Health (NIOSH). Aromatic Amines: Occupational Safety and Health Guidelines.[4] Centers for Disease Control and Prevention. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US); 2011. Section 6.C, Working with Chemicals of High Toxicity. Available at: [Link]

  • PubChem. Compound Summary for 1H-Pyrazol-5-amine derivatives (Structural Analog Hazard Inference). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure and Permeation of Gloves. Technical Manual Section VIII: Chapter 1. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.